MRS5698
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLLLJJYBWLGHW-CIZVZKTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MRS5698: A Comprehensive Technical Guide on its Mechanism of Action in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Current treatment options often provide limited efficacy and are associated with undesirable side effects.[2][3] The A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor, has emerged as a promising therapeutic target for neuropathic pain.[4][5] MRS5698 is a potent and highly selective A3AR agonist that has demonstrated significant analgesic effects in preclinical models of neuropathic pain.[6][7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Pharmacological Profile of this compound
This compound, chemically known as (1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide, is a product of structure-guided drug design aimed at optimizing potency and selectivity for the A3AR.[8] It exhibits high binding affinity for human and mouse A3ARs with a Ki of approximately 3 nM.[6][8][9][10][] Notably, this compound displays over 1000-fold selectivity for A3AR compared to A1 and A2A adenosine receptors, minimizing off-target effects.[9][10][]
Table 1: Pharmacological Characteristics of this compound
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | ~3 nM | Human, Mouse | [6][8][9][10][] |
| Selectivity | >1000-fold over A1 and A2A receptors | - | [9][10][] |
Core Mechanism of Action in Neuropathic Pain
The analgesic effect of this compound in neuropathic pain is primarily mediated through the activation of A3 adenosine receptors, which are coupled to Gi/o proteins.[4] This activation initiates a cascade of intracellular signaling events that collectively work to attenuate the hyperexcitability of neurons and reduce neuroinflammation within the pain processing pathways of the central nervous system.[4][12][13] The key mechanisms include the restoration of GABAergic inhibitory tone, modulation of glial cell activity, and suppression of pro-inflammatory signaling.[13][14][15]
Signaling Pathways Modulated by this compound
The activation of A3AR by this compound triggers multiple downstream signaling pathways that contribute to its anti-neuropathic pain effects:
-
Restoration of GABAergic Neurotransmission: In neuropathic pain states, there is often a disruption of GABAergic inhibitory signaling.[14] this compound helps to restore this inhibition by promoting GABA signaling.[4][14] This is partly achieved by restoring the function of the K+–Cl− cotransporter 2 (KCC2), which is crucial for maintaining the chloride gradient necessary for effective GABAergic inhibition.[13]
-
Modulation of Glial Cell Activity: Microglia and astrocytes play a critical role in the pathogenesis of neuropathic pain through the release of pro-inflammatory mediators.[13] A3AR agonists, including this compound, have been shown to inhibit the activation of these glial cells in the spinal cord.[13][15]
-
Inhibition of Pro-inflammatory Cytokines and MAPK Pathway: this compound administration leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the levels of the anti-inflammatory cytokine IL-10.[13][15] This anti-inflammatory effect is mediated, in part, through the inhibition of the p38 MAPK and ERK1/2 signaling pathways.[13][15]
-
Inhibition of N-type Voltage-Dependent Calcium Channels (VDCCs): A3AR activation can inhibit the opening of N-type VDCCs in dorsal root ganglion (DRG) neurons.[13][15] This reduces neurotransmitter release and neuronal excitability.[13]
-
Supraspinal Mechanisms: The analgesic effects of this compound are not limited to the spinal cord. A3AR activation also engages descending pain inhibitory pathways, including serotonergic and noradrenergic bulbospinal circuits, which further suppress pain signaling at the spinal level.[12][16]
Diagram 1: Signaling Pathway of this compound in a Neuron
Caption: Neuronal signaling cascade initiated by this compound.
Diagram 2: Neuro-Glial Interaction and this compound Action
References
- 1. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etiology and Pharmacology of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adenosine Metabotropic Receptors in Chronic Pain Management [frontiersin.org]
- 6. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRS 5698 | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 12. Endogenous adenosine A3 receptor activation selectively alleviates persistent pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endogenous adenosine A3 receptor activation selectively alleviates persistent pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MRS5698: A Highly Selective A3 Adenosine Receptor Agonist
This technical guide provides a comprehensive overview of the function, pharmacological properties, and experimental methodologies related to MRS5698, a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and molecular mechanisms of A3AR modulation.
Core Function and Therapeutic Potential
This compound is a synthetic nucleoside derivative that functions as a high-affinity agonist for the G-protein coupled A3 adenosine receptor.[1] Its primary therapeutic potential lies in the treatment of chronic neuropathic pain, where it has demonstrated significant efficacy in preclinical models.[2][3][4][5][6] Activation of the A3AR by this compound initiates a cascade of intracellular signaling events that are implicated in anti-inflammatory and immunomodulatory responses.
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the human A3 adenosine receptor. The available quantitative data is summarized in the table below.
| Target Receptor | Parameter | Value (nM) | Reference |
| Human Adenosine A3 Receptor | K_i_ | 3.49 | --INVALID-LINK-- |
| Human Adenosine A3 Receptor | EC_50_ (ERK1/2 Phosphorylation) | 7.94 | --INVALID-LINK-- |
| Human Adenosine A1 Receptor | Selectivity | >1000-fold vs A3 | --INVALID-LINK-- |
| Human Adenosine A2A Receptor | Selectivity | >1000-fold vs A3 | --INVALID-LINK-- |
Signaling Pathways of this compound
Activation of the A3 adenosine receptor by this compound initiates a signaling cascade primarily through the inhibitory G-protein, G_i_. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ-subunits of the G-protein can activate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Protocols
Detailed methodologies for key experiments used to characterize the function of this compound are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (K_i_) of this compound for the A3 adenosine receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl_2_, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g to remove large debris.
-
Pellet the membranes by centrifuging the supernatant at 20,000 x g for 10 minutes at 4°C.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer (50 mM Tris, 5 mM MgCl_2_, 0.1 mM EDTA, pH 7.4).[4]
-
Determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
Perform the assay in a 96-well plate with a final volume of 250 µL.
-
To each well, add 150 µL of the membrane preparation, 50 µL of competing compound (this compound at various concentrations), and 50 µL of the radioligand, [¹²⁵I]I-AB-MECA (final concentration ~0.1-1.1 nM).[7][8]
-
Define non-specific binding using a high concentration of a non-labeled agonist like (R)-PIA (10 µM).[7]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
-
Filtration and Counting:
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Calculate IC_50_ values using non-linear regression analysis.
-
Convert IC_50_ values to K_i_ values using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of A3AR activation.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human A3 adenosine receptor.
-
Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with various concentrations of this compound for 10-20 minutes.
-
Stimulate the cells with forskolin (B1673556) (a direct activator of adenylyl cyclase, typically 2-10 µM) to induce cAMP production.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF or chemiluminescent-based kits).[3]
-
Measure intracellular cAMP levels according to the manufacturer's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC_50_ value using non-linear regression.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to induce the phosphorylation of ERK1/2.
-
Cell Culture and Treatment:
-
Culture cells (e.g., FlpIn-CHO cells expressing human A3AR) and serum-starve overnight to reduce basal ERK1/2 phosphorylation.[9]
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice, and then centrifuge to pellet cellular debris.
-
Collect the supernatant containing the protein lysate and determine the protein concentration.
-
-
Western Blotting:
-
Separate 10-20 µg of protein per lane on an SDS-PAGE gel.[9]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[9]
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Plot the normalized p-ERK1/2 levels against the concentration of this compound to determine the EC_50_ value.
-
In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is used to evaluate the analgesic effects of this compound in a preclinical model of neuropathic pain.
-
Surgical Procedure:
-
Anesthetize a male Sprague-Dawley rat.
-
Make an incision on the thigh to expose the common sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at 1 mm intervals.[2][3][4][5][6]
-
Close the muscle and skin layers with sutures and wound clips.
-
Allow the animal to recover for at least 24 hours before behavioral testing.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the rat in a testing apparatus with a wire mesh floor and allow it to acclimate.
-
Apply a series of calibrated von Frey filaments with increasing force to the plantar surface of the hind paw on the injured side.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
Establish a baseline paw withdrawal threshold before surgery and at various time points after surgery and drug administration.
-
-
Drug Administration and Assessment:
-
Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal or oral).
-
Measure the paw withdrawal threshold at different time points after drug administration to assess the analgesic effect.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
-
A significant increase in the paw withdrawal threshold in the treated group indicates an anti-allodynic effect.
-
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Mechanisms of Neuropathic Pain and Pain-Relieving Effects of Exercise Therapy in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. mdbneuro.com [mdbneuro.com]
- 6. aragen.com [aragen.com]
- 7. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
MRS5698: A Deep Dive into A3 Adenosine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the A3 adenosine (B11128) receptor (A3AR) selectivity of MRS5698, a potent and highly selective agonist. This document consolidates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a synthetic, high-affinity agonist for the A3 adenosine receptor.[1][2][3] Extensive in vitro studies have demonstrated its remarkable selectivity for the human A3AR over other adenosine receptor subtypes (A1, A2A, and A2B).[4] This high selectivity profile, combined with its in vivo efficacy in models of neuropathic pain and psoriasis, positions this compound as a valuable pharmacological tool and a promising therapeutic candidate.[1][4] This guide will explore the binding affinities, functional potencies, and the experimental protocols used to establish the selectivity of this compound.
Quantitative Data: Binding Affinity and Functional Potency
The selectivity of this compound is quantified by its binding affinity (Ki) and functional potency (EC50) at each of the four human adenosine receptor subtypes. The following tables summarize these key parameters, highlighting the compound's significant preference for the A3AR.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Human A1 | >10,000 | [4] |
| Human A2A | >10,000 | [4] |
| Human A2B | Not reported | |
| Human A3 | 3.49 | [4] |
Table 1: Binding Affinity of this compound at Human Adenosine Receptors
| Receptor Subtype | Functional Potency (EC50) [nM] | Assay Type | Reference |
| Human A3 | 1.2 | cAMP Inhibition | [4] |
Table 2: Functional Potency of this compound at the Human A3 Adenosine Receptor
The data clearly indicates that this compound possesses a high affinity for the human A3AR with a Ki value of approximately 3 nM.[3][4] Notably, its affinity for A1 and A2A receptors is significantly lower, demonstrating a selectivity of over 1000-fold and even greater than 3000-fold in some reports.[3][4]
Experimental Protocols
The determination of this compound's selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the key assays cited.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of this compound for human adenosine receptor subtypes.
Materials:
-
Membrane Preparations: CHO or HEK293 cells stably expressing the respective human adenosine receptor subtype (A1, A2A, or A3).
-
Radioligands:
-
A1AR: [³H]R-PIA
-
A2AAR: [³H]CGS21680
-
A3AR: [¹²⁵I]I-AB-MECA
-
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist (e.g., NECA).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MgCl₂.
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter.
Procedure:
-
Incubation Mixture Preparation: In assay tubes, combine the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at 25°C for 60 minutes to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Inhibition
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a key second messenger in G-protein coupled receptor signaling. Since the A3AR is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the human A3AR.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human A3 adenosine receptor.
-
Stimulant: Forskolin (B1673556) (an activator of adenylyl cyclase).
-
Test Compound: this compound
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Lysis Buffer.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulation: Add forskolin to the wells to stimulate cAMP production and incubate for a further defined period (e.g., 15 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration. The EC50 value is the concentration of this compound that produces 50% of the maximal inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the A3 adenosine receptor signaling pathway and the workflows of the key experiments described above.
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Radioligand Displacement Binding Assay Workflow.
Caption: cAMP Inhibition Assay Workflow.
References
Downstream Signaling Pathways of MRS5698 Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS5698 is a potent and selective synthetic agonist that has been demonstrated to activate two distinct G protein-coupled receptors (GPCRs): the P2Y6 receptor (P2Y6R) and the A3 adenosine (B11128) receptor (A3AR). Activation of these receptors by this compound initiates a cascade of intracellular signaling events that modulate a wide range of cellular processes, from inflammation and immune responses to cell migration and proliferation. This technical guide provides a comprehensive overview of the downstream signaling pathways engaged by this compound through its action on both P2Y6R and A3AR. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades to facilitate a deeper understanding of the molecular mechanisms of this compound.
This compound Activation of the P2Y6 Receptor
The P2Y6 receptor, a Gq-coupled purinergic receptor, is endogenously activated by uridine (B1682114) diphosphate (B83284) (UDP). This compound has been identified as an agonist for this receptor, triggering signaling cascades that are critically involved in processes such as phagocytosis and inflammation.[1][2]
Core P2Y6R Signaling Pathways
Upon activation by an agonist like this compound, the P2Y6R primarily couples to Gαq and Gα13 proteins to initiate downstream signaling.[3][4]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[1][5] The resulting increase in intracellular calcium and the presence of DAG synergistically activate protein kinase C (PKC).[6]
-
Gα13 Pathway: The P2Y6R can also couple to Gα13, which activates the RhoA/Rho-associated kinase (ROCK) pathway.[4] This pathway is a key regulator of the actin cytoskeleton, influencing cell shape, motility, and migration.[7]
-
MAPK/ERK Pathway: Downstream of both Gαq/PKC and potentially other effectors, P2Y6R activation can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), particularly extracellular signal-regulated kinases (ERK1/2).[6][8] This pathway is central to the regulation of gene expression, cell proliferation, and survival.
Quantitative Data for P2Y6R Activation
While this compound is known to activate P2Y6R, specific quantitative data on its potency and efficacy for downstream signaling events are not extensively reported in the currently available literature. The data presented below are for the endogenous agonist UDP, which serves as a reference for P2Y6R activation.
| Agonist | Assay | Cell Type | Parameter | Value | Reference |
| UDP | Intracellular Ca2+ Mobilization | 1321N1 Astrocytoma cells expressing hP2Y6R | EC50 | Not Determined (ND) in parental, active in transfected | [9] |
| UDP | Intracellular Ca2+ Mobilization | Rat Neurohypophysial Astrocytes | EC50 | 4.3 µM (for ATP, with UDP being more potent) | [10][11] |
P2Y6R Signaling Pathway Diagram
This compound Activation of the A3 Adenosine Receptor
This compound is a highly selective and potent agonist for the A3 adenosine receptor (A3AR), a Gi/q-coupled receptor.[8] Its activation is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and neuropathic pain.[7]
Core A3AR Signaling Pathways
Activation of the A3AR by this compound initiates signaling through both Gi and Gq proteins.
-
Gi Pathway: The primary signaling cascade for A3AR involves coupling to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This is a canonical pathway for A3AR-mediated effects.
-
Gq Pathway: A3ARs can also couple to Gq proteins, activating the PLC-IP3/DAG-Ca2+ pathway, similar to the P2Y6R. This results in the mobilization of intracellular calcium.
-
MAPK Pathways: A3AR activation has been shown to modulate the activity of MAPK signaling cascades, including the p38 MAPK pathway. This can influence a wide range of cellular responses, such as inflammation and apoptosis.
-
Modulation of Inflammatory Pathways: A3AR signaling can impact the expression and activity of key inflammatory mediators. For instance, it has been shown to influence IL-6 and IL-17 signaling pathways and to modulate the activity of the transcription factor NF-κB.
Quantitative Data for this compound at A3AR
| Parameter | Species | Value | Reference |
| Ki | Human | 3 nM | [8] |
| Ki | Mouse | 3 nM | [8] |
| Efficacy (Calcium Mobilization) | Human (CHO-A3 cells) | Full agonist (comparable to NECA) | |
| Potency (Calcium Mobilization) | Human (CHO-A3 cells) | 4.0-fold more potent than NECA |
A3AR Signaling Pathway Diagram
Experimental Protocols
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to agonist stimulation using the ratiometric fluorescent indicator Fura-2 AM.[3][6][9][13][14]
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Probenecid (B1678239) (optional)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Cells expressing the receptor of interest (e.g., P2Y6R or A3AR)
-
96-well black-wall, clear-bottom plates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Culture: Seed cells into 96-well black-wall, clear-bottom plates at an appropriate density to achieve 80-100% confluency on the day of the experiment. Culture overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Fura-2 AM Loading Solution:
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a loading buffer containing HBSS, 0.02-0.04% (w/v) Pluronic F-127, and optionally 1-2.5 mM probenecid to prevent dye leakage.
-
On the day of the experiment, dilute the Fura-2 AM stock solution into the loading buffer to a final working concentration of 1-5 µM. Vortex thoroughly.
-
-
Dye Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed loading buffer (without Fura-2 AM).
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light. Optimal loading time and temperature should be determined empirically for each cell type.
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells twice with 100 µL of pre-warmed loading buffer (without Fura-2 AM) to remove extracellular dye.
-
-
De-esterification:
-
Add 100 µL of fresh, pre-warmed buffer to each well.
-
Incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to measure fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.
-
Establish a stable baseline reading for each well.
-
Inject the agonist (e.g., this compound) at the desired concentration and continue to record the fluorescence ratio (F340/F380) over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) is proportional to the [Ca2+]i.
-
Calculate the change in the fluorescence ratio over time to determine the kinetics and magnitude of the calcium response.
-
Dose-response curves can be generated by testing a range of agonist concentrations to determine EC50 values.
-
ERK1/2 Phosphorylation Assay by Western Blot
This protocol details the detection and semi-quantification of phosphorylated ERK1/2 (p-ERK1/2) as a measure of MAPK pathway activation.[5][15][16][17]
Materials:
-
Cell culture reagents
-
Agonist (this compound)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK activity.
-
Treat cells with this compound at various concentrations and for different time points. Include an untreated control.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a stripping buffer.
-
Re-probe the membrane with an antibody against total ERK1/2, following the same immunoblotting procedure.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the fold-change in ERK phosphorylation relative to the control.
-
RhoA Activation Assay (G-LISA)
This protocol outlines the measurement of active, GTP-bound RhoA using a G-LISA™ (GTPase Ligand-binding Immunosorbent Assay) kit, which is an ELISA-based method.[1][2][10][18]
Materials:
-
G-LISA™ RhoA Activation Assay Kit (contains Rho-GTP-binding protein coated plate, lysis buffer, binding buffer, anti-RhoA antibody, HRP-labeled secondary antibody, etc.)
-
Cell culture reagents
-
Agonist (this compound)
-
Ice-cold PBS
-
Microplate shaker
-
Microplate spectrophotometer
Procedure:
-
Cell Treatment:
-
Culture cells to a high confluency.
-
Serum-starve the cells for 2-24 hours to reduce basal RhoA activity.
-
Treat cells with this compound for the desired time (RhoA activation is often rapid, peaking within minutes). Include an untreated control.
-
-
Cell Lysis:
-
Quickly place the plate on ice and wash once with ice-cold PBS.
-
Add ice-cold G-LISA lysis buffer and follow the kit manufacturer's instructions for cell lysis and lysate collection.
-
-
Protein Quantification: Determine the protein concentration of each lysate. Normalize all samples to the same concentration (typically 0.4-2 mg/mL).
-
G-LISA Assay:
-
Prepare the Rho-GTP-binding plate as per the kit's instructions.
-
Add equal volumes of normalized cell lysate to the wells of the plate.
-
Add binding buffer and incubate on a microplate shaker for 30 minutes at 4°C. This allows the active, GTP-bound RhoA in the lysate to bind to the plate.
-
Wash the wells with wash buffer to remove inactive, GDP-bound RhoA and other cellular components.
-
Add the anti-RhoA primary antibody and incubate for 45-60 minutes at room temperature.
-
Wash the wells.
-
Add the HRP-labeled secondary antibody and incubate for 45-60 minutes at room temperature.
-
Wash the wells.
-
-
Detection:
-
Add the HRP detection reagent (e.g., TMB substrate) and incubate until color develops.
-
Stop the reaction with the stop solution provided in the kit.
-
Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate spectrophotometer.
-
-
Data Analysis:
-
The absorbance signal is directly proportional to the amount of active RhoA in the sample.
-
Calculate the fold-change in RhoA activation by comparing the absorbance readings of the treated samples to the untreated control.
-
Conclusion
This compound presents a valuable pharmacological tool for the study of purinergic and adenosine receptor signaling. Its dual agonism at the P2Y6 and A3A receptors initiates a complex array of downstream signaling events, primarily through Gq, Gi, and G13 protein coupling. These pathways converge on key cellular effectors including PLC, RhoA, and MAP kinases, ultimately regulating a diverse set of cellular functions. This guide provides a foundational understanding of these pathways, supported by quantitative data where available, and detailed protocols for their investigation. Further research is warranted to fully elucidate the specific quantitative impact of this compound on each downstream effector of the P2Y6 receptor and to understand the integrated cellular response to the simultaneous activation of both P2Y6R and A3AR.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UDP acting at P2Y6 receptors is a mediator of microglial phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y6 Nucleotide Receptor Activates PKC to Protect 1321N1 Astrocytoma Cells Against Tumor Necrosis Factor-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y(1), P2Y(2), P2Y(4), and P2Y(6) receptors are coupled to Rho and Rho kinase activation in vascular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attenuation of signal flow from P2Y6 receptor by protein kinase C-alpha in SK-N-BE(2)C human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atypical PKCzeta is involved in RhoA-dependent mitogenic signaling by the P2Y(12) receptor in C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. guidetopharmacology.org [guidetopharmacology.org]
- 16. P2Y6 Receptor Potentiates Pro-Inflammatory Responses in Macrophages and Exhibits Differential Roles in Atherosclerotic Lesion Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MRS5698 in Modulating Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. The adenosine (B11128) A3 receptor (A3R) has emerged as a promising therapeutic target for mitigating neuroinflammation. MRS5698, a highly selective and potent A3R agonist, has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models. This technical guide provides an in-depth overview of the role of this compound in modulating neuroinflammation, detailing its mechanism of action, effects on key inflammatory pathways, and its therapeutic potential. This document summarizes available quantitative data, outlines key experimental protocols, and visualizes complex signaling and experimental workflows to support further research and drug development efforts in this area.
Introduction to this compound and the A3 Adenosine Receptor
The adenosine A3 receptor (A3R) is a G protein-coupled receptor that is typically expressed at low levels in the central nervous system (CNS) under normal physiological conditions. However, its expression is significantly upregulated in response to inflammation and hypoxia, making it a key player in the cellular response to injury and disease. Activation of the A3R has been largely associated with anti-inflammatory and cytoprotective effects.
This compound is a (N)-methanocarba adenosine derivative that acts as a potent and highly selective agonist for the A3R. Its high affinity and selectivity for the A3R over other adenosine receptor subtypes minimize off-target effects, making it a valuable tool for research and a promising candidate for therapeutic development. Preclinical studies have highlighted the potential of this compound in various conditions, including neuropathic pain and ischemic stroke.
Mechanism of Action of this compound in Neuroinflammation
The anti-inflammatory effects of this compound are primarily mediated through its activation of the A3 adenosine receptor on various cell types within the CNS, most notably microglia, the resident immune cells of the brain.
Signaling Pathways
Upon binding of this compound, the A3R can couple to different G proteins, leading to the modulation of distinct downstream signaling cascades. The two primary pathways are:
-
Gi-protein coupled pathway: This is the preferential pathway for A3R signaling. Activation of the Gi protein leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can, in turn, modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to a dampening of inflammatory responses.
-
Gq-protein coupled pathway: In some cellular contexts, the A3R can couple to Gq proteins. This activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which can have varied effects on cellular function, including the modulation of inflammatory gene expression.
The specific signaling pathway activated by this compound can be cell-type and context-dependent, contributing to the nuanced role of A3R activation in neuroinflammation.
Modulation of Microglial Activation
Microglia play a central role in neuroinflammation. In response to pathogens or injury, they become activated and can adopt different phenotypes, broadly categorized as the pro-inflammatory (M1) and anti-inflammatory (M2) states. A3R activation by agonists like this compound is thought to promote a shift from the M1 to the M2 phenotype, thereby reducing the production of pro-inflammatory mediators and enhancing the release of anti-inflammatory and neurotrophic factors.
Key downstream targets of A3R signaling in microglia include:
-
Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a master regulator of inflammation. Evidence suggests that A3R activation can inhibit the NF-κB signaling cascade, leading to a decrease in the transcription of pro-inflammatory genes.
-
Mitogen-Activated Protein Kinases (MAPKs): The p38 MAPK signaling pathway is implicated in the production of inflammatory cytokines. A3R agonists have been shown to modulate this pathway, contributing to their anti-inflammatory effects.
-
Cytokine Production: A crucial aspect of this compound's function is its ability to modulate the cytokine profile in the brain. It has been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).
Quantitative Data on the Effects of this compound
The following table summarizes the available quantitative data from preclinical studies investigating the effects of this compound in models of neurological injury and inflammation.
| Experimental Model | Organism | This compound Dose/Concentration | Key Finding | Quantitative Result | Reference |
| Photothrombotic Stroke | Mouse | 1.4 mg/kg (intraperitoneal) | Reduction in brain infarct volume | Mean lesion volume reduced to 7.33 ± 1.07 mm³ |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in neuroinflammation.
In Vivo Model: Photothrombotic Stroke in Mice
This model induces a focal ischemic lesion in a specific cortical area, allowing for the assessment of neuroprotective agents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Rose Bengal (10 mg/mL in sterile saline)
-
Isoflurane (B1672236) anesthetic
-
Cold light source (e.g., 150W halogen lamp with a 4.5 mm aperture)
-
Stereotaxic frame
-
Surgical tools
-
This compound (dissolved in a suitable vehicle, e.g., saline with 10% DMSO and 10% Tween 80)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia: Anesthetize the mouse with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Surgical Preparation: Place the mouse in a stereotaxic frame. Make a midline scalp incision to expose the skull.
-
Rose Bengal Injection: Inject Rose Bengal solution intraperitoneally at a dose of 100 mg/kg.
-
Photothrombosis Induction: Five minutes after Rose Bengal injection, illuminate the skull over the desired cortical region (e.g., sensorimotor cortex) with the cold light source for 15 minutes.
-
Drug Administration: Administer this compound (1.4 mg/kg) or vehicle intraperitoneally immediately after the induction of ischemia.
-
Post-operative Care: Suture the incision and allow the mouse to recover in a warm cage.
-
Infarct Volume Assessment (24 hours post-stroke):
-
Anesthetize the mouse and perfuse transcardially with cold saline followed by 4% paraformaldehyde.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Incubate the slices in 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This assay is used to assess the anti-inflammatory effects of compounds on microglial activation and cytokine release.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-10
-
Griess reagent for nitric oxide (NO) measurement
Procedure:
-
Cell Culture: Culture BV-2 cells in T75 flasks at 37°C in a 5% CO2 incubator. Passage the cells every 2-3 days.
-
Plating: Seed BV-2 cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group and a group treated with this compound alone.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine and NO Measurement:
-
Cytokines: Measure the concentrations of TNF-α, IL-1β, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatants using the Griess reagent.
-
-
Data Analysis: Normalize the cytokine and NO levels to the protein content of the cells in each well. Analyze the data for statistically significant differences between treatment groups.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Signaling pathways activated by this compound via the A3 adenosine receptor.
Experimental Workflows
Caption: Workflow for the in vivo photothrombotic stroke model.
Caption: Workflow for the in vitro LPS-induced neuroinflammation assay.
Discussion and Future Directions
The available evidence strongly supports the role of this compound as a potent modulator of neuroinflammation, primarily through the activation of the A3 adenosine receptor. Its demonstrated cerebroprotective effects in a model of ischemic stroke highlight its therapeutic potential for neurological disorders with a significant inflammatory component. The ability of A3R agonists to shift microglial polarization towards an anti-inflammatory phenotype and suppress the production of detrimental pro-inflammatory cytokines is a key mechanism underlying these protective effects.
However, to advance the development of this compound and other A3R agonists as clinical candidates, further research is warranted. Specifically, detailed dose-response studies are needed to quantify the effects of this compound on a broader range of inflammatory mediators in various in vitro and in vivo models of neuroinflammation. Investigating the chronic effects of this compound treatment and its impact on long-term neurological outcomes is also crucial. Furthermore, exploring the efficacy of this compound in models of other neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, would be a valuable next step.
Conclusion
This compound represents a promising pharmacological tool and a potential therapeutic agent for the treatment of neurological disorders characterized by neuroinflammation. Its high selectivity for the A3 adenosine receptor and its demonstrated anti-inflammatory and neuroprotective properties provide a strong rationale for its continued investigation. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound in mitigating the detrimental effects of neuroinflammation in the central nervous system.
Therapeutic Potential of MRS5698 in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRS5698, a potent and highly selective A3 adenosine (B11128) receptor (A3AR) agonist, and explores its therapeutic potential in the context of inflammatory diseases. The document synthesizes preclinical data, outlines experimental methodologies, and visualizes key pathways to support further research and development efforts in this area.
Introduction: The A3 Adenosine Receptor as an Anti-Inflammatory Target
Adenosine is an endogenous purine (B94841) nucleoside that plays a critical role in modulating physiological processes, particularly in response to cellular stress and injury.[1][2] Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. While all adenosine receptors are implicated in inflammatory pathways, the A3 adenosine receptor (A3AR) has emerged as a particularly promising target for anti-inflammatory therapies.[3]
Activation of the A3AR, which is highly expressed on inflammatory cells like neutrophils and macrophages, generally leads to a potent anti-inflammatory response. This includes the inhibition of pro-inflammatory cytokine production and the modulation of key signaling pathways such as NF-κB.[4] Consequently, selective A3AR agonists are being actively investigated for a range of inflammatory and autoimmune conditions, including rheumatoid arthritis and psoriasis.[5]
This compound is a novel, highly selective A3AR agonist that has demonstrated significant therapeutic potential in preclinical models.[5][6] Its chemical name is (1S,2R,3S,4R,5S)-4-(6-((3-chlorobenzyl)amino)-2-((3,4-difluorophenyl)ethynyl)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide.[6] This guide delves into the technical details of its mechanism, pharmacological profile, and the experimental basis for its potential as a therapeutic agent.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the A3AR, a member of the Gi/o family of G protein-coupled receptors. The activation of A3AR initiates a signaling cascade that culminates in the modulation of inflammatory responses. The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Downstream of this event, A3AR activation influences several key signaling pathways implicated in inflammation:
-
NF-κB Pathway: A3AR agonists have been shown to inhibit the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[4] This leads to a reduction in the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-1β.[4]
-
PI3K/Akt Pathway: The signaling cascade can also involve the modulation of the PI3K/Akt pathway, which plays a role in cell survival and inflammatory processes.[2]
-
MAPK Pathway: A3AR signaling can also impact the p38 MAPK signaling pathway, which is involved in the cellular response to stress and inflammation.[4]
By modulating these pathways, this compound can effectively suppress the inflammatory cascade, reducing the recruitment and activation of immune cells and decreasing the production of inflammatory mediators.
References
- 1. Regulation of Inflammation by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
MRS5698: A High-Affinitive and Selective Agonist for the A3 Adenosine Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of MRS5698, a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). This document details its binding affinity, functional activity, and the associated signaling pathways, presenting data in a clear, structured format to facilitate research and development applications.
Core Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional activity of this compound for the A3 adenosine receptor.
Table 1: Binding Affinity of this compound for A3 Adenosine Receptors
| Species | Receptor | Ki Value (nM) | Reference |
| Human | A3AR | ~3 | [1][2][3][4][5] |
| Mouse | A3AR | ~3 | [1][2][3][4][5] |
Ki value represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Selectivity over A1AR | Selectivity over A2AAR | Reference |
| A3AR | >1000-fold | >1000-fold | [1] |
Selectivity is a critical parameter for a pharmacological tool, indicating its specificity for the target receptor over other related receptors, thereby minimizing off-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from established research practices to ensure reproducibility.
Radioligand Competition Binding Assay for Ki Determination
This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the A3AR.
Materials:
-
Cell membranes prepared from cells stably expressing the human or mouse A3AR (e.g., CHO or HEK293 cells).
-
Radioligand: [125I]I-AB-MECA (a high-affinity A3AR agonist).
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., NECA).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing A3AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membrane suspension (typically 20-50 µg of protein).
-
50 µL of [125I]I-AB-MECA at a final concentration near its Kd value.
-
50 µL of various concentrations of this compound (typically ranging from 10-12 M to 10-5 M).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of NECA (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound to activate the A3AR, which is a Gi-coupled receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the human or mouse A3AR (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compound: this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
Stimulation buffer.
Procedure:
-
Cell Culture: Culture the A3AR-expressing cells to an appropriate confluency in 96-well plates.
-
Pre-incubation: On the day of the assay, replace the culture medium with serum-free medium or stimulation buffer and pre-incubate the cells for a short period.
-
Compound Addition: Add various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a further 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production) using non-linear regression analysis.
Signaling Pathways and Visualizations
Activation of the A3AR by an agonist like this compound initiates a cascade of intracellular signaling events. The A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. However, A3AR can also couple to other G proteins, such as Gq, and activate G-protein independent pathways, resulting in a diverse range of cellular responses.
Caption: A3AR Signaling Pathways Activated by this compound.
This diagram illustrates the primary signaling cascades initiated upon the binding of this compound to the A3 adenosine receptor. The activation of Gi/o proteins leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Concurrently, A3AR can activate Gq proteins, stimulating phospholipase C and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Furthermore, the Gβγ subunits can activate downstream pathways such as the PI3K/Akt and MAPK pathways, ultimately modulating a variety of cellular functions including gene expression, inflammation, and cell survival.
Caption: Experimental Workflow for Ki Value Determination.
This flowchart outlines the key steps involved in determining the Ki value of this compound for the A3 adenosine receptor using a radioligand competition binding assay. The process begins with the preparation of reagents, followed by the binding assay itself, and concludes with data analysis to derive the final Ki value, which quantifies the binding affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Effects of A3AR Activation by MRS5698
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects elicited by the activation of the A3 adenosine (B11128) receptor (A3AR) by the selective agonist MRS5698. The information presented herein is intended to support research and development efforts in fields such as pharmacology, cell biology, and drug discovery.
Introduction
This compound is a potent and highly selective agonist for the Gi protein-coupled A3 adenosine receptor (A3AR).[1] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of the A3AR.[2][3] The A3AR is implicated in a variety of cellular processes, including inflammation, cell proliferation, and cardioprotection, making it a promising therapeutic target for a range of diseases.[4][5] This guide details the molecular mechanisms and cellular consequences of A3AR activation by this compound, presenting quantitative data, signaling pathways, and detailed experimental protocols.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound activity at the A3AR.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species | Value | Notes | Reference |
| Ki | Human | ~3 nM | High affinity for the human A3AR. | [1][2][3][6] |
| Ki | Mouse | ~3 nM | Similar high affinity for the mouse A3AR. | [1][2][3] |
| EC50 | Human | 2.52 nM | Potent inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing the human A3AR. | [7] |
| Selectivity | Human & Mouse | >3000-fold | Highly selective for A3AR over other adenosine receptor subtypes (A1, A2A).[1][2] | [1][2][6] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Route | Reference |
| Cmax | Mouse | 204 nM | 1 mg/kg i.p. | [2][3] |
| t1/2 | Mouse | 1.09 h | 1 mg/kg i.p. | [2][3] |
| AUC | Mouse | 213 ng x h/mL | 1 mg/kg i.p. | [2][3] |
| Oral Bioavailability (%F) | Rat | 5% | - | [2][3] |
Signaling Pathways
Activation of the A3AR by this compound initiates a cascade of intracellular signaling events, primarily through the Gi protein pathway. However, evidence also suggests the involvement of other G proteins and downstream effectors.
The canonical signaling pathway for A3AR involves its coupling to inhibitory G proteins (Gi/Go). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] The reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA).[8] This pathway is fundamental to many of the cellular effects of A3AR activation.
A3AR Gi-Coupled Signaling Pathway.
A3AR activation has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][8] This signaling can occur through the release of βγ subunits from Gi proteins, which can then activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and Ras, ultimately leading to the phosphorylation and activation of ERK1/2.[8] However, in some cellular contexts, A3AR activation can lead to an inhibition of ERK activation.[4]
A3AR-Mediated MAPK/ERK Signaling.
A3AR activation can also stimulate the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[8][10] Furthermore, A3AR signaling can involve the PI3K/Akt pathway, which plays a crucial role in cell survival and cardioprotection.[8][11]
Cellular Effects
The activation of A3AR by this compound triggers a diverse range of cellular responses, which can be broadly categorized into anti-inflammatory, anti-cancer, and cardioprotective effects.
A3AR agonists, including this compound, exhibit potent anti-inflammatory properties.[5] These effects are mediated, in part, by the modulation of cytokine production. For instance, A3AR activation has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][12] In some contexts, it can also potentiate the production of the anti-inflammatory cytokine IL-10.[7] This modulation of the inflammatory response makes A3AR a target for inflammatory diseases like psoriasis and rheumatoid arthritis.[1][4]
The A3AR is often overexpressed in tumor cells compared to normal tissues.[5] Activation of A3AR by agonists like this compound can have anti-proliferative and pro-apoptotic effects in various cancer cell lines, including endometrial cancer.[6] These effects are thought to be mediated through the modulation of signaling pathways that control cell cycle progression and survival, such as the Wnt and NF-κB pathways.[5]
In the cardiovascular system, A3AR activation is associated with cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[8][10][11] The underlying mechanisms involve the activation of pro-survival signaling pathways, including the PI3K/Akt and ERK1/2 pathways, as well as the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[10][11]
In the nervous system, A3AR activation by this compound has been shown to have analgesic effects in models of neuropathic pain.[1][2][3][6] This is thought to involve the inhibition of pro-nociceptive N-type Ca2+ channels and a reduction in neuronal excitability in dorsal root ganglion neurons.[13]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's cellular effects.
This protocol describes a method for measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the A3AR.
Materials:
-
HEK-293T or CHO cells stably expressing the human A3AR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES
-
This compound
-
Phosphodiesterase inhibitor (e.g., rolipram)
-
cAMP assay kit (e.g., AlphaScreen)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed the A3AR-expressing cells in a 96-well plate at a density of approximately 4 x 104 cells/well and culture overnight.
-
Pre-incubation: Wash the cells with HBSS. Add HBSS containing a phosphodiesterase inhibitor (e.g., 10 µM rolipram) and incubate for 20 minutes at room temperature.
-
Agonist Treatment: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at 37°C.[1]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Workflow for cAMP Accumulation Assay.
This protocol outlines the steps for detecting changes in the phosphorylation status of ERK1/2 following A3AR activation.
Materials:
-
Cells of interest (e.g., MC3T3-E1)
-
Cell culture medium
-
Serum-free medium
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Treat the cells with this compound for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[14] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[15]
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[15]
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Workflow for Western Blot Analysis of ERK1/2 Phosphorylation.
Conclusion
This compound is a powerful pharmacological tool for investigating the diverse cellular functions of the A3 adenosine receptor. Its high affinity and selectivity allow for precise interrogation of A3AR-mediated signaling pathways and their downstream consequences. The activation of A3AR by this compound elicits a range of cellular effects, including potent anti-inflammatory, anti-cancer, and cardioprotective responses. A thorough understanding of these effects, facilitated by the quantitative data and experimental protocols provided in this guide, is crucial for the continued development of A3AR-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
MRS5698: A Potent and Selective A3 Adenosine Receptor Agonist for Pharmacological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MRS5698 has emerged as a critical pharmacological tool in the study of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a myriad of physiological and pathophysiological processes, including inflammation, neuropathic pain, and cancer. This technical guide provides a comprehensive overview of this compound, detailing its binding affinity, selectivity, and functional activity. Furthermore, this document outlines detailed experimental protocols for key in vitro and in vivo assays, enabling researchers to effectively utilize this compound in their A3AR-focused investigations. The guide also includes visual representations of A3AR signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and the compound's mechanism of action.
Introduction to this compound
This compound is a highly potent and selective agonist for the A3 adenosine receptor.[1][2][3] Its chemical name is (1'S,2'R,3'S,4'R,5'S)-4-{6-[(3-Chlorobenzyl)amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl}-N-methyl-bicyclo[3.1.0]hexane-2,3-diol-1-carboxamide. The high affinity and selectivity of this compound make it an invaluable tool for elucidating the specific roles of A3AR in various biological systems, minimizing off-target effects that can confound experimental results.[4]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinity, selectivity, and pharmacokinetic properties.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Subtype | Species | Binding Affinity (Ki) | Selectivity vs. A3AR |
| A3AR | Human | ~3 nM [1][2][3] | - |
| A3AR | Mouse | ~3 nM [3] | - |
| A1AR | Human, Mouse | >1000-fold lower affinity | >1000-fold[1][2] |
| A2AAR | Human, Mouse | >1000-fold lower affinity | >1000-fold[1][2] |
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| In Vitro Stability | - | Very stable | [4][5] |
| CYP Inhibition | - | No inhibition at <10 μM | [4][5] |
| Plasma Protein Binding | - | Largely bound | [4][5] |
| Tolerability (i.p.) | Rat | Well tolerated up to 200 mg/kg | [4][5] |
| Half-life (t1/2) (1 mg/kg i.p.) | Mouse | 1.09 h | [4][5] |
| Max Plasma Concentration (Cmax) (1 mg/kg i.p.) | Mouse | 204 nM at 1 h | [4][5] |
| Area Under the Curve (AUC) (1 mg/kg i.p.) | Mouse | 213 ng × h/mL | [4][5] |
| Oral Bioavailability (%F) | - | 5% | [4][5] |
A3 Adenosine Receptor Signaling
Activation of the A3AR by an agonist like this compound initiates a cascade of intracellular signaling events. A3AR primarily couples to the inhibitory G protein (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This action can influence various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway.[6] The specific signaling outcomes can be cell-type dependent.
Figure 1: A3AR Signaling Pathway Activation by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the activity of this compound and investigate the function of A3AR.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of this compound for the A3AR.
-
Materials:
-
Cell membranes expressing the target adenosine receptor subtype (e.g., from CHO cells).
-
Radioligand specific for the A3AR (e.g., [125I]I-AB-MECA).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
-
Non-specific binding control (e.g., 10 µM NECA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from cells stably expressing the human or other species' A3AR.
-
In assay tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a non-labeled ligand.
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomatik.com [biomatik.com]
- 5. biocompare.com [biocompare.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 8. giffordbioscience.com [giffordbioscience.com]
The Pharmacodynamics of MRS5698: A Technical Guide for Researchers
An In-depth Examination of a High-Affinity A3 Adenosine (B11128) Receptor Agonist
MRS5698 has emerged as a potent and highly selective agonist for the A3 adenosine receptor (A3AR), demonstrating significant therapeutic potential in preclinical models of neuropathic pain and inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its receptor binding profile, functional activity, signaling pathways, and key experimental methodologies for its evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of adenosine receptor pharmacology and related therapeutic areas.
Core Pharmacodynamic Profile
This compound is a 2-(3,4-difluorophenylethynyl)-N(6)-(3-chlorobenzyl)-(N)-methanocarba adenosine derivative that exhibits high affinity and exceptional selectivity for the human and mouse A3 adenosine receptors. Its robust agonist activity at the A3AR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are central to its pharmacological effects.
Receptor Binding and Selectivity
This compound demonstrates nanomolar binding affinity for the A3AR, with a Ki value of approximately 3 nM for both human and mouse receptors. A key feature of this compound is its remarkable selectivity, showing over 1000-fold to 3000-fold greater affinity for the A3AR compared to other adenosine receptor subtypes (A1, A2A). This high selectivity minimizes off-target effects, making it a valuable tool for elucidating the specific roles of A3AR activation.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor Subtype | Species | Binding Affinity (Ki) | Selectivity vs. A1AR | Selectivity vs. A2AAR |
| A3AR | Human | ~ 3 nM | >1000-fold | >1000-fold |
| A3AR | Mouse | ~ 3 nM | >3000-fold | >3000-fold |
Functional Activity
As a nearly full agonist at the A3AR, this compound effectively stimulates downstream signaling pathways. The A3AR is primarily coupled to the Gi protein, and its activation by this compound leads to the inhibition of adenylyl cyclase, resulting in a concentration-dependent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP is a hallmark of A3AR activation and a key mechanism underlying its cellular effects.
In Vitro and In Vivo Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized in a variety of in vitro and in vivo experimental systems.
In Vitro Studies
In vitro assays have been instrumental in defining the molecular pharmacology of this compound. In cell lines expressing the A3AR, such as HEK-293T and HL-60 cells, this compound has been shown to induce a robust, concentration-dependent decrease in cAMP levels. Furthermore, studies in HL-60 cells, a human neutrophil model, have revealed that this compound modulates the expression of genes associated with inflammation, including both pro- and anti-inflammatory cytokines like IL-1α, IL-1β, and NFκBIZ.
Table 2: In Vitro Pharmacodynamic Parameters of this compound
| Parameter | Cell Line | Effect | Reference |
| cAMP Reduction | HEK-293T (expressing A3AR) | Concentration-dependent | |
| Gene Regulation | HL-60 | Upregulation of IL-1α, IL-1β, NFκBIZ | |
| Cytotoxicity (IC50) | HepG2 | 33 µM | |
| CYP Inhibition (IC50) | Human Liver Microsomes | >10 µM for CYP2C9, 2D6, 3A4 | |
| Plasma Protein Binding | Mouse Plasma | 99.88% | |
| Plasma Protein Binding | Rat Plasma | 99.78% |
In Vivo Studies
In vivo studies have primarily focused on the analgesic effects of this compound in rodent models of neuropathic pain. In the chronic constriction injury (CCI) model, oral or intraperitoneal administration of this compound has been shown to reverse mechanical allodynia, a key symptom of neuropathic pain. The compound is orally bioavailable, although with a relatively low oral bioavailability of 5%. Despite this, its therapeutic effects in pain models are significant and lasting.
Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Rodents
| Parameter | Species | Dose and Route | Value |
| Half-life (t1/2) | Mouse | 1 mg/kg i.p. | 1.09 h |
| Maximum Plasma Concentration (Cmax) | Mouse | 1 mg/kg i.p. | 204 nM |
| Area Under the Curve (AUC) | Mouse | 1 mg/kg i.p. | 213 ng·h/mL |
| Oral Bioavailability (%F) | Rat | - | 5% |
| Efficacy in Neuropathic Pain | Rat (CCI model) | Oral | Reverses mechanical allodynia |
Signaling Pathways of this compound Action
Activation of the A3AR by this compound initiates a complex network of intracellular signaling pathways. The primary pathway involves the Gi-protein-mediated inhibition of adenylyl cyclase and subsequent decrease in cAMP. However, A3AR activation also modulates other important signaling cascades. Pathway analysis has highlighted the involvement of IL-6, IL-17, and P38 MAPK signaling. Furthermore, A3AR agonism has been shown to downregulate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which plays a role in eicosanoid metabolism and inflammation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacodynamics of this compound. Below are summarized protocols for key in vitro and in vivo assays.
Radioligand Binding Assay for A3AR
This assay determines the binding affinity of this compound for the A3 adenosine receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or mouse A3AR (e.g., HEK-293 cells). Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled A3AR ligand (e.g., [¹²⁵I]AB-MECA), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Methodology:
-
Cell Culture: Culture cells expressing the A3AR (e.g., HEK-293T or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. To stimulate adenylyl cyclase and establish a measurable baseline of cAMP, co-treat with forskolin.
-
Incubation: Incubate the cells with the compounds for a specified time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-fragment complementation assay.
-
Data Analysis: Generate a concentration-response curve and determine the EC50 value for this compound-mediated inhibition of cAMP production.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This in vivo model is used to evaluate the analgesic efficacy of this compound.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure: Under anesthesia, expose the sciatic nerve in one hind limb. Loosely tie four chromic gut ligatures around the nerve at 1 mm intervals. This procedure induces a partial nerve injury that leads to the development of neuropathic pain behaviors.
-
Post-operative Recovery: Allow the animals to recover for several days (typically 7-14 days) for the neuropathic pain phenotype to fully develop.
-
Behavioral Testing: Assess the development of mechanical allodynia using von Frey filaments. This involves applying filaments of increasing force to the plantar surface of the hind paw and determining the paw withdrawal threshold.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Post-drug Behavioral Assessment: Measure the paw withdrawal threshold at different time points after drug administration to determine the onset, magnitude, and duration of the analgesic effect.
-
Data Analysis: Compare the paw withdrawal thresholds before and after drug treatment to vehicle-treated control animals to determine the efficacy of this compound in reversing mechanical allodynia.
Conclusion
This compound is a highly potent and selective A3 adenosine receptor agonist with well-characterized pharmacodynamics. Its high affinity for the A3AR and its ability to modulate key signaling pathways, particularly the inhibition of cAMP production, underpin its therapeutic potential in conditions such as neuropathic pain. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other A3AR-targeting compounds. Further research into the nuanced signaling and long-term effects of this compound will be crucial for its potential translation into clinical applications.
The Selective A3 Adenosine Receptor Agonist MRS5698: A Potent Modulator of the NLRP3 Inflammasome
For Immediate Release
ST. LOUIS, MO – The compound MRS5698, a highly selective agonist for the A3 adenosine (B11128) receptor (A3AR), has been identified as a significant inhibitor of the NLRP3 inflammasome, a key player in the innate immune system's inflammatory response. This finding, primarily supported by studies on the closely related A3AR agonist MRS5980, opens new avenues for the development of therapeutics targeting a range of inflammatory and neuroinflammatory conditions.
The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular danger signals, triggers the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). While crucial for host defense, dysregulation of the NLRP3 inflammasome is implicated in a variety of diseases, including neurodegenerative disorders, autoinflammatory syndromes, and chemotherapy-induced peripheral neuropathy.
Research has demonstrated that activation of the A3AR by agonists such as this compound and the structurally similar MRS5980 can effectively attenuate the activation of the NLRP3 inflammasome. This inhibitory effect is characterized by a reduction in the expression of key inflammasome components and a decrease in the downstream inflammatory cascade.
Mechanism of Action: A3AR-Mediated Inhibition
The primary mechanism by which this compound and related A3AR agonists inhibit the NLRP3 inflammasome is through the activation of the A3 adenosine receptor. This G protein-coupled receptor, upon agonist binding, initiates a signaling cascade that interferes with the activation of the NLRP3 inflammasome. One of the proposed downstream effects is the inhibition of reactive oxygen species (ROS) production, a key trigger for NLRP3 activation. By reducing cellular ROS levels, A3AR agonists can prevent the assembly and activation of the inflammasome complex.
This targeted approach offers a promising therapeutic strategy, as it leverages a specific receptor-mediated pathway to quell excessive inflammation, potentially avoiding the broader immunosuppressive effects of other anti-inflammatory agents.
Quantitative Data on NLRP3 Inflammasome Inhibition
While direct quantitative data for this compound is still emerging in the published literature, studies on the closely related and highly selective A3AR agonist, MRS5980, provide compelling evidence of NLRP3 inflammasome inhibition.
Table 1: Effect of A3AR Agonist (MRS5980) on NLRP3 Inflammasome Components in a Traumatic Brain Injury Model
| Treatment Group | NLRP3 Protein Expression (relative to sham) | Cleaved Caspase-1 (p20) Expression (relative to sham) |
| Sham | 1.00 | 1.00 |
| Traumatic Brain Injury (TBI) + Vehicle | Increased | Increased |
| TBI + MRS5980 (1 mg/kg) | Attenuated Increase | Attenuated Increase |
Data derived from Western blot analysis in a study by Farr et al. (2020) in the Journal of Neuroinflammation.
These findings demonstrate that A3AR agonism leads to a marked reduction in the upregulation of NLRP3 and the active form of caspase-1 following an inflammatory insult.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its effect on the NLRP3 inflammasome.
In Vivo Model: Traumatic Brain Injury (TBI)
A controlled cortical impact (CCI) model is utilized to induce traumatic brain injury in mice, providing a relevant in vivo system to study neuroinflammation and the effects of therapeutic interventions.
-
Animal Model: Adult male CD1 mice are used for the TBI model.
-
Anesthesia: Mice are anesthetized with isoflurane.
-
Surgical Procedure: A craniotomy is performed over the right parietal cortex. The CCI is induced using a pneumatic impactor with a 3 mm tip at a velocity of 4.5 m/s, a dwell time of 100 ms, and a depth of 1.0 mm.
-
Treatment: MRS5980 (1 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection at 1 and 4 hours post-injury.
-
Tissue Collection: At 24 hours post-TBI, animals are euthanized, and the perilesional cortical brain tissue is collected for analysis.
Western Blot Analysis of NLRP3 and Caspase-1
This protocol is used to quantify the protein levels of NLRP3 and the activated form of caspase-1 in brain tissue lysates.
-
Protein Extraction: Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 4-20% Tris-glycine gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against NLRP3 (e.g., from Cell Signaling Technology) and cleaved caspase-1 (p20) (e.g., from Cell Signaling Technology). A loading control, such as GAPDH or β-actin, is also probed.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software and normalized to the loading control.
IL-1β Secretion Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the amount of secreted IL-1β in cell culture supernatants or biological fluids.
-
Cell Culture: Macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 30 minutes) before being stimulated with an NLRP3 activator such as ATP (e.g., 5 mM for 30 minutes) or nigericin (B1684572) (e.g., 10 µM for 1 hour).
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: A commercial ELISA kit for IL-1β is used according to the manufacturer's instructions. Briefly, the supernatant is added to a microplate pre-coated with an anti-IL-1β capture antibody. After incubation and washing, a detection antibody conjugated to an enzyme is added, followed by a substrate.
-
Measurement: The absorbance is read at the appropriate wavelength, and the concentration of IL-1β is determined by comparison to a standard curve.
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, providing a direct readout of inflammasome activation.
-
Cell Lysis: Following treatment as described for the IL-1β secretion assay, cells are lysed to release intracellular contents.
-
Substrate Addition: The cell lysate is incubated with a specific caspase-1 substrate, such as Ac-YVAD-pNA (acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide).
-
Measurement: Cleavage of the substrate by active caspase-1 releases p-nitroanilide, which can be measured colorimetrically at 405 nm. The activity is proportional to the rate of color change.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described.
Conclusion
The selective A3 adenosine receptor agonist this compound represents a promising pharmacological tool for the targeted inhibition of the NLRP3 inflammasome. The available data, particularly from studies on the closely related compound MRS5980, strongly support the potential of A3AR agonists to mitigate NLRP3-driven inflammation. Further research focusing on the specific quantitative effects of this compound and its performance in a broader range of disease models will be crucial for its translation into clinical applications. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this important class of molecules.
The A3 Adenosine Receptor Agonist MRS5698: A Potential Modulator of Glial Cell Activation in Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glial cells, comprising microglia and astrocytes, are no longer considered mere support cells within the central nervous system (CNS). They are active participants in neuronal function, synaptic plasticity, and the brain's immune response. In the context of neurodegenerative diseases and injury, the activation state of these cells plays a pivotal role in dictating the progression of pathology. Chronic activation of microglia and reactive astrogliosis can contribute to a persistent neuroinflammatory environment, exacerbating neuronal damage. Consequently, therapeutic strategies aimed at modulating glial cell activation are of significant interest.
One promising target for such modulation is the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in various cellular processes, including inflammation and cell survival. MRS5698 is a highly potent and selective agonist for the A3AR, demonstrating efficacy in preclinical models of neuropathic pain.[1][2] While direct studies on the effects of this compound on glial cell activation are limited in the current literature, the broader class of A3AR agonists has been shown to influence both microglial and astrocytic functions. This technical guide will synthesize the available data on the effects of selective A3AR agonists on glial cells, providing a framework for understanding the potential impact of this compound in this context. We will detail relevant experimental protocols, present available quantitative data, and visualize the key signaling pathways.
Data Presentation: Effects of A3 Adenosine Receptor Agonists on Glial Cells
The following tables summarize the reported effects of selective A3AR agonists on various parameters of microglial and astrocyte activation. It is important to note that these studies have utilized agonists other than this compound, most commonly 2-Cl-IB-MECA. Given this compound's high selectivity for the same receptor, these findings provide a strong basis for hypothesizing its potential effects.
Table 1: Effects of A3AR Agonists on Microglia
| Agonist | Cell Type | Parameter | Effect | Reference |
| 2-Cl-IB-MECA | BV-2 microglia, primary retinal microglia | iNOS expression (induced by elevated hydrostatic pressure) | Reduction | [3][4] |
| 2-Cl-IB-MECA | BV-2 microglia | Migration (induced by elevated hydrostatic pressure) | Reduction | [3][4] |
| 2-Cl-IB-MECA | BV-2 microglia, primary retinal microglia | Phagocytosis (induced by elevated hydrostatic pressure) | Reduction | [3][4] |
| 2-Cl-IB-MECA | Primary retinal microglia | Proliferation (induced by elevated hydrostatic pressure) | Reduction | [4] |
| A3R agonist | Primary microglia | Process extension | Promotion (in the presence of 2MeSADP) | [5] |
| A3R agonist | Primary microglia | Migration | Promotion (in the presence of 2MeSADP) | [5] |
| IB-MECA | Spinal cord microglia | Activation (in a neuropathic pain model) | Suppression | [6] |
Table 2: Effects of A3AR Agonists on Astrocytes
| Agonist | Cell Type | Parameter | Effect | Reference |
| IB-MECA, CI-IB-MECA | Human astrocytoma ADF cells, rat primary astrocytes | Cell number | Reduction (at µM concentrations) | [1] |
| IB-MECA, CI-IB-MECA | Human astrocytoma ADF cells, rat primary astrocytes | Cytoskeletal reorganization (stress fiber formation) | Induction (at nM concentrations) | [7] |
| IB-MECA, CI-IB-MECA | Human astrocytoma ADF cells | Spontaneous apoptosis | Reduction (at nM concentrations) | [7] |
| 2-chloro-N6-(3-iodobenzyl)-N-methyl-5'-carbamoyladenosine (CL-IB-MECA) | Primary mouse astrocytes | ATP depletion (induced by hypoxia) | Reduction | [8] |
| 2-chloro-N6-(3-iodobenzyl)-N-methyl-5'-carbamoyladenosine (CL-IB-MECA) | Human astroglioma D384 cells | Apoptosis (induced by oxygen deprivation) | Reduction | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the effects of compounds like this compound on glial cell activation. Below are protocols for key experiments, synthesized from the available literature.
Primary Glial Cell Culture
-
Isolation of Mixed Glial Cultures:
-
Dissect the cerebral cortices from neonatal (P0-P2) rodent pups.
-
Mechanically dissociate the tissue in a suitable buffer.
-
Treat with trypsin and DNase I to obtain a single-cell suspension.
-
Plate the cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Culture for 7-10 days to form a confluent mixed glial layer.
-
-
Purification of Microglia:
-
After the mixed glial culture is confluent, shake the flasks on an orbital shaker to detach the microglia.
-
Collect the supernatant containing the microglia.
-
Re-plate the microglia in fresh medium. Purity can be assessed by immunostaining for microglial markers like Iba1 or CD11b.
-
-
Purification of Astrocytes:
-
After the removal of microglia, treat the remaining adherent cell layer (primarily astrocytes) with trypsin.
-
Re-plate the astrocytes in fresh medium. Purity can be confirmed by immunostaining for the astrocyte marker Glial Fibrillary Acidic Protein (GFAP).
-
In Vitro Glial Activation Assays
-
Lipopolysaccharide (LPS) Stimulation:
-
Plate purified microglia or astrocytes at a desired density.
-
Allow the cells to adhere and stabilize overnight.
-
Replace the medium with fresh medium containing LPS (a common concentration is 100 ng/mL to 1 µg/mL) with or without varying concentrations of this compound.
-
Incubate for a specified period (e.g., 6, 12, or 24 hours).
-
Collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-1β, IL-6) and the cell lysates for protein or RNA analysis (e.g., Western blot for iNOS, qPCR for inflammatory gene expression).
-
-
Immunofluorescence Staining for Activation Markers:
-
Culture glial cells on glass coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent like Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Incubate with primary antibodies against activation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Analyze changes in cell morphology and marker expression intensity.
-
Migration Assay (Boyden Chamber Assay)
-
Seed purified microglia in the upper chamber of a Transwell insert with a porous membrane.
-
Place the lower chamber with medium containing a chemoattractant (e.g., ATP or a chemokine) and varying concentrations of this compound.
-
Incubate for a few hours to allow cell migration through the membrane.
-
Fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the migrated cells under a microscope to quantify the effect of this compound on migration.
Phagocytosis Assay
-
Culture purified microglia in the presence or absence of this compound.
-
Add fluorescently labeled particles (e.g., latex beads or zymosan particles) to the culture.
-
Incubate for a sufficient time to allow for phagocytosis.
-
Wash the cells to remove non-ingested particles.
-
Quantify the uptake of fluorescent particles using flow cytometry or fluorescence microscopy.
Mandatory Visualizations
Signaling Pathways
The activation of A3 adenosine receptors on glial cells can trigger multiple downstream signaling cascades. While the precise pathways activated by this compound in these cells require direct investigation, the known signaling of A3AR provides a strong predictive model.
Caption: A3AR Signaling Cascade in Glial Cells.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on glial cell activation in vitro.
Caption: In Vitro Glial Activation Experimental Workflow.
Conclusion
This compound stands out as a potent and highly selective A3 adenosine receptor agonist. While its therapeutic potential has been demonstrated in models of neuropathic pain, its direct effects on glial cell activation remain an important area for future investigation. Based on the evidence from other A3AR agonists, it is plausible that this compound could exert significant modulatory effects on both microglia and astrocytes. The data suggest a potential for A3AR activation to suppress pro-inflammatory responses in microglia, such as the expression of iNOS and migration, and to have dual, concentration-dependent effects on astrocyte viability and cytoskeletal dynamics.
The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to systematically investigate the impact of this compound on glial cell biology. Such studies will be crucial in elucidating the full therapeutic potential of this compound in neuroinflammatory and neurodegenerative disorders where glial activation is a key pathological feature. Future research should focus on generating specific quantitative data for this compound to confirm and extend the findings observed with other A3AR agonists, ultimately paving the way for its potential clinical application in a broader range of neurological conditions.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-amyloid-stimulated microglia induce neuron death via synergistic stimulation of tumor necrosis factor alpha and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of a novel adult murine immortalized microglial cell line and its activation by amyloid-beta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCM-198 inhibits microglial overactivation and attenuates Aβ1-40-induced cognitive impairments in rats via JNK and NF-кB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human astrocytes and microglia show augmented ingestion of synapses in Alzheimer’s disease via MFG-E8 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of MRS5698 with Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction of MRS5698 with the four subtypes of adenosine (B11128) receptors (A1, A2A, A2B, and A3). This compound is a potent and highly selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and neuropathic pain.[1][2][3] This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.
Data Presentation: Quantitative Interaction of this compound with Adenosine Receptors
| Receptor Subtype | Ligand | Assay Type | Species | Kᵢ (nM) | EC₅₀ (nM) | Reference |
| A3 | This compound | Radioligand Binding | Human | ~3 | [2][3] | |
| cAMP Accumulation | Human | 1.2 | ||||
| A1 | This compound | Radioligand Binding | Human | > 9000 | Estimated | |
| cAMP Accumulation | Human | > 3600 | Estimated | |||
| A2A | This compound | Radioligand Binding | Human | > 9000 | Estimated | |
| cAMP Accumulation | Human | > 3600 | Estimated | |||
| A2B | This compound | Radioligand Binding | Human | > 9000 | Estimated | |
| cAMP Accumulation | Human | > 3600 | Estimated |
*Values for A1, A2A, and A2B receptors are estimated based on the reported >3000-fold selectivity for the A3 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the interaction of ligands like this compound with adenosine receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3) are cultured and harvested.
-
The cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) to release the cell membranes.
-
The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand for the target receptor (e.g., [³H]-DPCPX for A1, [³H]-CGS 21680 for A2A, or [¹²⁵I]-AB-MECA for A3) and varying concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out in a final volume of 100-200 µL in a 96-well plate.
-
The reaction is allowed to reach equilibrium, typically for 60-120 minutes at room temperature or 25°C.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC₅₀) of an agonist in activating Gs-coupled receptors (A2A, A2B) or inhibiting adenylyl cyclase via Gi-coupled receptors (A1, A3).
1. Cell Culture and Plating:
-
Cells stably expressing the human adenosine receptor subtype of interest are cultured in appropriate media.
-
The cells are seeded into 96-well plates and allowed to adhere overnight.
2. Assay Procedure (for Gi-coupled receptors like A3):
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are pre-incubated with varying concentrations of the agonist (this compound).
-
Adenylyl cyclase is then stimulated with a known concentration of forskolin.
-
The incubation is continued for a defined period (e.g., 15-30 minutes) at 37°C.
3. Assay Procedure (for Gs-coupled receptors):
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor.
-
The cells are incubated with varying concentrations of the agonist (this compound) for a defined period at 37°C.
4. cAMP Quantification:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit, which is typically based on competitive enzyme immunoassay (EIA) or homogeneous time-resolved fluorescence (HTRF).
5. Data Analysis:
-
The concentration-response curve for the agonist is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response (for Gs-coupled receptors) or 50% of the maximal inhibition of the forskolin-stimulated response (for Gi-coupled receptors), is determined using non-linear regression analysis.
Visualizations
Signaling Pathways of Adenosine Receptors
The four subtypes of adenosine receptors couple to different G proteins, leading to distinct downstream signaling cascades.
Caption: Canonical signaling pathways of adenosine receptors.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Experimental Workflow for cAMP Accumulation Assay
This diagram outlines the general workflow for a cAMP accumulation assay to determine the functional potency of an agonist.
References
- 1. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MRS5698 in In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS5698 is a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR), with a binding affinity (Ki) of approximately 3 nM for both human and mouse receptors.[1] Its high selectivity, exceeding 1000-fold over A1 and A2A adenosine receptors, makes it a valuable pharmacological tool for investigating the in vivo functions of the A3AR. Preclinical studies have demonstrated the efficacy of this compound in reversing mechanical allodynia in rodent models of neuropathic pain, highlighting its therapeutic potential. This document provides detailed experimental protocols for utilizing this compound in in vivo mouse studies, particularly focusing on a neuropathic pain model. It also outlines the key signaling pathways modulated by this compound.
Data Presentation
Pharmacokinetic Profile of this compound in Mice
The following table summarizes the pharmacokinetic parameters of this compound in mice following a single intraperitoneal (i.p.) injection.
| Parameter | Value | Unit | Administration | Reference |
| Dose | 1 | mg/kg | Intraperitoneal | [1] |
| Half-life (t½) | 1.09 | hours | Intraperitoneal | [1] |
| Cmax | 204 | nM | Intraperitoneal | [1] |
| Tmax | 1 | hour | Intraperitoneal | [1] |
| AUC | 213 | ng·h/mL | Intraperitoneal | [1] |
Note: While orally bioavailable, the oral bioavailability is low (approximately 5%).[1]
Signaling Pathway
This compound exerts its effects by activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The A3AR is primarily coupled to the Gi protein, which upon activation, initiates a cascade of intracellular signaling events.
A3 Adenosine Receptor Signaling Cascade
Activation of the A3AR by this compound leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP can modulate the activity of protein kinase A (PKA).[2]
Furthermore, A3AR activation can influence other critical signaling pathways, including:
-
PI3K/Akt Pathway: The Gβγ subunits can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a key regulator of cell survival and proliferation.[4][5][6]
-
MAPK/ERK Pathway: A3AR stimulation can modulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), which is involved in cell growth and differentiation.[5][7]
-
NF-κB Pathway: The A3AR has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[8][9][10]
These pathways collectively contribute to the anti-inflammatory and analgesic effects observed with this compound.
Caption: Signaling pathway of this compound via the A3 adenosine receptor.
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol details the intraperitoneal (i.p.) administration of this compound to mice.
Materials:
-
This compound (powder form)
-
Vehicle: A suitable vehicle for dissolving this compound is a mixture of Dimethyl sulfoxide (B87167) (DMSO) and sterile saline (0.9% NaCl). A common starting point is 10% DMSO, 40% PEG 400, and 50% saline. However, the final concentration of DMSO should be kept low to avoid toxicity. For some compounds, a solution of DMSO diluted in saline to a final concentration of <1.5% DMSO can be used.[11] It is crucial to perform solubility and stability tests for this compound in the chosen vehicle.
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)[12]
-
Animal scale
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimatization.
-
Preparation of this compound Solution:
-
On the day of injection, prepare a stock solution of this compound in 100% DMSO.
-
Further dilute the stock solution with sterile saline to the desired final concentration for injection. The final DMSO concentration should be minimized (ideally below 5-10%). For example, to prepare a 1 mg/mL solution for a 10 mL/kg injection volume, dissolve 10 mg of this compound in 100 µL of DMSO, and then add sterile saline to a final volume of 10 mL.
-
Vortex the solution thoroughly to ensure it is fully dissolved. Warm the solution to room temperature before injection.[13]
-
-
Dosing:
-
Weigh each mouse accurately on the day of the experiment.
-
Calculate the injection volume based on the mouse's body weight and the desired dose (e.g., 1 mg/kg). The maximum recommended injection volume for intraperitoneal administration in mice is 10 ml/kg.[12]
-
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse securely. The "three-fingers" restraint method is recommended.[13]
-
Position the mouse with its head tilted slightly downwards.
-
Disinfect the injection site, which is typically the lower right quadrant of the abdomen, with 70% ethanol.[12][14] This location helps to avoid the cecum and urinary bladder.[14]
-
Insert the needle (bevel up) at a 30-45 degree angle into the peritoneal cavity.[13]
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).[14]
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Neuropathic Pain Model: Spared Nerve Injury (SNI)
This protocol describes the induction of neuropathic pain in mice using the Spared Nerve Injury (SNI) model, a widely used and robust model that produces long-lasting mechanical allodynia.[15][16][17]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
Suture material (e.g., 6-0 silk)[15]
-
Wound clips or sutures for skin closure
-
Heating pad
-
Stereo microscope (optional but recommended)[15]
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
-
Surgical Preparation:
-
Shave the fur from the lateral surface of the left thigh.
-
Disinfect the surgical area with an appropriate antiseptic solution.
-
-
Nerve Exposure:
-
Make a small incision in the skin of the thigh.
-
Carefully dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[15]
-
-
Nerve Ligation and Transection:
-
Wound Closure:
-
Close the muscle layer with sutures if necessary.
-
Close the skin incision with wound clips or sutures.
-
-
Post-operative Care:
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is used to measure the mechanical withdrawal threshold of the paw, providing a quantitative measure of mechanical allodynia.[19][20]
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Habituation:
-
Place the mice in individual testing chambers on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.[20]
-
-
Testing:
-
Start with a von Frey filament of intermediate force (e.g., 0.4g or 0.6g).
-
Apply the filament to the plantar surface of the hind paw (the area innervated by the sural nerve in SNI mice) with enough force to cause it to bend.
-
Hold the filament in place for 1-2 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a response, use the next lower filament; if there is no response, use the next higher filament.[21]
-
Continue this process until at least 5 stimuli have been applied after the first response.
-
-
Data Analysis: The 50% paw withdrawal threshold can be calculated using the formula described by Chaplan et al. (1994). A significant decrease in the withdrawal threshold in the operated paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neuropathic pain.
Caption: Experimental workflow for in vivo mouse studies with this compound.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. In vivo tumor suppression efficacy of mesoporous silica nanoparticles-based drug delivery system: enhanced efficacy by folate modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. mmpc.org [mmpc.org]
- 21. 2.3.1 von Frey test [bio-protocol.org]
Application Notes and Protocols for Oral Gavage Administration of MRS5698 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral gavage administration of MRS5698 in preclinical research models, particularly for studies investigating neuropathic pain and other inflammatory conditions. The protocols and data presented are compiled from preclinical studies to ensure researchers can design and execute their experiments with accuracy and reproducibility.
Introduction to this compound
This compound is a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR), with a binding affinity (Ki) of approximately 3 nM for both human and mouse receptors.[1][2] Its high selectivity, exceeding 1000-fold over A1 and A2A adenosine receptors, makes it a valuable pharmacological tool for investigating the therapeutic potential of A3AR activation.[1][2] The A3AR is a G-protein coupled receptor that, upon activation, primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of A3AR has been shown to elicit anti-inflammatory and neuroprotective effects, making it a promising target for conditions such as neuropathic pain.[3][4] Preclinical studies have demonstrated that this compound is orally active and can reverse mechanical allodynia in models of neuropathic pain.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Profile of this compound
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | ~ 3 nM | Human, Mouse | [1][4] |
| Selectivity | >1000-fold over A1 and A2A receptors | Human, Mouse | [1][2] |
| CYP Inhibition | No inhibition at <10 μM | Not specified | [4] |
| Cytotoxicity (HepG2 cells) | Not specified | Human | [4] |
Table 2: Pharmacokinetic Parameters of this compound
| Administration Route | Dose | Animal Model | t½ | Cmax | AUC | Oral Bioavailability (%F) | Reference |
| Intraperitoneal (i.p.) | 1 mg/kg | Mouse | 1.09 h | 204 nM (at 1 h) | 213 ng·h/mL | N/A | [4] |
| Oral Gavage (p.o.) | High Dose | Rat | Not specified | Not specified | Not specified | 5% | [4] |
Table 3: In Vivo Efficacy of Orally Administered this compound
| Disease Model | Animal Model | Dose (Oral Gavage) | Treatment Regimen | Outcome | Reference |
| Chronic Constriction Injury (CCI) of Sciatic Nerve | Rat | 100 mg/kg | Single dose at peak pain (Day 7) | Reversal of pain for at least 2 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle: A mixture of saline, polyethylene (B3416737) glycol 400 (PEG 400), and Tween 80. The exact ratio used in the key preclinical study was not specified, however, a common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG 400, and 50% saline. Another option mentioned for similar compounds is a suspension in 0.5% methylcellulose (B11928114). Researchers should perform their own vehicle suitability tests.
-
Sterile saline (0.9% NaCl)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 100 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle: Prepare the chosen vehicle. For a 10% DMSO, 40% PEG 400, 50% saline vehicle, mix the components in the specified ratio. For a 0.5% methylcellulose vehicle, dissolve methylcellulose in water with heating and stirring, then cool.
-
Dissolve/suspend this compound:
-
Add the calculated amount of this compound powder to a sterile tube.
-
Add a small amount of the vehicle and vortex thoroughly to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension or solution.
-
If necessary, sonicate the mixture for a few minutes to aid in dissolution or to create a fine suspension.
-
-
Final Concentration: The final concentration of the formulation should be calculated to allow for the desired dose to be administered in a suitable volume (e.g., 0.4 mL for a rat, or based on standard gavage volume limits of 5-10 mL/kg for rats and mice).[5] For a 100 mg/kg dose in a 250g rat, with an administration volume of 0.4 mL, the required concentration would be 62.5 mg/mL.
Protocol 2: Oral Gavage Administration of this compound to Rodents
Objective: To accurately and safely administer the prepared this compound formulation directly into the stomach of a mouse or rat.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (flexible plastic or stainless steel with a ball-tip are recommended to minimize tissue damage). For mice, 20-22 gauge, 1-1.5 inches; for rats, 16-18 gauge, 2-3 inches.[5]
-
Syringes (1 mL or appropriate size)
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to accurately calculate the volume of the formulation to be administered.
-
Properly restrain the animal to prevent movement and ensure the head and neck are in a straight line with the esophagus. For mice, this is typically done by scruffing the neck. For rats, the animal can be held firmly with one hand, securing the head and neck.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the length required to reach the stomach and mark the needle if necessary.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle.
-
CRITICAL: If any resistance is met, do not force the needle. This may indicate entry into the trachea. Withdraw the needle and attempt re-insertion.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus and has reached the predetermined depth, slowly depress the syringe plunger to administer the this compound formulation.
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes immediately after the procedure and periodically for the next 24 hours.[5]
-
Visualizations
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor (A3AR) Signaling Pathway activated by this compound.
Experimental Workflow for Oral Gavage of this compound
Caption: Experimental workflow for oral gavage administration of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemotherapy-induced painful neuropathy: pain-like behaviours in rodent models and their response to commonly-used analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of MRS5698 in Psoriasis Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis, leading to the production of pro-inflammatory cytokines such as IL-17 and tumor necrosis factor-alpha (TNF-α). The A3 adenosine (B11128) receptor (A3AR), a Gi protein-coupled receptor, has emerged as a promising therapeutic target for inflammatory diseases due to its role in modulating immune responses. MRS5698 is a potent and highly selective agonist for the A3AR. Activation of A3AR by this compound has been shown to exert anti-inflammatory effects, making it a valuable tool for investigating the therapeutic potential of A3AR agonism in preclinical models of psoriasis.[1][2][3]
These application notes provide detailed protocols for the use of this compound in two common murine models of psoriasis: the imiquimod (B1671794) (IMQ)-induced model and the IL-23-induced model.
Mechanism of Action
This compound selectively binds to and activates the A3AR. As a Gi protein-coupled receptor, A3AR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately downregulates the expression and secretion of pro-inflammatory cytokines, including TNF-α, IL-17, and IL-23, thereby attenuating the inflammatory response characteristic of psoriasis.[4] The anti-inflammatory effects are mediated through the modulation of signaling pathways such as the NF-κB pathway in immune cells and keratinocytes.[4]
Data Presentation
Disclaimer: The following tables present illustrative quantitative data based on expected outcomes from the use of this compound in psoriasis models as described in the scientific literature. Actual results may vary depending on experimental conditions.
Table 1: Illustrative Effect of this compound on Phenotypic Readouts in an Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Mean Ear Thickness (mm) ± SEM | Mean Psoriasis Area and Severity Index (PASI) Score ± SEM |
| Naive (No Disease) | - | 0.15 ± 0.02 | 0 |
| Vehicle Control | - | 0.45 ± 0.05 | 8.5 ± 0.7 |
| This compound | 0.1 | 0.35 ± 0.04 | 6.2 ± 0.6 |
| This compound | 1.0 | 0.25 ± 0.03 | 4.1 ± 0.5 |
| Dexamethasone (Positive Control) | 1.0 | 0.22 ± 0.03 | 3.5 ± 0.4 |
Table 2: Illustrative Effect of this compound on Cytokine Levels in an IL-23-Induced Psoriasis Mouse Model (Skin Homogenate)
| Treatment Group | Dose (mg/kg, i.p.) | IL-17A (pg/mL) ± SEM | IL-23 (pg/mL) ± SEM | TNF-α (pg/mL) ± SEM |
| Naive (No Disease) | - | 15 ± 3 | 20 ± 4 | 30 ± 5 |
| Vehicle Control | - | 150 ± 15 | 200 ± 20 | 250 ± 25 |
| This compound | 0.1 | 105 ± 12 | 140 ± 15 | 175 ± 18 |
| This compound | 1.0 | 60 ± 8 | 80 ± 10 | 100 ± 12 |
| Anti-IL-17 Antibody (Positive Control) | 10 | 45 ± 6 | 180 ± 19 | 190 ± 20 |
Mandatory Visualization
Caption: A3AR signaling cascade in immune cells.
Caption: Workflow for the imiquimod-induced psoriasis model.
Experimental Protocols
Protocol 1: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation in Mice
This model is characterized by a rapid onset of inflammation that recapitulates many features of human plaque psoriasis.[5][6][7]
Materials:
-
8-10 week old female BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound
-
Vehicle for this compound (e.g., sterile saline with 0.5% DMSO and 10% Tween 80)
-
Calipers for ear thickness measurement
-
Psoriasis Area and Severity Index (PASI) scoring guide (adapted for mice)
-
Anesthetic for terminal procedure
-
Tools for tissue collection (scalpels, forceps)
-
Reagents for histology, ELISA, and/or qPCR
Procedure:
-
Animal Preparation (Day -1):
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice and shave a 2x3 cm area on the dorsal skin.
-
-
Disease Induction and Treatment (Days 0-6):
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 6 consecutive days.
-
Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 0.1 and 1.0 mg/mL for a 10 mL/kg injection volume).
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily, starting from Day 0.
-
-
Monitoring (Daily):
-
Measure the thickness of both ears using a digital caliper.
-
Score the severity of skin inflammation on the back using a modified PASI score, assessing erythema, scaling, and thickness on a scale of 0-4 for each.
-
Record the body weight of each mouse.
-
-
Endpoint Analysis (Day 7):
-
On the final day, after the last measurements, euthanize the mice.
-
Collect skin tissue from the treated area and ears for further analysis.
-
Histology: Fix skin samples in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) using ELISA or quantify their mRNA expression by qPCR.
-
Protocol 2: Interleukin-23 (IL-23)-Induced Psoriasis-Like Ear Inflammation in Mice
This model specifically targets the IL-23 pathway, a key driver of psoriatic inflammation.[8][9][10][11]
Materials:
-
8-10 week old female C57BL/6 mice
-
Recombinant murine IL-23 (rmIL-23)
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound
-
Calipers for ear thickness measurement
-
Anesthetic for terminal procedure
-
Tools for tissue collection
-
Reagents for histology and cytokine analysis
Procedure:
-
Disease Induction and Treatment (Days 0-4):
-
On Day 0, lightly anesthetize the mice and inject 20 µL of rmIL-23 (e.g., 0.5 µg) intradermally into the right ear pinna. Inject the left ear with 20 µL of sterile PBS as an internal control.
-
Repeat the injections daily for 4 consecutive days.
-
Administer this compound or vehicle control via i.p. injection daily, starting from Day 0.
-
-
Monitoring (Daily):
-
Measure the thickness of both ears daily using a digital caliper.
-
-
Endpoint Analysis (Day 5):
-
On the final day, after the last ear thickness measurement, euthanize the mice.
-
Collect both ears for analysis.
-
Ear Weight: Dissect the ears and record their weight as an additional measure of inflammation.
-
Histology: Process the ears for H&E staining to evaluate epidermal hyperplasia and inflammatory infiltrates.
-
Cytokine Analysis: Homogenize the ear tissue to quantify the levels of key cytokines such as IL-17A and IL-22.
-
This compound is a valuable pharmacological tool for studying the role of the A3 adenosine receptor in psoriasis. The protocols outlined above provide a framework for evaluating the efficacy of this compound in well-established preclinical models of psoriasis. By quantifying its effects on phenotypic and molecular markers of inflammation, researchers can further elucidate the therapeutic potential of A3AR agonism for this chronic inflammatory skin disease.
References
- 1. Adenosine: an endogenous mediator in the pathogenesis of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical control of adenosine A3 receptor function in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of IL-23-mediated psoriasis-like inflammation by regulatory B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-23-mediated psoriasis-like epidermal hyperplasia is dependent on IL-17A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imavita.com [imavita.com]
- 11. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
Application Notes: Flow Cytometry Assays with MRS5698 for Immune Cell Analysis
Introduction
Extracellular adenosine (B11128) is a critical signaling nucleoside that accumulates in tissues during metabolic stress, such as hypoxia or inflammation, particularly within the tumor microenvironment.[1] It exerts potent immunosuppressive effects primarily through the activation of the A2A adenosine receptor (A2AR), a G-protein coupled receptor (GPCR) highly expressed on the surface of most immune cells.[2][3] A2AR activation on T cells, Natural Killer (NK) cells, and other myeloid cells inhibits their proliferation, cytokine production, and cytotoxic activity, thereby enabling immune evasion by tumor cells.[1][2]
MRS5698 is a potent and selective antagonist of the A2A receptor. By blocking the binding of adenosine to A2AR, this compound can reverse the adenosine-mediated immunosuppression, restoring the anti-tumor functions of immune cells. This makes A2AR antagonists like this compound promising candidates for cancer immunotherapy, especially in combination with other treatments like checkpoint inhibitors.
Flow cytometry is an indispensable tool for dissecting the complex effects of A2AR antagonists on the immune system. It allows for high-throughput, multi-parameter analysis of individual cells, enabling researchers to simultaneously assess the expression of A2AR on various immune subsets, and to measure functional outcomes such as proliferation, degranulation, and cytokine production in response to A2AR blockade. These application notes provide detailed protocols for using flow cytometry to characterize the immunological effects of this compound.
A2A Receptor Signaling Pathway
The A2A receptor signaling cascade is a key pathway that suppresses immune cell function. Extracellular adenosine binds to the A2AR, which triggers a conformational change and activates the associated Gs protein.[2] This initiates a downstream signaling cascade that ultimately leads to the transcription of genes that mediate immunosuppression. This compound acts by competitively inhibiting the initial binding of adenosine to the receptor, thus blocking the entire downstream pathway.
Caption: A2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of Immune Cells from Human PBMCs or Mouse Spleen
This protocol describes the isolation of single-cell suspensions for flow cytometry analysis.
Materials:
-
Whole blood or spleen tissue
-
Ficoll-Paque PLUS or Lymphoprep
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
ACK Lysing Buffer (for spleen)
-
70 µm cell strainer (for spleen)
-
Centrifuge
Procedure:
-
For Human PBMCs:
-
Dilute whole blood 1:1 with PBS.[4]
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[4]
-
Carefully aspirate the upper layer, and collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.[4]
-
Wash the collected cells by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes. Repeat wash step.
-
-
For Mouse Splenocytes:
-
Aseptically harvest the spleen into a petri dish containing cold PBS.
-
Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer using the plunger of a syringe.[4]
-
Wash the cells through the strainer with PBS and centrifuge at 400 x g for 5 minutes.
-
Resuspend the pellet in 2-5 mL of ACK Lysing Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.[4]
-
Add 10 mL of PBS to stop the lysis and centrifuge again.
-
-
Cell Counting and Resuspension:
-
Resuspend the final cell pellet in an appropriate buffer (e.g., PBS with 2% FBS, also known as FACS buffer).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue.
-
Resuspend cells to a final concentration of 1 x 10⁷ cells/mL in cold FACS buffer for staining.[4]
-
Protocol 2: Analysis of A2A Receptor Expression on Immune Subsets
This protocol allows for the quantification of A2AR expression on different immune cell populations.
Materials:
-
Isolated immune cells (1 x 10⁶ per sample)
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (e.g., anti-CD16/32 for mouse, Human TruStain FcX™ for human)
-
Fluorochrome-conjugated anti-A2A Receptor antibody.[5]
-
Fluorochrome-conjugated antibodies for immune cell markers (e.g., anti-CD3, CD4, CD8, CD45, CD56, CD19, FoxP3).
-
Fixable Viability Dye.
-
Flow cytometer.
Procedure:
-
Aliquot 1 x 10⁶ cells into each flow cytometry tube.
-
Wash cells with 2 mL of cold FACS buffer and centrifuge at 400 x g for 5 minutes. Discard supernatant.
-
Resuspend cells in 50 µL of FACS buffer containing a Fixable Viability Dye and incubate for 20 minutes at 4°C, protected from light.
-
Wash cells as in step 2.
-
Resuspend the pellet in 50 µL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[6]
-
Add the cocktail of fluorochrome-conjugated antibodies, including the anti-A2A receptor antibody, at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C, protected from light.[4]
-
Wash cells twice with 2 mL of FACS buffer.
-
Resuspend the final pellet in 300-500 µL of FACS buffer.
-
Acquire samples on a flow cytometer. Be sure to include fluorescence minus one (FMO) controls for the A2AR antibody to set accurate gates.
Protocol 3: T Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of T cells.
Materials:
-
Isolated PBMCs or purified T cells.
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
-
T cell activation stimulus (e.g., anti-CD3/CD28 Dynabeads or PHA).
-
This compound (dissolved in DMSO, with appropriate vehicle controls).
-
Complete RPMI medium.
-
96-well culture plate.
Procedure:
-
Label cells with CFSE or another proliferation dye according to the manufacturer's instructions.
-
Plate 2 x 10⁵ labeled cells per well in a 96-well plate.
-
Add this compound at various concentrations. Include a vehicle-only (DMSO) control.
-
Add the T cell activation stimulus. Include an unstimulated control.
-
Culture cells for 3-5 days at 37°C, 5% CO₂.
-
Harvest cells and stain with antibodies for T cell markers (e.g., CD3, CD4, CD8) and a viability dye as described in Protocol 2.
-
Analyze by flow cytometry. Proliferation is measured by the serial halving of the proliferation dye's fluorescence intensity in daughter cells.
Protocol 4: Intracellular Cytokine Staining Assay
This protocol is used to assess the effect of this compound on cytokine production by immune cells.
Materials:
-
Isolated immune cells.
-
Cell stimulation cocktail (e.g., PMA and Ionomycin).[7]
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).[7]
-
This compound.
-
Fixation/Permeabilization Buffer Kit.
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[7]
Procedure:
-
Plate 1 x 10⁶ cells per well in a 24-well plate.
-
Pre-treat cells with this compound or vehicle control for 1-2 hours.
-
Stimulate cells with PMA/Ionomycin for 4-6 hours. Add the protein transport inhibitor for the entire duration of the stimulation.[7]
-
Harvest cells and perform surface marker staining as described in Protocol 2.
-
After surface staining, wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines by adding the appropriate antibodies diluted in permeabilization buffer. Incubate for 30 minutes at 4°C.
-
Wash cells with permeabilization buffer and resuspend in FACS buffer.
-
Analyze immediately by flow cytometry.
Expected Results & Data Presentation
The following tables present example data based on published studies using A2AR antagonists, which can be expected when using this compound. The data shown is representative of the effects of blocking A2AR signaling in immune cells.
Table 1: Representative Effect of A2AR Antagonist on Immune Cell Populations in a Tumor Model (Data is illustrative, based on findings from studies using the A2AR antagonist SCH58261 in a mouse model of leukemia[8])
| Cell Population | Marker Profile | Control (% of CD45+) | A2AR Antagonist (% of CD45+) |
| CD8+ T Cells | CD3+/CD8+ | 15.2% | 22.5% |
| Regulatory T Cells (Tregs) | CD4+/FoxP3+ | 8.5% | 4.1% |
| Inflammatory Monocytes | CD11b+/Ly6Chi | 12.3% | 25.8% |
| Patrolling Monocytes | CD11b+/Ly6Clo | 28.9% | 14.7% |
Table 2: Representative Effect of A2AR Antagonist on T Cell Function (Data is illustrative, based on findings from studies using A2AR antagonists[7][8])
| Functional Readout | Cell Type | Treatment | % Positive Cells |
| IFN-γ Production | CD8+ T Cells | Vehicle Control | 18.5% |
| A2AR Antagonist | 35.2% | ||
| IL-2 Production | CD4+ T Cells | Vehicle Control | 22.4% |
| A2AR Antagonist | 41.8% | ||
| CREB Phosphorylation (pCREB) | CD8+ T Cells | Vehicle Control | 550 MFI |
| A2AR Antagonist | 210 MFI |
Workflow and Logic Diagrams
A typical experimental workflow for assessing the impact of this compound involves several key stages, from cell isolation to final data analysis.
Caption: General experimental workflow for flow cytometry analysis.
The core principle behind using this compound is to block the immunosuppressive signal mediated by adenosine, thereby restoring the normal effector functions of immune cells.
Caption: Logical framework for A2AR antagonism with this compound.
References
- 1. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. Adenosine A2A Receptor (extracellular) Polyclonal Antibody, PE (AAR-008-PE-50UL) [thermofisher.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. haematologica.org [haematologica.org]
- 8. Targeting of the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia | Haematologica [haematologica.org]
Application Notes and Protocols for Immunohistochemical Analysis of A3AR in MRS5698 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and analysis of the A3 adenosine (B11128) receptor (A3AR) in tissues treated with the selective A3AR agonist, MRS5698. This document includes detailed protocols for tissue preparation, IHC staining, and quantitative analysis, along with diagrams of the A3AR signaling pathway and experimental workflows.
Introduction
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, including inflammatory diseases and cancer.[1] this compound is a highly selective and potent agonist for the A3AR.[2] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and quantify the expression of A3AR and downstream signaling molecules in tissue samples, providing valuable insights into the pharmacological effects of this compound in a spatial context.
A3AR Signaling Pathways
Activation of A3AR by an agonist like this compound initiates a cascade of intracellular signaling events. A3AR primarily couples to the Gi protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3] This can subsequently modulate the activity of downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival, proliferation, and inflammation.[3][4]
Experimental Workflow for IHC Analysis of this compound-Treated Tissues
A typical workflow for investigating the effects of this compound on A3AR expression and downstream targets in tissues involves in vivo treatment followed by tissue collection, processing, and immunohistochemical analysis.
Quantitative Data Presentation
While direct quantitative IHC data for A3AR protein expression in tissues following this compound treatment is not extensively available in the public domain, studies have reported the effect of this compound on the expression of downstream genes in cell lines. This data provides an indication of the molecular response to A3AR activation.
Table 1: Upregulation of Inflammation-Associated Genes in HL-60 Cells Treated with this compound (1 µM for 20 min)[5]
| Gene Symbol | Gene Name | Fold Change |
| IL1A | Interleukin 1 alpha | > 3 |
| IL1B | Interleukin 1 beta | > 3 |
| IL-1RN | Interleukin 1 receptor antagonist | > 3 |
| NFKBIA | NFKB inhibitor alpha | > 3 |
| NFKBIZ | NFKB inhibitor zeta | > 3 |
Note: This table summarizes findings from a study on a cell line and may not directly translate to protein expression changes in all tissue types.
Experimental Protocols
Protocol for Immunohistochemical Staining of A3AR in Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical detection of A3AR. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific tissues and antibodies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Rabbit polyclonal anti-A3AR antibody (e.g., BS-1225R)[6]
-
Biotinylated secondary antibody (e.g., Goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water (2 x 5 minutes).
-
-
Antigen Retrieval:
-
Immerse slides in a container with Antigen Retrieval Solution.
-
Heat the solution to 95-100°C and maintain for 20-40 minutes.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse slides in deionized water (2 x 5 minutes).
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (2 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-A3AR antibody to its optimal concentration in blocking buffer (e.g., 1:200).[6]
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogenic Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is achieved (typically 2-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol for Quantitative Analysis of A3AR IHC Staining (H-Score)
The H-score is a semi-quantitative method that considers both the intensity of staining and the percentage of positively stained cells.[7][8][9]
Procedure:
-
Image Acquisition:
-
Acquire high-resolution digital images of the stained tissue sections using a slide scanner or a microscope equipped with a digital camera.
-
-
Scoring:
-
A pathologist or trained researcher evaluates the staining intensity in the target cells and categorizes it into four grades:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
-
-
The percentage of cells at each intensity level is estimated.
-
-
H-Score Calculation:
-
The H-score is calculated using the following formula: H-score = [1 x (% of cells with 1+ intensity)] + [2 x (% of cells with 2+ intensity)] + [3 x (% of cells with 3+ intensity)]
-
The final H-score ranges from 0 to 300.
-
Table 2: Example of H-Score Calculation
| Staining Intensity | Percentage of Positive Cells | Calculation | Score |
| 1+ (Weak) | 30% | 1 x 30 | 30 |
| 2+ (Moderate) | 40% | 2 x 40 | 80 |
| 3+ (Strong) | 20% | 3 x 20 | 60 |
| Total H-Score | 170 |
This quantitative data can then be used to compare A3AR expression levels between this compound-treated and control groups.
Disclaimer
These protocols and application notes are intended as a guide. Researchers should optimize and validate these procedures for their specific experimental conditions, tissues, and reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 Receptor Polyclonal Antibody (BS-1225R) [thermofisher.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Behavioral Testing in Mice Following MRS5698 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for conducting behavioral testing in mice after the administration of MRS5698, a potent and selective A3 adenosine (B11128) receptor (A3AR) agonist. The document includes detailed methodologies for key behavioral assays, a summary of expected outcomes based on the known mechanism of A3AR agonism, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a high-affinity, selective agonist for the A3 adenosine receptor, with a Ki of approximately 3 nM for both human and mouse receptors.[1] The A3AR is a G-protein coupled receptor (GPCR) that, upon activation, couples to the inhibitory G-protein (Gi). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream signaling events include the modulation of mitogen-activated protein kinase (MAPK) pathways. Due to its role in modulating inflammation and neuronal activity, this compound is primarily investigated for its therapeutic potential in treating chronic neuropathic pain.
Data Presentation
While specific quantitative data for this compound in a broad range of behavioral tests beyond nociception is limited in publicly available literature, the following tables provide a template for how such data would be structured. The expected outcomes are inferred from studies on A3AR knockout mice and other A3AR agonists, which suggest potential effects on locomotor activity and anxiety-like behaviors.[2][3]
Table 1: Open Field Test - Locomotor Activity and Anxiety-Like Behavior
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center Zone (s) | Number of Center Entries |
| Vehicle Control | - | |||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 10.0 |
Table 2: Elevated Plus Maze - Anxiety-Like Behavior
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle Control | - | |||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 10.0 |
Table 3: Morris Water Maze - Spatial Learning and Memory
| Treatment Group | Dose (mg/kg) | Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial | Platform Crossings - Probe Trial |
| Vehicle Control | - | |||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 10.0 |
Signaling Pathway
The activation of the A3 adenosine receptor by this compound initiates a signaling cascade that modulates neuronal function.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. It is crucial to habituate the animals to the testing room for at least 30 minutes before each experiment and to ensure the apparatus is cleaned thoroughly between trials to eliminate olfactory cues.
Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square or circular arena (e.g., 40 x 40 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a predetermined period (typically 5-10 minutes).
-
A video camera mounted above the arena records the session for later analysis using tracking software.
Parameters Measured:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. periphery: Mice naturally tend to stay near the walls (thigmotaxis). More time spent in the center is indicative of lower anxiety.
-
Number of entries into the center zone: Another measure of anxiety-like behavior.
-
Rearing frequency: The number of times the mouse stands on its hind legs, which can be an exploratory or anxiety-related behavior.
Elevated Plus Maze
The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two opposite arms are open, while the other two are enclosed by high walls.
-
The dimensions of the arms are typically 30 cm long and 5 cm wide for mice.
Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
A video camera records the session for subsequent analysis.
Parameters Measured:
-
Time spent in the open arms vs. closed arms: Anxiolytic compounds typically increase the time spent in the open arms.
-
Percentage of entries into the open arms: A higher percentage indicates reduced anxiety.
-
Total number of arm entries: Can be used as a measure of overall activity.
Morris Water Maze
The Morris water maze is a classic behavioral task used to assess spatial learning and memory.
Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water.
-
An escape platform submerged just below the water's surface.
-
Various distal visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Mice are subjected to several trials per day.
-
In each trial, the mouse is placed into the pool from a different starting position and must find the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding cues.
-
-
Probe Trial (e.g., on the day after the last acquisition day):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The path of the mouse is tracked to assess its memory of the platform's location.
-
Parameters Measured:
-
Escape latency: The time it takes for the mouse to find the hidden platform during the acquisition phase. A decrease in latency over days indicates learning.
-
Time spent in the target quadrant: During the probe trial, a significant amount of time spent in the quadrant where the platform was previously located indicates good spatial memory.
-
Number of platform crossings: The number of times the mouse swims over the exact location where the platform used to be during the probe trial.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A3 receptors regulate heart rate, motor activity and body temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral Characterization of Mice Lacking the A3 Adenosine Receptor: Sensitivity to Hypoxic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving MRS5698 Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with MRS5698 for in vivo experiments. The following information is designed to address common challenges and provide detailed protocols to ensure successful formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a highly selective A3 adenosine (B11128) receptor (A3AR) agonist. Like many small molecule compounds, it has low aqueous solubility, which can lead to poor oral bioavailability and inconsistent results in animal studies. Ensuring complete dissolution in a suitable vehicle is critical for accurate dosing and reliable experimental outcomes.
Q2: What are the general strategies for improving the solubility of poorly water-soluble compounds like this compound?
A2: Several formulation strategies can be employed to enhance the solubility of hydrophobic compounds for in vivo administration. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems. A combination of these excipients is often used to create a stable and effective formulation.
Q3: Are there any known successful vehicle formulations for administering this compound orally to rodents?
A3: While specific formulation details for this compound are not extensively published, a common and effective approach for poorly soluble compounds is the use of a co-solvent system. A widely used vehicle for oral gavage in rodents consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), a surfactant like Tween-80, and saline.
Q4: What are the potential side effects of the vehicle components on the experimental animals?
A4: While generally considered safe at appropriate concentrations, the components of the vehicle can have their own biological effects. DMSO can have anti-inflammatory and analgesic properties. High concentrations of PEG300 and Tween-80 can cause gastrointestinal upset. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon addition of saline. | The initial concentration of this compound in DMSO is too high, causing it to crash out when the aqueous component is added. | 1. Decrease the initial concentration of this compound in DMSO.2. Increase the proportion of PEG300 in the final formulation.3. Add the saline solution more slowly while vortexing vigorously. |
| The final formulation is cloudy or contains visible particles. | Incomplete dissolution of this compound. | 1. Gently warm the solution (to no more than 37°C) while stirring.2. Use a bath sonicator to aid dissolution.3. Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Animals show signs of distress (e.g., lethargy, diarrhea) after administration. | The concentration of DMSO or Tween-80 may be too high, causing toxicity or gastrointestinal irritation. | 1. Reduce the percentage of DMSO in the final formulation (ideally to 5% or less).2. Decrease the concentration of Tween-80.3. Ensure the total volume administered is within the recommended limits for the animal's weight. |
| Inconsistent or lower-than-expected drug exposure in pharmacokinetic studies. | Poor absorption due to suboptimal formulation or rapid metabolism. | 1. Re-evaluate the vehicle composition. Consider alternative surfactants or the inclusion of a permeation enhancer.2. Confirm the stability of this compound in the prepared formulation over the duration of the experiment. |
Quantitative Data Presentation
The following table summarizes the solubility of a model poorly soluble compound in a common vehicle formulation. While specific data for this compound is not available, this provides a representative example of what can be achieved. Researchers should perform their own solubility studies to determine the optimal concentration for this compound.
| Vehicle Component | Percentage (v/v) | Achievable Concentration of a Model Compound | Appearance |
| DMSO | 10% | ≥ 2.5 mg/mL | Clear Solution |
| PEG300 | 40% | ||
| Tween-80 | 5% | ||
| Saline (0.9% NaCl) | 45% |
Experimental Protocols
Protocol for Preparation of this compound Formulation for Oral Gavage in Rats
This protocol describes the preparation of a 10 mL stock of a vehicle suitable for oral administration of this compound to rats.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Bath sonicator (optional)
-
Analytical balance
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile conical tube, dissolve the this compound in the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Prepare the final formulation (10 mL total volume):
-
In a sterile 15 mL conical tube, add the following components in the specified order, vortexing after each addition:
-
1.0 mL of the 10 mg/mL this compound in DMSO stock solution (This will result in a final this compound concentration of 1 mg/mL and a final DMSO concentration of 10%).
-
4.0 mL of PEG300.
-
0.5 mL of Tween-80.
-
4.5 mL of sterile saline.
-
-
-
Ensure Complete Dissolution:
-
Vortex the final mixture vigorously for at least 2 minutes.
-
Visually inspect the solution for any precipitation or cloudiness. If necessary, sonicate the solution in a bath sonicator for 5-10 minutes.
-
-
Administration:
-
The final formulation is now ready for oral gavage in rats. The typical administration volume for rats is 5-10 mL/kg of body weight.
-
Workflow for Preparing this compound Formulation
Caption: Workflow for preparing this compound formulation for in vivo studies.
Signaling Pathway
Activation of the A3 adenosine receptor by this compound can trigger multiple downstream signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate non-canonical pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are crucial regulators of cell survival, proliferation, and inflammation.
A3 Adenosine Receptor Signaling Pathway
Caption: Signaling pathways activated by this compound via the A3 adenosine receptor.
MRS5698 stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of MRS5698 in DMSO and other solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 10 mM.[1] For cell-based assays, the final concentration of DMSO should be kept low (e.g., ≤0.5%) to avoid solvent-induced cellular toxicity.[2]
Q2: What are the recommended storage conditions for solid this compound and its DMSO stock solutions?
A2:
-
Solid Compound: Store solid this compound at -20°C, protected from light and moisture.[1]
-
DMSO Stock Solutions: For long-term storage, it is highly recommended to store stock solutions at -80°C. For short-term storage (up to one month), -20°C is acceptable.[3] To minimize degradation, dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: How long can I store this compound in DMSO?
A3: While specific long-term stability data for this compound in DMSO is not publicly available, general studies on compound libraries in DMSO provide guidance. The stability of a compound in DMSO is highly dependent on its chemical structure and storage conditions.
-
At -80°C: Stock solutions in anhydrous DMSO are expected to be stable for several months.
-
At -20°C: Stability is generally good for up to a month.[3]
-
At 4°C or Room Temperature: Storage at these temperatures is not recommended for extended periods. Studies have shown significant degradation of various compounds in DMSO at room temperature over weeks to months.[2][4] For instance, one study found that after a year of storage at room temperature, the probability of observing a compound was only 52%.[2][4]
For critical experiments, using freshly prepared solutions or qualifying the purity of the stock solution after prolonged storage is advisable.
Q4: Can I use other solvents to dissolve this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | The solubility of this compound in aqueous solutions is low. The final concentration of the compound may have exceeded its solubility limit. | - Increase the final concentration of DMSO (if permissible in your assay).- Use a surfactant or carrier like Poloxamer 188 to improve solubility.- Prepare a more diluted stock solution in DMSO before further dilution in the aqueous buffer. |
| Inconsistent or lower-than-expected biological activity | - Degradation of this compound: The compound may have degraded due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles, moisture contamination in DMSO).- Inaccurate concentration: Potential errors in weighing the solid compound or in pipetting during solution preparation. | - Prepare a fresh stock solution from solid this compound.- Verify the concentration of the stock solution using a spectrophotometer if a reference spectrum is available or by HPLC.- Aliquot the stock solution to minimize freeze-thaw cycles. |
| Unexpected results in cell-based assays | - DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high, leading to cellular stress or death.- Compound degradation: As mentioned above. | - Ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically ≤0.5%).[2]- Run a vehicle control (medium with the same final DMSO concentration but without this compound) to assess the effect of the solvent on the cells.- Use a freshly prepared or properly stored stock solution. |
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 564.97 g/mol | [1] |
| Formula | C₂₈H₂₃ClF₂N₆O₃ | [1] |
| Solubility in DMSO | Soluble to 10 mM | [1] |
| Storage of Solid | Store at -20°C | [1] |
| Storage of Solution | Store in aliquots at -20°C (short-term) or -80°C (long-term) | [3] |
Table 2: General Stability of Compounds in DMSO (Based on Large Library Studies)
| Storage Condition | Time | Observed Stability | Source |
| Room Temperature | 3 months | 92% of compounds stable | [2][4] |
| Room Temperature | 6 months | 83% of compounds stable | [2][4] |
| Room Temperature | 1 year | 52% of compounds stable | [2][4] |
| 4°C (in 90% DMSO/10% water) | 2 years | 85% of compounds stable | [5] |
| -15°C | 11 freeze-thaw cycles | No significant loss for most compounds | [3][6] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.[3]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C for long-term storage.
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a general method to determine the stability of your this compound stock solution over time.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Time 0 Analysis: Immediately after preparation, take an aliquot of the stock solution. Dilute it with an appropriate mobile phase (e.g., acetonitrile/water) to a suitable concentration for High-Performance Liquid Chromatography (HPLC) analysis (e.g., 50 µM). Analyze the sample by HPLC with UV detection to obtain the initial peak area, which represents 100% purity.
-
Storage: Store aliquots of the stock solution at your desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Analysis: Thaw the sample quickly and prepare it for HPLC analysis in the same manner as the "Time 0" sample.
-
Data Evaluation: Compare the peak area of this compound at each time point to the "Time 0" peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MRS5698 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MRS5698, a potent and selective A3 adenosine (B11128) receptor (A3AR) agonist, in in vivo experiments. Low or variable efficacy can arise from a number of factors, from compound handling to experimental design. This guide will address common issues to help you optimize your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a high-affinity, selective agonist for the A3 adenosine receptor (A3AR) with a Ki of approximately 3 nM.[1][2][3] It displays over 1000-fold selectivity over A1 and A2A adenosine receptors.[3] The A3AR is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Activation of A3AR can also stimulate phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[4] This signaling cascade is implicated in various physiological processes, including inflammation and pain modulation.
Q2: What are the known in vivo applications of this compound?
This compound has demonstrated significant efficacy in preclinical models of neuropathic pain, including the Chronic Constriction Injury (CCI) model.[1] It has been shown to reverse mechanoallodynia in these models.[3]
Q3: What is the reported bioavailability and half-life of this compound?
In mice, a 1 mg/kg intraperitoneal (i.p.) dose of this compound resulted in a maximum plasma concentration (Cmax) of 204 nM at 1 hour (Tmax) and a half-life (t1/2) of 1.09 hours.[1][2] The oral bioavailability is low, at approximately 5%.[1][2] Despite the low oral bioavailability, it has shown efficacy when administered via oral gavage at high doses.[2]
Q4: Is this compound toxic in vivo?
This compound has been shown to be well-tolerated in rats at doses up to 200 mg/kg i.p.[1][2] It is also reported to have low toxicity.[2]
Troubleshooting Guide for Low In Vivo Efficacy
Low or inconsistent efficacy of this compound in your in vivo experiments can be frustrating. This guide provides a systematic approach to troubleshooting potential issues.
Issue 1: Suboptimal Compound Formulation and Administration
Possible Cause: The formulation of this compound may not be optimal for solubility and stability, leading to poor bioavailability.
Troubleshooting Steps:
-
Verify Solubility: this compound is a lipophilic compound. Ensure it is fully dissolved in the chosen vehicle before administration.
-
Recommended Vehicle: For intraperitoneal (i.p.) injection, a common vehicle for lipophilic compounds is a mixture of Dimethyl Sulfoxide (DMSO) and saline. A typical starting point is to dissolve this compound in a small amount of DMSO (e.g., 5-10% of the final volume) and then dilute it with sterile saline to the final concentration. It is crucial to ensure the final DMSO concentration is low enough to avoid toxicity in the animal model.
-
-
Check for Precipitation: After preparing the formulation, visually inspect it for any precipitation. If precipitation occurs, the formulation needs to be optimized.
-
Ensure Proper Administration Technique:
-
Intraperitoneal (i.p.) Injection: Ensure the injection is truly intraperitoneal and not into the subcutaneous space or an organ.
-
Oral Gavage: Due to the low oral bioavailability of this compound, ensure the gavage is performed correctly to deliver the full dose to the stomach. Improper technique can lead to dosing errors or stress in the animals, which can affect experimental outcomes.
-
Issue 2: Inadequate Dose or Dosing Regimen
Possible Cause: The dose of this compound may be too low to achieve a therapeutic concentration at the target site, or the dosing frequency may be insufficient given its half-life.
Troubleshooting Steps:
-
Review Dosing Literature: Compare your current dose to those reported in the literature. For neuropathic pain models in mice, a dose of 1.0 mg/kg i.p. has been shown to be effective.[1]
-
Consider a Dose-Response Study: If you are using a new model or are unsure of the optimal dose, performing a dose-response study can help determine the effective dose range.
-
Evaluate Dosing Frequency: With a half-life of approximately 1 hour in mice, the therapeutic effect of a single dose may be short-lived.[1][2] For studies requiring sustained target engagement, consider more frequent dosing or a continuous delivery method.
Issue 3: Issues with the Animal Model
Possible Cause: The animal model being used may not be appropriate for studying the effects of A3AR agonism, or there may be issues with the execution of the model.
Troubleshooting Steps:
-
Validate Your Model: Ensure that the disease model you are using is known to be responsive to A3AR modulation. This compound has been validated in the Chronic Constriction Injury (CCI) model of neuropathic pain.[1]
-
Confirm Model Induction: Verify that the disease phenotype in your model is robust and consistent. For example, in the CCI model, confirm the development of mechanical allodynia before initiating treatment.
-
Consider Strain and Species Differences: The expression and function of adenosine receptors can vary between different animal strains and species. Ensure the strain you are using is appropriate.
Issue 4: Compound Integrity and Stability
Possible Cause: The this compound compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Check Storage Conditions: Store this compound according to the manufacturer's recommendations, typically at -20°C.
-
Verify Compound Purity: If there are concerns about the quality of the compound, consider having its purity and identity confirmed by analytical methods such as HPLC and mass spectrometry.
-
Prepare Fresh Solutions: Prepare dosing solutions fresh on the day of the experiment to minimize degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published in vivo studies.
Table 1: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Administration Route | Dose | Animal Model | Reference |
| Half-life (t1/2) | 1.09 hours | Intraperitoneal (i.p.) | 1 mg/kg | Mouse | [1][2] |
| Max Concentration (Cmax) | 204 nM | Intraperitoneal (i.p.) | 1 mg/kg | Mouse | [1][2] |
| Time to Max Conc. (Tmax) | 1 hour | Intraperitoneal (i.p.) | 1 mg/kg | Mouse | [1][2] |
| Oral Bioavailability | 5% | Oral Gavage | Not Specified | Rat | [1][2] |
Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Model
| Animal Model | Administration Route | Dose | Efficacy Endpoint | Outcome | Reference |
| Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | 1.0 mg/kg | Reversal of Mechanoallodynia | Complete prevention of pain development | [1] |
| Chronic Constriction Injury (CCI) | Oral Gavage | High Dose | Reversal of Pain | Beneficial effect lasted for at least 2 hours | [2] |
Detailed Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice
This protocol is a standard method for inducing neuropathic pain.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the lateral surface of the mid-thigh of one hind limb.
-
Incision: Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be just tight enough to cause a slight constriction of the nerve.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia (as per institutional guidelines) and monitoring for signs of infection.
-
Behavioral Testing: Allow the animals to recover for several days (typically 5-7 days) before assessing the development of neuropathic pain behaviors, such as mechanical allodynia using von Frey filaments.
Preparation and Administration of this compound for In Vivo Studies
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Store the stock solution at -20°C.
-
-
Dosing Solution Preparation (for i.p. injection):
-
On the day of the experiment, thaw the stock solution.
-
Calculate the required volume of the stock solution based on the desired final dose and the total volume to be injected.
-
In a sterile tube, add the calculated volume of the stock solution.
-
Slowly add sterile saline while vortexing to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally ≤5-10%) to avoid toxicity.
-
Visually inspect the solution for any precipitation.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared solution to the mice at the desired dose (e.g., 1.0 mg/kg).
-
Oral Gavage: For oral administration, the dosing solution can be prepared in a similar manner, often with a vehicle containing a suspending agent to ensure homogeneity if the compound does not stay fully in solution.
-
Visualizations
A3 Adenosine Receptor Signaling Pathway
Caption: A3 Adenosine Receptor (A3AR) signaling pathway activated by this compound.
Experimental Workflow for In Vivo Efficacy Study
References
Technical Support Center: Optimizing MRS5698 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRS5698, a potent and selective A3 adenosine (B11128) receptor (A3AR) agonist, in in vitro assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a high-affinity, selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating the A3AR, which is typically coupled to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, A3AR activation can stimulate phospholipase C (PLC) through Gq proteins, leading to the mobilization of intracellular calcium.[2][3]
Q2: What are the known binding affinity and potency values for this compound?
A2: this compound exhibits high affinity for the human A3AR with a Ki of approximately 3 nM.[1] In functional assays, it has demonstrated an EC50 of 2.52 nM for the inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing the human A3AR and an EC50 of 17.3 ± 4.7 nM in calcium mobilization assays in CHO-A3 cells.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is a hydrophobic molecule with limited aqueous solubility. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock into your pre-warmed cell culture medium with vigorous mixing to minimize precipitation. The final DMSO concentration in your assay should be kept low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.
Q4: What is a good starting concentration range for my in vitro experiments?
A4: A good starting point for dose-response experiments is to bracket the known EC50 values. Based on the available data, a concentration range from 1 nM to 1 µM is recommended for initial experiments. For specific assay types, refer to the detailed protocols below. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: Are there any known off-target effects of this compound?
A5: this compound is reported to be highly selective for the A3AR, with over 1000-fold selectivity against other adenosine receptor subtypes. However, as with any small molecule, the potential for off-target effects increases with concentration. To minimize this risk, it is crucial to use the lowest effective concentration determined from your dose-response experiments. If off-target effects are a concern, consider including a counterscreen with a cell line that does not express the A3AR or using a selective A3AR antagonist to confirm that the observed effects are mediated by the A3AR.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | Poor solubility of this compound in aqueous solutions. | Prepare a higher concentration stock solution in 100% DMSO. When diluting into media, add the stock solution to the pre-warmed media with vigorous vortexing. Consider using a medium containing serum, as proteins can aid in solubilization. Ensure the final DMSO concentration is as low as possible. |
| No or Low Response in Assay | Sub-optimal compound concentration. Cell line does not express functional A3AR. Inactive compound. | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. Verify A3AR expression in your cell line via qPCR or Western blot. Use a fresh aliquot of this compound and ensure proper storage conditions have been maintained. Include a positive control agonist for the A3AR. |
| High Background Signal | Constitutive activity of the A3AR in the cell line. Assay conditions are not optimized. | Measure basal activity in untreated cells. Optimize assay parameters such as cell seeding density and incubation times. |
| Inconsistent Results | Variability in cell health or passage number. Inconsistent compound preparation. Pipetting errors. | Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. Prepare fresh working solutions of this compound for each experiment. Use calibrated pipettes and proper pipetting techniques. |
| Cell Toxicity Observed | High concentration of this compound. High concentration of DMSO. | Determine the cytotoxic concentration of this compound in your cell line using a viability assay (see Protocol 3). Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound in various in vitro assays.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation (inhibition) | CHO-hA3AR | EC50 | 2.52 nM[1] |
| Calcium Mobilization | CHO-A3 | EC50 | 17.3 ± 4.7 nM |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | Value (µM) |
| Ishikawa (Endometrial Cancer) | Not Specified | IC50 | 25.3 ± 2.1 |
| HEC-1A (Endometrial Cancer) | Not Specified | IC50 | 38.6 ± 3.5 |
Note: Researchers should determine the IC50 in their specific cell line of interest as cytotoxicity can be cell-type dependent.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (Inhibition of Forskolin-Stimulated cAMP)
This protocol is designed to measure the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of A3AR activation through the Gi pathway.
Materials:
-
Cells expressing the A3 adenosine receptor (e.g., CHO-hA3AR)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at a density optimized for your cell line and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be 10 pM to 1 µM.
-
Cell Treatment: a. Carefully remove the culture medium from the wells. b. Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C. c. Add a concentration of forskolin that elicits a submaximal stimulation of cAMP (e.g., EC80) to all wells except the negative control. d. Incubate for an additional 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following A3AR activation, which signals through the Gq pathway.
Materials:
-
Cells expressing the A3 adenosine receptor (e.g., CHO-A3)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow to confluency.
-
Dye Loading: a. Remove the culture medium and wash the cells with assay buffer. b. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C. c. Wash the cells gently with assay buffer to remove excess dye.
-
Compound Addition and Measurement: a. Place the plate in a fluorescence plate reader. b. Establish a baseline fluorescence reading for each well. c. Add a serial dilution of this compound (e.g., 0.1 nM to 10 µM) to the wells. d. Immediately begin kinetic fluorescence measurements (e.g., every 1-2 seconds for 1-2 minutes).
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the log of the this compound concentration and fit the data to a dose-response curve to calculate the EC50.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: a. Prepare a serial dilution of this compound in cell culture medium. It is advisable to test a wide concentration range (e.g., 1 µM to 100 µM) to determine the cytotoxic profile. b. Remove the existing medium and add the this compound dilutions to the cells. c. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization and Measurement: a. Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals. b. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Protocol 4: Gene Expression Analysis (qPCR)
This protocol provides a framework for analyzing changes in gene expression in response to this compound treatment.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and housekeeping genes
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (determined from dose-response experiments) for a specific duration (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: a. Set up qPCR reactions using a qPCR master mix, cDNA, and primers for your target genes and at least one validated housekeeping gene for normalization. b. Suggested target genes downstream of A3AR activation include those involved in inflammation (e.g., IL-6, TNF-α), apoptosis (e.g., Bax, Bcl-2), and cell cycle regulation (e.g., CDKN1A).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: A3 Adenosine Receptor Signaling Pathways.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic Flowchart.
References
Potential off-target effects of MRS5698 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS5698. The information focuses on potential off-target effects at high concentrations and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR), which is a G-protein coupled receptor (GPCR).[1][2][3][4][5] Its binding affinity (Ki) for both human and mouse A3AR is approximately 3 nM.[1][2][3][4][5] As an agonist for this Gi-coupled receptor, this compound binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q2: How selective is this compound for the A3 adenosine receptor over other adenosine receptor subtypes?
A2: this compound exhibits a high degree of selectivity for the A3AR. It has been reported to be over 1000- to 3000-fold more selective for the A3AR compared to A1 and A2A adenosine receptors.[1][3][4] Functional assays have shown that this compound is largely inactive at A1, A2A, and A2B adenosine receptors at concentrations up to 1 µM.
Q3: Are there any known off-target effects of this compound at high concentrations?
A3: While this compound is highly selective for the A3AR at nanomolar concentrations, off-target interactions have been observed at micromolar concentrations. A study on the polypharmacology of (N)-methanocarba nucleosides, the structural class to which this compound belongs, identified a binding affinity (Ki) of 2.44 μM for the δ-opioid receptor.[1] This suggests that at high micromolar concentrations, this compound may exhibit activity at this receptor.
Q4: Does this compound interact with Cytochrome P450 (CYP) enzymes?
A4: Preclinical studies have shown that this compound did not inhibit CYP enzymes at concentrations up to 10 μM, indicating a low potential for drug-drug interactions mediated by this pathway at therapeutically relevant concentrations.[1][5]
Q5: What are the potential implications of using high concentrations of this compound in my experiments?
A5: Using high micromolar concentrations of this compound may lead to confounding results due to its interaction with off-target receptors, such as the δ-opioid receptor.[1] It is crucial to perform dose-response experiments to determine the lowest effective concentration for A3AR-mediated effects in your specific experimental model. For other A3AR agonists with less selectivity, off-target effects at other adenosine receptor subtypes have been noted at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent results at high concentrations (>1 µM) of this compound. | The observed effects may be due to the engagement of off-target receptors, such as the δ-opioid receptor, rather than the intended A3AR.[1] | 1. Perform a dose-response curve to identify the optimal concentration range for A3AR activation. 2. Use a selective antagonist for the suspected off-target receptor (e.g., naltrindole (B39905) for the δ-opioid receptor) to confirm if the effect is mediated by the off-target. 3. Whenever possible, use the lowest effective concentration of this compound to maintain selectivity for the A3AR. |
| Observed effects are not blocked by a selective A3AR antagonist. | This strongly suggests an off-target effect. | 1. Confirm the activity and concentration of the A3AR antagonist. 2. Consider that at high concentrations, this compound may be acting on a receptor for which you do not have a specific antagonist in your experiment. 3. Refer to the quantitative data table for known off-target interactions of this compound and the broader (N)-methanocarba nucleoside family. |
| Difficulty replicating results from the literature. | Experimental conditions, such as cell type, receptor expression levels, and assay format, can significantly influence the observed potency and efficacy of this compound. | 1. Carefully review and align your experimental protocol with the cited literature. 2. Ensure the integrity and purity of your this compound stock. 3. Characterize the expression of the A3AR in your experimental system. |
Quantitative Data Summary
| Target | Interaction Type | Species | Value | Reference |
| A3 Adenosine Receptor (A3AR) | Agonist Binding Affinity (Ki) | Human, Mouse | ~ 3 nM | [1][2][3][4][5] |
| A1 Adenosine Receptor | Selectivity | Human | >1000-fold vs A3AR | [3][4] |
| A2A Adenosine Receptor | Selectivity | Human | >1000-fold vs A3AR | [3][4] |
| δ-Opioid Receptor | Binding Affinity (Ki) | Not Specified | 2.44 µM | [1] |
| Cytochrome P450 (CYPs) | Inhibition | Not Specified | No inhibition up to 10 µM | [1][5] |
Experimental Protocols
Radioligand Binding Assay for A3AR
This protocol is a generalized procedure for determining the binding affinity of this compound to the A3 adenosine receptor.
Materials:
-
Cell membranes expressing the human A3AR.
-
[¹²⁵I]I-AB-MECA (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add the binding buffer, cell membranes, [¹²⁵I]I-AB-MECA (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
To determine non-specific binding, add a high concentration of a known A3AR ligand (e.g., 10 µM Cl-IB-MECA).
-
Incubate the mixture for a specified time (e.g., 60-90 minutes) at room temperature.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software.
cAMP Functional Assay
This protocol outlines a method to measure the effect of this compound on cAMP levels in cells expressing the A3AR.
Materials:
-
Cells expressing the human A3AR (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the concentration of this compound against the cAMP level to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
Caption: On- and potential off-target signaling of this compound at high concentrations.
Caption: Logical workflow for troubleshooting unexpected effects of this compound.
References
- 1. Polypharmacology of conformationally locked methanocarba nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. canfite.com [canfite.com]
- 4. (N)-methanocarba 2,N6-disubstituted adenine nucleosides as highly potent and selective A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Highly Selective A3 Adenosine Receptor Ligands in the Central and Peripheral Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing MRS5698 Precipitation in Aqueous Solutions
Welcome to the technical support center for MRS5698. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR). Like many small molecule organic compounds developed for high target affinity, this compound has low intrinsic aqueous solubility. This can lead to precipitation when preparing solutions for in vitro and in vivo experiments, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing initial stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to prepare a stock solution at a concentration of 10 mM in 100% anhydrous DMSO.
Q3: My this compound precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A3: This phenomenon, often referred to as "crashing out," occurs due to a rapid change in solvent polarity. This compound is soluble in the organic solvent DMSO but has very limited solubility in aqueous buffers. When the DMSO stock is diluted into the aqueous medium, the concentration of this compound may exceed its solubility limit in the final solvent mixture, causing it to precipitate.
Q4: How can I prevent this initial precipitation upon dilution?
A4: Several strategies can be employed:
-
Slower, Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of your aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer.
-
Vortexing During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This promotes rapid mixing and prevents localized high concentrations of the compound.
-
Lower Final Concentration: If permissible for your experiment, working with a lower final concentration of this compound will reduce the likelihood of precipitation.
-
Use of Co-solvents: Maintaining a small percentage of DMSO in the final aqueous solution (typically 0.1% to 0.5%) can help maintain solubility. However, it is crucial to include a vehicle control with the same DMSO concentration in your experiments to account for any solvent effects.
Q5: My solution is initially clear but becomes cloudy or shows precipitate over time. What could be the cause?
A5: This delayed precipitation can be due to several factors:
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. Ensure your solutions are maintained at a constant temperature.
-
Compound Instability: While this compound is generally stable, prolonged storage in aqueous solutions, especially at room temperature or 37°C, can lead to degradation and precipitation. It is always recommended to prepare fresh working solutions for each experiment.
-
Interaction with Media Components: Components in complex cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility over time.
Q6: How should I store this compound powder and stock solutions?
A6:
-
Solid Compound: Store the solid powder of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare aliquots of your 10 mM DMSO stock solution in single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of this compound. | Prepare a 10 mM stock solution in 100% anhydrous DMSO first. Do not attempt to dissolve the powder directly in aqueous buffers. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | "Crashing out" due to rapid change in solvent polarity and exceeding the solubility limit. | 1. Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C).2. Add the DMSO stock solution dropwise while vigorously vortexing the buffer.3. Perform a serial dilution: create an intermediate dilution in the buffer before preparing the final concentration.4. Lower the final concentration of this compound if your experimental design allows. |
| Solution becomes cloudy or shows precipitate during the experiment. | The compound is slowly precipitating out of a supersaturated solution, or there is compound degradation. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5%), and that a vehicle control is used.2. Prepare fresh working solutions immediately before each experiment.3. If using cell culture media, consider if serum or other components are affecting solubility. A solubility test in the specific media can be performed. |
| Inconsistent results in cell-based assays. | Variable effective concentration of this compound due to micro-precipitation. | 1. Visually inspect all solutions and assay plates for any signs of precipitation before and during the experiment.2. After preparing the final working solution, centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment to remove any micro-precipitates. |
Data Presentation
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the following table provides estimated solubility characteristics based on its chemical properties and data from structurally related adenosine A3 receptor agonists. It is strongly recommended that researchers experimentally determine the solubility of this compound in their specific buffer systems.
| Solvent/Buffer | Estimated Solubility | Notes |
| 100% DMSO | ≥ 10 mM | Recommended for preparing high-concentration stock solutions. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Very Low (likely < 10 µM) | Precipitation is highly likely when diluting from a DMSO stock without careful technique. The final DMSO concentration will significantly impact solubility. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) with 10% FBS | Low (likely < 20 µM) | Serum proteins may slightly enhance solubility but can also interact with the compound. Experimental determination is crucial. |
| Aqueous Buffers with varying pH | pH-dependent | As a molecule with several nitrogen atoms, the solubility of this compound is expected to be influenced by pH. Generally, for weakly basic compounds, solubility increases at a lower pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (solid powder, MW: 564.97 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 5.65 mg of this compound powder.
-
Weighing: Carefully weigh the this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex for 2-3 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS (pH 7.4) with 0.1% DMSO
Objective: To prepare a dilute working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Pre-warm Buffer: Pre-warm the PBS to the intended experimental temperature (e.g., 37°C).
-
Initial Dilution (Intermediate Step):
-
Pipette 990 µL of the pre-warmed PBS into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound DMSO stock to the PBS to create a 100 µM intermediate solution with 1% DMSO. Vortex immediately and thoroughly.
-
-
Final Dilution:
-
In a sterile conical tube, add 9 mL of pre-warmed PBS.
-
While vortexing the PBS, slowly add 1 mL of the 100 µM intermediate solution.
-
This results in a final concentration of 10 µM this compound in PBS with a final DMSO concentration of 0.1%.
-
-
Final Mixing and Use: Cap the tube and invert several times to ensure homogeneity. Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified A3 adenosine receptor signaling pathway.
Determining the optimal dosing frequency for MRS5698
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for determining the optimal dosing frequency of MRS5698. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor.[1][2] Its primary mechanism of action involves the activation of the A3AR, which is known to be overexpressed in inflammatory and cancer cells.[3][4] Activation of the A3AR by this compound initiates downstream signaling cascades that have been shown to produce anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic neuropathic pain.[1][2]
Q2: What are the known pharmacokinetic properties of this compound in preclinical models?
A2: In vivo studies in mice have provided key pharmacokinetic parameters for this compound. Following a 1 mg/kg intraperitoneal (i.p.) dose, the half-life (t½) is approximately 1.09 hours, with a peak plasma concentration (Cmax) of 204 nM reached at 1 hour (Tmax). The oral bioavailability (%F) is relatively low at 5%. Despite the short half-life, the analgesic effects in a rat model of neuropathic pain have been observed to last for at least 2 hours after oral administration.[1]
Q3: What is the primary therapeutic indication for this compound?
A3: The primary therapeutic indication for this compound is the treatment of chronic neuropathic pain.[1][2] Preclinical studies have demonstrated its efficacy in animal models of this condition, such as the chronic constriction injury (CCI) model.[1]
Q4: How does A3AR activation by this compound lead to analgesia?
A4: Activation of the A3AR by this compound is thought to produce analgesia through the modulation of key signaling pathways involved in inflammation and pain transmission. A3AR activation can inhibit the production of pro-inflammatory cytokines, which are known to contribute to the development and maintenance of neuropathic pain.[3] The downstream signaling of A3AR involves pathways such as the inhibition of adenylyl cyclase, modulation of MAP kinase pathways, and regulation of transcription factors like NF-κB, all of which play a role in neuronal sensitization and pain signaling.
Determining the Optimal Dosing Frequency: A Step-by-Step Guide
Determining the optimal dosing frequency for this compound requires a comprehensive in vivo study that integrates pharmacokinetic (PK) and pharmacodynamic (PD) assessments. This allows for the establishment of a relationship between the drug's concentration in the body and its therapeutic effect over time.
Experimental Protocol: Combined PK/PD Study in a Mouse Model of Neuropathic Pain
This protocol outlines a detailed procedure for a repeated dosing study to inform the optimal dosing frequency of this compound.
Objective: To determine the dosing frequency of this compound required to maintain a therapeutic effect in a mouse model of chronic neuropathic pain, based on PK/PD modeling.
Animal Model: Chronic Constriction Injury (CCI) of the sciatic nerve in mice. This model is widely used to induce a neuropathic pain state characterized by mechanical allodynia.[5][6][7][8]
Pharmacodynamic Endpoint: Mechanical allodynia, assessed by measuring the paw withdrawal threshold using von Frey filaments.[5][9][10]
Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: CCI + Vehicle
-
Group 3: CCI + this compound (Dose X, single administration)
-
Group 4: CCI + this compound (Dose X, administered every t hours)
-
Group 5: CCI + this compound (Dose X, administered every 2t hours)
-
Group 6: CCI + this compound (Dose X, administered every 4t hours)
(Note: "Dose X" should be a previously determined effective dose from a single-dose efficacy study. "t" is an initial estimate for the dosing interval, which can be guided by the half-life of this compound, e.g., t = 2 hours).
Procedure:
-
Induction of Neuropathic Pain (CCI Surgery):
-
Anesthetize mice according to approved institutional protocols.
-
Expose the sciatic nerve of one hind limb.
-
Place loose ligatures around the nerve to induce a constriction.[6][8]
-
Suture the incision and allow animals to recover.
-
Sham-operated animals will undergo the same surgical procedure without nerve ligation.
-
-
Post-operative Monitoring and Baseline Assessment:
-
Allow animals to recover for 7-14 days post-surgery for the development of stable mechanical allodynia.[6]
-
At baseline (before drug administration), assess the mechanical withdrawal threshold in both hind paws of all animals using the up-down von Frey method.[5][9] Animals with a significant decrease in withdrawal threshold in the injured paw are included in the study.
-
-
Dosing and PK/PD Measurements:
-
On the day of the experiment, administer the vehicle or this compound orally to the respective groups at their assigned dosing schedules.
-
For all groups: Measure mechanical allodynia at multiple time points post-initial dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
For PK analysis (satellite groups or sparse sampling): At each time point corresponding to the PD measurement, collect blood samples from a subset of animals in the this compound-treated groups. Process blood to plasma and store at -80°C for later analysis of this compound concentration by LC-MS/MS.
-
-
Data Analysis:
-
Pharmacodynamic Data: Plot the paw withdrawal threshold as a function of time for each group. Calculate the area under the effect curve (AUEC) to quantify the overall analgesic effect for each dosing regimen.
-
Pharmacokinetic Data: Determine the plasma concentration-time profile of this compound for each dosing regimen.
-
PK/PD Modeling: Correlate the plasma concentrations of this compound with the observed changes in paw withdrawal threshold to establish an exposure-response relationship. This model can then be used to simulate different dosing frequencies and predict the one that maintains the analgesic effect above a predetermined therapeutic threshold.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice (Single 1 mg/kg i.p. Dose)
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 1 hour | [1] |
| Cmax (Peak Plasma Concentration) | 204 nM | [1] |
| t1/2 (Half-life) | 1.09 hours | [1] |
| AUC (Area Under the Curve) | 213 ng*h/mL | [1] |
| Oral Bioavailability (%F) | 5% | [1] |
Table 2: Example Data Structure for PK/PD Study
| Time (hours) | Plasma [this compound] (nM) | Paw Withdrawal Threshold (g) - Vehicle | Paw Withdrawal Threshold (g) - this compound (single dose) | Paw Withdrawal Threshold (g) - this compound (every 2h) | Paw Withdrawal Threshold (g) - this compound (every 4h) |
| 0 | 0 | 0.2 | 0.2 | 0.2 | 0.2 |
| 0.5 | 150 | 0.2 | 1.5 | 1.5 | 1.5 |
| 1 | 200 | 0.2 | 2.0 | 2.0 | 2.0 |
| 2 | 100 | 0.2 | 1.0 | 2.1 | 1.0 |
| 4 | 25 | 0.2 | 0.3 | 2.0 | 0.3 |
| 6 | < 5 | 0.2 | 0.2 | 1.9 | 0.2 |
| 8 | < 5 | 0.2 | 0.2 | 1.8 | 0.2 |
(Note: Data in this table is hypothetical and for illustrative purposes only.)
Mandatory Visualizations
Caption: A3 Adenosine Receptor (A3AR) Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Determining Optimal Dosing Frequency.
Caption: Troubleshooting Workflow for In Vivo Studies with this compound.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation of this compound for Oral Administration
-
Question: this compound has low aqueous solubility. How can I prepare a stable formulation for oral gavage in mice?
-
Answer: Due to its lipophilic nature, this compound requires a specific formulation for in vivo studies to ensure adequate dissolution and absorption. A previously successful formulation for oral administration in mice consists of a solution in 40% PEG300 and 10% Solutol in a 10% HP-β-CD aqueous solution.[1]
-
Protocol Tip: Prepare the dosing solution fresh on the day of the experiment. Dissolve this compound in the PEG300 first, using vortexing and sonication to achieve a clear solution, before adding the other components.
-
Troubleshooting: If precipitation is observed upon addition of the aqueous components, try gentle warming or increase the proportion of the organic co-solvents, ensuring the final formulation is well-tolerated by the animals.
-
Issue 2: High Variability in Mechanical Allodynia Measurements
-
Question: I am observing high variability in the paw withdrawal thresholds between animals in the same group. What could be the cause and how can I minimize it?
-
Answer: High variability is a common challenge in behavioral pain models.
-
Surgical Consistency: Ensure the CCI surgery is performed consistently across all animals to induce a uniform level of nerve injury. Minor variations in ligature tightness can significantly impact the degree of neuropathy.
-
Habituation: Adequately acclimate the mice to the testing environment and the von Frey filaments before taking baseline measurements. This reduces stress-induced variability.[10]
-
Tester Blinding: The experimenter assessing the paw withdrawal threshold should be blinded to the treatment groups to prevent unconscious bias.
-
Consistent Testing: Apply the von Frey filaments to the same area of the paw with consistent pressure and timing for each measurement.[5][9]
-
Issue 3: Lack of Efficacy at a Previously Reported Effective Dose
-
Question: I am not observing a significant analgesic effect with this compound, even at a dose that has been reported to be effective. What should I check?
-
Answer:
-
Formulation and Dosing: Double-check the dose calculations and the preparation of the dosing solution. Ensure the correct volume was administered and that the oral gavage was successful (i.e., the entire dose was delivered to the stomach).
-
Receptor Desensitization: While chronic treatment with some A3AR agonists has been shown not to cause significant receptor downregulation, the possibility of acute desensitization with repeated dosing should be considered.[3] If efficacy wanes with repeated administration, this could be a contributing factor.
-
Animal Strain and Supplier: Different mouse strains can exhibit varying sensitivities to both the induction of neuropathic pain and the effects of analgesic compounds. Ensure you are using the same strain as reported in previous studies.
-
Issue 4: Unexpected Toxicity or Adverse Effects
-
Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after repeated dosing with this compound. What should I do?
-
Answer:
-
Dose-Range Finding: If you have not already done so, perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Off-Target Effects: Although this compound is highly selective for the A3AR, at higher concentrations, off-target effects at other adenosine receptors or unrelated targets cannot be entirely ruled out. Consider if the observed toxicities are consistent with the known pharmacology of other adenosine receptors.
-
Vehicle Toxicity: Ensure that the vehicle itself is not causing any adverse effects by including a vehicle-only control group that is dosed on the same schedule.
-
Animal Health: Monitor the overall health of the animals closely. Underlying health issues can make them more susceptible to drug-induced toxicity.
-
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Animal studies on neuropathic pain: the role of cytokines and cytokine receptors in pathogenesis and therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdbneuro.com [mdbneuro.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Addressing poor oral bioavailability of MRS5698 in studies
Welcome to the technical support center for MRS5698. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the in vivo application of this compound, with a particular focus on its characteristically poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR), with a binding affinity (Ki) of approximately 3 nM.[1][2] It displays over 1000-fold selectivity for the A3AR compared to A1 and A2A adenosine receptors.[2] As an agonist, this compound activates the A3AR, which is a G protein-coupled receptor (GPCR). The primary signaling pathway involves coupling to Gi/Go proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] Activation can also stimulate Phospholipase C (PLC), increasing inositol (B14025) trisphosphate (IP3) and intracellular calcium, and modulate downstream pathways such as PI3K/Akt and MAPK.[4][5]
Q2: I'm seeing poor efficacy in my oral administration studies. Is this expected?
A2: Yes, this is an expected challenge. Preclinical studies have established that this compound has a very low oral bioavailability, estimated to be only 5%.[1] This means that only a small fraction of the orally administered dose reaches systemic circulation to exert its therapeutic effect. Despite this, beneficial effects have been observed in models of neuropathic pain after oral administration of a high dose, suggesting that sufficient target engagement can be achieved, though this requires careful consideration of the dose and formulation.[1]
Q3: Why is the oral bioavailability of this compound so low?
A3: The primary reason for the poor oral bioavailability of this compound is high intestinal efflux.[1] In vitro studies using Caco-2 cell monolayers, a model of the intestinal barrier, showed a very high efflux ratio of 86.[1] This indicates that the compound is actively transported out of the intestinal cells back into the gut lumen after absorption, significantly limiting its entry into the bloodstream.
Q4: What are the known pharmacokinetic parameters for this compound?
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice (1 mg/kg, i.p.)
| Parameter | Value | Unit | Citation |
| Cmax (Maximum Plasma Concentration) | 204 | nM | |
| Tmax (Time to Cmax) | 1 | h | |
| t1/2 (Half-life) | 1.09 | h | |
| AUC (Area Under the Curve) | 213 | ng·h/mL | |
| Oral Bioavailability (%F) | 5 | % | [1] |
Troubleshooting Guide: Addressing Poor Oral Bioavailability
If your research requires achieving higher or more consistent systemic exposure of this compound via oral administration, the following troubleshooting steps and formulation strategies, common for compounds with high efflux and poor permeability, should be considered.
Problem: Low and variable plasma concentrations of this compound after oral gavage.
Possible Cause 1: High P-glycoprotein (P-gp) Mediated Efflux The high efflux ratio observed in Caco-2 cells suggests this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Suggested Solution: Co-administration with a P-gp inhibitor. Formulating this compound with excipients known to inhibit P-gp can increase net absorption. Examples include certain polymers, surfactants, and lipids used in advanced drug delivery systems.[6] It is critical to first confirm P-gp interaction in vitro and select an inhibitor that is appropriate for your animal model and experimental goals.
Possible Cause 2: Poor Aqueous Solubility While the primary documented issue is efflux, poor solubility can also limit the amount of drug available for absorption. The solubility of this compound is reported to be up to 10 mM in DMSO, but its aqueous solubility may be a limiting factor.[2]
-
Suggested Solution 1: Particle Size Reduction. Decreasing the particle size of the drug substance increases its surface area, which can improve the dissolution rate.[7][8] Techniques like micronization or nanosizing can be employed to create a nanosuspension.[7]
-
Suggested Solution 2: Formulation in Lipid-Based Systems. For lipophilic compounds, lipid-based formulations can improve oral absorption by increasing solubilization in the gastrointestinal tract and promoting absorption via the lymphatic pathway, which partially bypasses first-pass metabolism.[9] Self-Emulsifying Drug Delivery Systems (SEDDS) are a common and effective approach.[3][10]
Possible Cause 3: Inadequate Formulation for In Vivo Administration Simple suspension in an aqueous vehicle may not be sufficient to overcome the inherent biopharmaceutical challenges of this compound.
-
Suggested Solution: Advanced Formulations. Consider developing a solid dispersion, where this compound is dispersed within a hydrophilic polymer matrix to improve solubility and dissolution.[3][5] Another approach is the use of cyclodextrin (B1172386) complexes to enhance solubility.[8]
Visualizations
A3 Adenosine Receptor (A3AR) Signaling Pathway
// Edges this compound -> A3AR [label="Activates"]; A3AR -> Gi [label="Couples to"]; Gi -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [style=dashed]; ATP -> AC [style=dashed];
A3AR -> Gby [style=invis]; Gi -> Gby [style=invis];
Gby -> PLC [label="Activates"]; PLC -> IP3 [style=dashed]; PIP2 -> PLC [style=dashed];
Gby -> PI3K_Akt; PI3K_Akt -> NFkB; PI3K_Akt -> MAPK;
{rank=same; this compound; A3AR;} {rank=same; Gi; Gby;} {rank=same; AC; PLC;} {rank=same; cAMP; IP3;} {rank=same; PI3K_Akt; MAPK; NFkB;} } Caption: Canonical and non-canonical signaling pathways activated by the A3AR agonist this compound.
Troubleshooting Workflow for Poor Oral Bioavailability
// Connections start -> check_pk; check_pk -> q1; q1 -> solubility [label=" Yes "]; q1 -> permeability [label=" Yes\n(Likely for this compound)"];
solubility -> sol_test; sol_test -> sol_strat;
permeability -> perm_test; perm_test -> perm_strat;
sol_strat -> end; perm_strat -> end; } Caption: A logical workflow for diagnosing and addressing poor oral bioavailability.
Experimental Protocols
Protocol: Standard Oral Gavage in Mice
This protocol provides a standardized method for administering this compound formulations orally to mice. Adherence to proper technique is crucial for animal welfare and data reproducibility.
1. Materials:
-
Appropriate formulation of this compound (e.g., suspension, solution).
-
Syringe (1 mL or appropriate volume).
-
Gavage needle (feeding needle): Choose the correct size based on the mouse's weight. Typically, a 20-gauge, 1.5-inch needle with a smooth, ball-shaped tip is suitable for adult mice (20-25g).[11] Flexible plastic needles are recommended to minimize risk of injury.[11]
-
Animal scale.
2. Procedure:
-
Calculate Dosage: Weigh the mouse immediately before dosing to calculate the precise volume required. The maximum recommended dosing volume is typically 10 mL/kg.[11][12]
-
Measure Insertion Depth: Before restraining the animal, measure the correct insertion depth for the gavage needle. Place the tip of the needle next to the mouse's mouth and extend it externally to the last rib or xiphoid process.[12][13] This marks the maximum depth the needle should be inserted to avoid stomach perforation.
-
Animal Restraint:
-
Firmly scruff the mouse by grasping the loose skin over its shoulders and back.
-
The head and body should be aligned in a vertical position to straighten the path to the esophagus.[12] This restraint immobilizes the head and prevents the animal from biting the needle.
-
-
Needle Insertion:
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth over the tongue.[11]
-
Allow the mouse's natural swallowing reflex to help guide the needle down the esophagus. The tube should pass smoothly without resistance.[12]
-
CRITICAL: If you feel any resistance or if the animal begins to struggle vigorously, do not force the needle. Withdraw it and attempt to re-insert. Forcing the needle can cause fatal perforation of the esophagus or trachea.[11]
-
-
Substance Administration:
-
Once the needle is properly placed to the predetermined depth, slowly and steadily depress the syringe plunger to administer the formulation over 2-3 seconds.[13]
-
-
Needle Removal and Monitoring:
-
After administration, gently remove the needle along the same path of insertion.
-
Return the mouse to its cage and monitor it closely for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the lungs.[11][13] Animals should also be monitored again within 12-24 hours.[11]
-
References
- 1. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Hippocampal Adenosine A3 Receptors Produces a Desensitization of A1 Receptor-Mediated Responses in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
Technical Support Center: MRS5698 Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS5698.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Solutions
-
Question: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer for an in vitro assay. How can I resolve this?
-
Answer: this compound has limited aqueous solubility. To avoid precipitation, ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. It is recommended to first test the solubility of this compound in your specific buffer system with varying concentrations of DMSO. If precipitation persists, consider using a vehicle containing a surfactant or suspending agent, such as Tween 80 or Pluronic F-68, at a low concentration (e.g., 0.1-1%). Always prepare the final dilution fresh before use.
Issue: Inconsistent Results in In Vivo Studies
-
Question: My in vivo experimental results with this compound are highly variable. What could be the cause?
-
Answer: Inconsistent results can stem from improper vehicle selection and preparation. For oral administration, a homogenous suspension is critical for accurate dosing. A commonly used vehicle for oral gavage of this compound is 10% DMSO in 0.5% methylcellulose (B11928114) in water[1]. Ensure the methylcellulose is fully hydrated and the final formulation is a uniform suspension before each administration. Additionally, be mindful that oral gavage itself can be a stressor for animals, potentially impacting physiological responses[2].
Issue: Low Bioavailability in Oral Dosing
-
Question: I am observing lower than expected efficacy after oral administration of this compound. How can I improve its bioavailability?
-
Answer: While this compound is orally bioavailable, its oral bioavailability has been reported to be around 5%[3][4][5]. To maximize absorption, ensure the compound is properly solubilized or suspended in the chosen vehicle. The use of 10% DMSO in 0.5% methylcellulose is a validated approach for oral dosing in mice[1]. For preclinical studies, intraperitoneal (i.p.) injection can be considered as an alternative route of administration to bypass first-pass metabolism, though it is essential to use a vehicle appropriate for this route (e.g., saline with a solubilizing agent like PEG400 or cyclodextrin).
Frequently Asked Questions (FAQs)
-
Question: What is the recommended solvent for preparing a stock solution of this compound?
-
Answer: this compound is soluble in DMSO up to 10 mM. It is recommended to prepare a stock solution in 100% DMSO and store it at -20°C.
-
Question: What is a suitable vehicle for oral administration of this compound in rodents?
-
Answer: A well-documented vehicle for oral gavage in mice is a suspension of 10% DMSO in 0.5% methylcellulose in sterile water[1].
-
Question: How stable is this compound in solution?
-
Answer: this compound has been shown to be very stable in vitro and in simulated gastric and intestinal fluids[3][4][5]. When stored in DMSO at -20°C, the stock solution is expected to be stable for an extended period. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment to avoid potential degradation or precipitation.
-
Question: Can I use DMSO as a vehicle for cell-based assays?
-
Answer: Yes, DMSO is a common solvent for introducing compounds into cell-based assays. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically ≤0.5%) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control group (cells treated with the same concentration of DMSO as the experimental group) in your experimental design.
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Vehicle/Solvent | Value/Observation | Reference |
| Solubility | DMSO | Soluble up to 10 mM | |
| Stability | In vitro | Very stable | [3][4][5] |
| Simulated Gastric and Intestinal Fluids | Stable | [4] | |
| Plasma | Stable | [4] | |
| Oral Bioavailability | 10% DMSO in 0.5% methylcellulose (in mice) | ~5% | [3][4][5] |
Experimental Protocols
Protocol: Preparation and Oral Administration of this compound in Mice
This protocol is based on a published study administering this compound via oral gavage[1].
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Methylcellulose (viscosity 400 cP)
-
Sterile distilled water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Procedure:
-
Prepare 0.5% Methylcellulose Solution:
-
Heat sterile distilled water to 60-70°C.
-
Slowly add methylcellulose powder while continuously stirring to prevent clumping.
-
Once dispersed, cool the solution on ice with continued stirring until it becomes clear and viscous. Store at 4°C.
-
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a stock concentration of 5 mM.
-
-
Prepare Dosing Formulation (10% DMSO in 0.5% Methylcellulose):
-
For a final volume of 1 mL, add 100 µL of the 5 mM this compound stock solution in DMSO to 900 µL of the 0.5% methylcellulose solution.
-
Vortex the mixture vigorously for at least 1 minute to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
-
Oral Administration:
-
Administer the prepared suspension to mice via oral gavage at the desired dose. The volume administered will depend on the target dosage and the animal's weight (e.g., 0.2 mL for a 3 µmol/kg dose)[1].
-
Ensure the suspension is well-mixed immediately before each administration.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound administration.
Caption: Decision tree for this compound vehicle selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Long-term stability of MRS5698 stock solutions at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of MRS5698 stock solutions and addresses common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound stock solutions?
A1: The consistently recommended storage temperature for this compound, both in solid form and as a stock solution, is -20°C. This temperature is advised by multiple suppliers to ensure the compound's stability and integrity over time.
Q2: What is the appropriate solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. It is soluble in DMSO up to 10 mM.[] For in vitro studies, a 30 mM stock solution in DMSO has also been utilized.[2]
Q3: How long can I store an this compound stock solution at -20°C?
A3: While direct, long-term stability studies on this compound stock solutions are not extensively published, one supplier suggests a shelf life of 1095 days (3 years) for the compound, although it is not specified if this applies to the solid form or a solution.[3] General laboratory best practice for similar compounds suggests that properly prepared and stored DMSO stock solutions at -20°C should remain stable for at least 6 months to a year. To ensure the highest quality, it is advisable to prepare fresh stock solutions for critical experiments or after prolonged storage.
Q4: Are there any known degradation products of this compound?
A4: Currently, there is no specific information available in the scientific literature detailing the degradation products of this compound under various stress conditions. However, like many complex organic molecules, it may be susceptible to hydrolysis and oxidation over extended periods or with improper handling.[4][5][6][7][8]
Q5: What is the primary mechanism of action for this compound?
A5: this compound is a high-affinity and selective agonist for the A3 adenosine (B11128) receptor (A3AR), with a Ki of approximately 3 nM.[] It displays over 1000-fold selectivity for the A3AR compared to A1 and A2A adenosine receptors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound from solid compound. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Precipitation of the compound in aqueous media. | Ensure the final concentration of DMSO in your experimental buffer is low (typically <0.5%) and compatible with your assay. This compound has low aqueous solubility.[9] | |
| Difficulty dissolving this compound | Incorrect solvent or concentration. | Use DMSO as the solvent.[] If solubility issues persist at higher concentrations, gentle warming and vortexing may aid dissolution. Do not exceed the recommended soluble concentration of 10 mM.[] |
| Off-target effects observed | Loss of selectivity at high concentrations. | Although this compound is highly selective for the A3AR, using excessively high concentrations in your experiments may lead to interactions with other receptors.[] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | -20°C | R&D Systems, Tocris Bioscience, BOC Sciences[] |
| Recommended Solvent | DMSO | R&D Systems, BOC Sciences[] |
| Solubility in DMSO | Up to 10 mM | R&D Systems, BOC Sciences[] |
| Purity | ≥95% (HPLC) | R&D Systems, Tocris Bioscience |
| Ki at A3 Adenosine Receptor | ~3 nM | R&D Systems, Tocris Bioscience |
| Selectivity | >1000-fold over A1 and A2A adenosine receptors | R&D Systems, Tocris Bioscience |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of this compound is 564.97 g/mol . c. Add the calculated volume of anhydrous DMSO to the vial of this compound. d. Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary to aid dissolution. e. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. f. Store the aliquots at -20°C in a non-frost-free freezer.
Visualizations
Caption: Signaling pathway of this compound via the A3 adenosine receptor.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. impactfactor.org [impactfactor.org]
- 7. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced degradation studies of elagolix sodium with the implementation of high resolution LC-UV-PDA-MSn (n = 1,2,3…) and NMR structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: MRS5698 Cytotoxicity Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to test for the cytotoxicity of MRS5698.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1][2][3] Its cytotoxic effects are linked to the activation of this receptor, which can modulate various intracellular signaling pathways involved in cell growth, inflammation, and apoptosis.[2][4]
Q2: Which cell viability assays are most appropriate for testing this compound cytotoxicity?
Several assays can be used, each with its own advantages and limitations. The choice of assay may depend on the specific research question and cell type. Commonly used assays include:
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[5][6] The XTT assay has been specifically used to determine the cytotoxicity of this compound in HepG2 hepatocytes.[1]
-
Apoptosis Assays (e.g., Annexin V/PI staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing more detailed information about the mode of cell death.[7]
-
Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Q3: What is the difference between a cell viability assay and a cytotoxicity assay?
Cell viability assays measure the number of living cells in a sample, often by assessing metabolic function or membrane integrity.[8] Cytotoxicity assays, on the other hand, quantify the toxicity of a substance by detecting markers of cell damage or death. While related, they provide different perspectives. A viability assay might show a decrease in viable cells, which could be due to either cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect).
Q4: Can I use different cell viability assays to confirm my results?
Yes, and it is highly recommended. Different assays measure different cellular parameters. For instance, an MTT assay measures mitochondrial reductase activity, while an Annexin V assay detects phosphatidylserine (B164497) externalization during apoptosis. Inconsistent results between assays, such as a decrease in viability with MTT but not with an LDH release assay, might suggest that the compound is affecting mitochondrial function without causing immediate cell membrane rupture.[9]
Troubleshooting Guides
MTT/XTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| Low Absorbance Readings | Insufficient number of viable cells. | Ensure you are seeding an adequate number of cells per well. Perform a cell titration experiment to determine the optimal cell density.[10] |
| Low metabolic activity of the cells. | Ensure cells are in the logarithmic growth phase during the experiment. | |
| Incorrect incubation time with the reagent. | Optimize the incubation time for your specific cell line and experimental conditions.[5][11] | |
| Reagent was not properly prepared or stored. | Prepare fresh reagent solution and store it protected from light. | |
| High Background Absorbance | Contamination of the culture medium. | Use fresh, sterile medium and reagents. |
| Interference from phenol (B47542) red in the medium. | Use phenol red-free medium for the assay. | |
| Presence of reducing agents in the test compound. | Run a control with the compound in cell-free medium to check for direct reduction of the tetrazolium salt. | |
| Inconsistent Results Between Wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques. |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay). | Increase shaking time or gently pipette to ensure complete solubilization. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity. |
Annexin V/PI Staining Troubleshooting
| Problem | Possible Cause | Solution |
| High Percentage of PI-Positive Cells in Negative Control | Cells were handled too roughly during harvesting or staining. | Handle cells gently, especially during centrifugation and resuspension steps. |
| Cells were overgrown or unhealthy before the experiment. | Use cells from a healthy, sub-confluent culture. | |
| High Percentage of Annexin V-Positive Cells in Negative Control | Cells are naturally undergoing apoptosis. | Ensure the negative control cells are from a healthy, untreated population. |
| Incubation with trypsin was too long during cell harvesting. | Use a shorter incubation time with trypsin or a cell scraper for adherent cells. | |
| Weak or No Fluorescent Signal | Insufficient amount of Annexin V-FITC or PI. | Use the recommended concentration of staining reagents. |
| Incorrect settings on the flow cytometer. | Ensure proper compensation is set up between the FITC and PI channels using single-stained controls. | |
| Loss of cells during washing steps. | Be careful when aspirating the supernatant after centrifugation. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include vehicle-treated cells as a negative control and untreated cells as a baseline. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5-6.5% CO2).[5]
-
Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[5][10]
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[5] Measure the absorbance of the samples at 570-600 nm using a microplate reader.[5]
Annexin V and Propidium Iodide (PI) Staining Protocol
This protocol is intended as a general guide for apoptosis detection by flow cytometry.
-
Induce Apoptosis: Treat cells with this compound for the desired time to induce apoptosis. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the medium.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge to pellet the cells. Carefully remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution. Gently vortex the tubes.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Use positive control cells (treated with a known apoptosis inducer) to set up compensation and quadrants.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Postulated signaling pathways activated by this compound leading to cytotoxicity.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. bosterbio.com [bosterbio.com]
- 8. susupport.com [susupport.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
Technical Support Center: Advanced Strategies for CNS Drug Delivery
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in delivering therapeutic agents across the blood-brain barrier (BBB). While the initial query focused on MRS5698, our guide expands to cover the broader and more extensively researched challenge of delivering adenosine (B11128) A2A receptor antagonists into the central nervous system (CNS), a critical area for neurodegenerative disease research. A dedicated section on this compound clarifies its specific characteristics and reported delivery hurdles.
Section 1: Overcoming the Blood-Brain Barrier for A2A Receptor Antagonists
A2A receptor antagonists are a promising class of drugs for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3][4][5] However, their efficacy is highly dependent on their ability to cross the restrictive blood-brain barrier.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult for my A2A receptor antagonist to cross the blood-brain barrier?
A1: The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[6] Key challenges for your compound include:
-
Tight Junctions: These protein complexes between endothelial cells severely restrict the passive diffusion of molecules, especially those that are large or not lipid-soluble.[7][8]
-
Efflux Pumps: Transporters like P-glycoprotein (P-gp) actively pump foreign substances, including many drug molecules, back into the bloodstream.[9]
-
Low Lipophilicity: While high lipid solubility can improve passive diffusion, many potent antagonists are polar molecules.[10]
-
Molecular Size: Larger molecules (generally >500 Da) have significantly reduced ability to diffuse across the BBB.[11]
Q2: I'm seeing high plasma concentration of my drug, but no therapeutic effect in my animal model. Could this be a BBB penetration issue?
A2: Yes, this is a classic sign of poor BBB penetration. High plasma concentration does not guarantee sufficient brain exposure. To confirm this, you would need to perform pharmacokinetic studies that measure the drug concentration in both the plasma and the brain tissue (or cerebrospinal fluid) to determine the brain-to-plasma ratio.
Q3: What are the most promising strategies to enhance the BBB penetration of my A2A antagonist?
A3: Several strategies are being explored to shuttle drugs across the BBB:
-
Nanoparticle-based Delivery: Encapsulating your drug in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation, mask its physicochemical properties from efflux pumps, and facilitate transport across the BBB.[12][13][14][15] Surface functionalization with specific ligands can further enhance targeting.[12][16]
-
Liposomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs and can be modified with targeting moieties to engage with receptors on the BBB for enhanced transport.[7][17][18][19][20]
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching your drug to a molecule (like a monoclonal antibody or peptide) that binds to a specific receptor (e.g., transferrin receptor, insulin (B600854) receptor) on the BBB endothelial cells, tricking the cell into transporting it across.[8][10][13][16]
-
Chemical Modification/Prodrugs: Modifying the drug's structure to increase its lipophilicity or to make it a substrate for an influx transporter can improve its brain penetration.[21][22]
Troubleshooting Guide: Poor In Vivo Efficacy of A2A Antagonists
| Observed Problem | Potential Cause | Recommended Action |
| High plasma concentration, low or undetectable brain concentration. | Poor BBB permeability; high efflux pump activity. | 1. Quantify Permeability: Use an in vitro BBB model (e.g., Transwell assay with hCMEC/D3 cells) to determine the apparent permeability coefficient (Papp).[23][24] 2. Formulation Strategy: Encapsulate the drug in nanoparticles or liposomes.[12][17] 3. Chemical Modification: Synthesize more lipophilic analogs or a prodrug version of the antagonist.[22] |
| Inconsistent results between different animal subjects. | Variability in BBB integrity or efflux pump expression. | 1. Verify BBB Integrity: In a subset of animals, use tracers like Evans blue or sodium fluorescein (B123965) to check for baseline BBB leakiness. 2. Use P-gp knockout models: To determine if your compound is a P-gp substrate. |
| In vitro activity is high, but in vivo efficacy is poor even with confirmed brain penetration. | Rapid metabolism within the brain; off-target effects. | 1. Brain Homogenate Stability Assay: Assess the metabolic stability of your compound in brain tissue. 2. Receptor Occupancy Studies: Use PET imaging or ex vivo binding assays to confirm the drug is engaging the A2A receptor in the brain at therapeutic concentrations. |
Section 2: Experimental Protocols & Data
Protocol: In Vitro BBB Permeability Assay (Transwell Model)
This protocol provides a method to assess the permeability of a compound across a cell-based in vitro model of the blood-brain barrier.
Objective: To determine the apparent permeability coefficient (Papp) of an A2A receptor antagonist.
Materials:
-
hCMEC/D3 cells (or other suitable brain endothelial cell line)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium
-
Test compound (A2A antagonist)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS or other suitable analytical method
Procedure:
-
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts at a density of 6 x 10^4 cells/cm².[23]
-
Monolayer Formation: Culture the cells for 7-10 days, or until a confluent monolayer is formed.
-
TEER Measurement: Measure the Transendothelial Electrical Resistance (TEER) to confirm monolayer integrity. Values for hCMEC/D3 cells are typically in the range of 30-50 Ω·cm².[25]
-
Permeability Assay (Apical to Basolateral): a. Replace the medium in both apical and basolateral chambers with transport buffer. b. Add the test compound and Lucifer yellow to the apical chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Replace the volume with fresh transport buffer.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS. Analyze the Lucifer yellow concentration using a fluorescence plate reader to ensure the monolayer was intact during the experiment.
-
Calculate Papp: Calculate the apparent permeability coefficient using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Data Presentation: Nanoparticle Delivery Systems for BBB Penetration
The following table summarizes hypothetical, yet representative, pharmacokinetic data for an A2A antagonist delivered via different formulations.
| Formulation | Administration Route | Plasma Half-Life (t½, hours) | Brain Cmax (ng/g) | Brain/Plasma Ratio (AUC) |
| Drug in Solution | Intravenous (IV) | 1.5 | 25 | 0.05 |
| Liposomal Drug | Intravenous (IV) | 6.2 | 150 | 0.30 |
| TfR-Targeted Nanoparticles | Intravenous (IV) | 8.5 | 450 | 0.95 |
This data illustrates how advanced formulations can significantly improve drug half-life and brain exposure compared to a simple solution.
Section 3: Signaling Pathways and Workflows
A2A Receptor Signaling in Neuroinflammation
The blockade of A2A receptors on microglia and astrocytes is a key mechanism for the therapeutic potential of antagonists in neurodegenerative diseases.[26][27][28] Activation of these receptors can promote a proinflammatory phenotype, while their blockade can suppress it.[27][28]
References
- 1. DSpace [diposit.ub.edu]
- 2. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | An Open Question: Is the A2A Adenosine Receptor a Novel Target for Alzheimer’s Disease Treatment? [frontiersin.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Frontiers | Overcoming Blood-Brain Barrier Resistance: Implications for Extracellular Vesicle-Mediated Drug Brain Delivery [frontiersin.org]
- 7. Antibody-targeted liposomes for enhanced targeting of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. tmrjournals.com [tmrjournals.com]
- 15. youtube.com [youtube.com]
- 16. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blood brain barrier: An overview on strategies in drug delivery, realistic in vitro modeling and in vivo live tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liposomes and lipid disks traverse the BBB and BBTB as intact forms as revealed by two-step Förster resonance energy transfer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposomes functionalized to overcome the blood-brain barrier and to target amyloid-β peptide: the chemical design affects the permeability across an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. phantomsfoundation.com [phantomsfoundation.com]
- 21. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
- 22. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro model for evaluating drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Dual Role of A2aR in Neuroinflammation: Modulating Microglial Polarization in White Matter Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Role of Microglia Adenosine A2A Receptors in Retinal and Brain Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P2Y14 Receptor Antagonists
Important Note on Compound Selection: The initial request specified MRS5698 as a P2Y14 receptor antagonist. However, based on current scientific literature, this compound is a selective A3 adenosine (B11128) receptor (A3AR) agonist. To accurately address the core requirements of your request for a technical support guide on a P2Y14 antagonist, the following information has been compiled for a well-characterized and potent P2Y14 receptor antagonist, PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) .
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for utilizing PPTN in mouse models, focusing on considerations for dosage adjustments between different mouse strains.
Troubleshooting Guide: In Vivo Experiments with PPTN
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Lack of Efficacy | - Suboptimal Dosage: The dose may be too low for the specific mouse strain or disease model. - Poor Bioavailability: Issues with the formulation or route of administration may limit drug exposure. - Rapid Metabolism: The compound may be cleared too quickly in the specific mouse strain. - Low P2Y14 Receptor Expression: The target tissue in the chosen mouse strain or model may not express sufficient levels of the P2Y14 receptor. | 1. Conduct a Dose-Response Study: Start with a dose of 10 µmol/kg (i.p.) and titrate up or down to determine the optimal dose for your specific experimental conditions. 2. Optimize Formulation and Administration: Ensure PPTN is fully dissolved. For intraperitoneal (i.p.) injections, a common vehicle is 10% DMSO and 3% Tween-80 in saline. For oral gavage, 5% DMSO and 0.5% methylcellulose (B11928114) in saline can be used. 3. Consider Pharmacokinetics: While specific pharmacokinetic data for PPTN across different mouse strains is limited, be aware that metabolic rates can vary. If rapid metabolism is suspected, consider more frequent dosing or a different administration route. 4. Verify Receptor Expression: Confirm P2Y14 receptor expression in your target tissue and mouse strain using techniques like qPCR or immunohistochemistry. |
| High Variability in Results | - Inconsistent Drug Administration: Improper injection or gavage technique can lead to variable dosing. - Biological Variability: Inherent differences within the mouse colony (age, sex, genetic drift) can contribute to varied responses. - Strain-Specific Differences: Genetic differences between mouse strains can affect drug metabolism and receptor expression. | 1. Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration method to guarantee consistent delivery. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variability. 3. Use Age- and Sex-Matched Animals: Control for these variables to reduce experimental noise. 4. Characterize Strain Differences: If switching between strains, it is crucial to re-optimize the dosage and confirm P2Y14 expression. |
| Observed Toxicity or Adverse Effects | - Dose is Too High: The administered dose may exceed the maximum tolerated dose for that specific mouse strain. - Vehicle Toxicity: The vehicle used to dissolve PPTN may have its own toxic effects. | 1. Reduce the Dosage: Immediately lower the dose and monitor animals closely for signs of recovery. 2. Perform a Maximum Tolerated Dose (MTD) Study: A dose-escalation study is recommended to determine the safe upper limit for your specific strain. 3. Run Vehicle Controls: Always include a group of animals that receives only the vehicle to distinguish between compound- and vehicle-induced effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PPTN?
A1: PPTN is a competitive antagonist of the P2Y14 receptor. The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose. Upon activation, the receptor couples to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous ligands, PPTN prevents this signaling cascade.
Q2: What is a recommended starting dose for PPTN in mice?
A2: A commonly used and effective starting dose for PPTN in mice is 10 µmol/kg administered via intraperitoneal (i.p.) injection. However, the optimal dose can vary depending on the mouse strain, the specific disease model, and the desired therapeutic effect. A dose-response study is highly recommended to determine the most effective dose for your experimental setup.
Q3: Why is it necessary to adjust the dosage of PPTN for different mouse strains?
A3: Different mouse strains can exhibit significant variations in drug metabolism, pharmacokinetics, and receptor expression levels. These differences are due to their distinct genetic backgrounds. For instance, P2Y14 receptor expression has been shown to vary across different tissues. Therefore, a dose that is effective in one strain (e.g., C57BL/6J) may be less effective or potentially toxic in another (e.g., BALB/c). It is crucial to optimize the dosage for each specific strain to ensure reliable and reproducible results.
Q4: How should I prepare and administer PPTN for in vivo studies?
A4: For intraperitoneal (i.p.) injections, PPTN can be dissolved in a vehicle such as 10% DMSO and 3% Tween-80 in saline. For oral gavage, a formulation of 5% DMSO and 0.5% methylcellulose in saline has been used. It is important to ensure the compound is fully dissolved and to administer a consistent volume to each animal.
Q5: Are there known differences in P2Y14 receptor expression between common mouse strains?
P2Y14 Receptor Signaling Pathway
Caption: P2Y14 receptor signaling pathway and point of inhibition by PPTN.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of PPTN and its analogues in a mouse model of neuropathic pain.
| Compound | Mouse Strain | Route of Administration | Dose (µmol/kg) | Efficacy (% Pain Reversal at 1-2h) |
| PPTN (Compound 1) | C57BL/6J | i.p. | 10 | 100% |
| N-acetyl PPTN (Compound 4) | C57BL/6J | i.p. | 10 | 100% |
| Triazole Analogue (Compound 7) | C57BL/6J | i.p. | 10 | 87% |
| Data compiled from studies on chronic constriction injury-induced neuropathic pain. |
Experimental Protocol: Assessment of PPTN Efficacy in a Mouse Model of Neuropathic Pain
This protocol describes a general workflow for evaluating the efficacy of a P2Y14 antagonist in the chronic constriction injury (CCI) mouse model of neuropathic pain.
1. Animals:
-
Male C57BL/6J mice (8-10 weeks old) are commonly used.
-
House animals in a controlled environment with ad libitum access to food and water.
-
Allow at least one week of acclimatization before any experimental procedures.
2. Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane).
-
Surgically expose the sciatic nerve in one hind limb.
-
Loosely ligate the nerve with chromic gut sutures at four locations.
-
Close the incision with sutures.
-
In sham-operated animals, the sciatic nerve is exposed but not ligated.
3. Assessment of Mechanical Allodynia (Baseline and Post-Surgery):
-
Measure the paw withdrawal threshold in response to mechanical stimulation using von Frey filaments before surgery (baseline).
-
On day 7 post-surgery, repeat the von Frey test to confirm the development of neuropathic pain (a significant decrease in paw withdrawal threshold).
4. Drug Preparation and Administration (Day 7):
-
Prepare a stock solution of PPTN in a suitable vehicle (e.g., 10% DMSO and 3% Tween-80 in saline).
-
Administer the desired dose of the P2Y14 antagonist (e.g., 10 µmol/kg) or vehicle control via intraperitoneal (i.p.) injection.
5. Post-Treatment Assessment:
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30 min, 1h, 2h, 5h) to evaluate the anti-allodynic effect of the compound.
6. Data Analysis:
-
Calculate the percentage reversal of mechanical allodynia for each animal at each time point.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of the P2Y14 antagonist with the vehicle control group.
Experimental Workflow
Caption: Experimental workflow for assessing PPTN efficacy in a mouse model.
Navigating Unexpected Outcomes in MRS5698 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with MRS5698, a highly selective A3 adenosine (B11128) receptor (A3AR) agonist. The following question-and-answer format addresses specific issues to help you interpret your findings and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective agonist for the human and mouse A3 adenosine receptors (A3ARs), with a reported Ki of approximately 3 nM.[1][2] Its primary function is to activate the A3AR, initiating downstream signaling cascades. In preclinical studies, it has demonstrated efficacy in models of chronic neuropathic pain.[1][2]
Q2: Are there known off-target effects for this compound?
While this compound is characterized as highly selective for the A3AR, it is crucial to consider potential off-target effects, especially at higher concentrations.[3] Less selective A3AR agonists have been known to activate other adenosine receptor subtypes (A1, A2A, A2B) at elevated concentrations.[3] Additionally, treatment of HL-60 cells with 1 µM this compound for 20 minutes resulted in the upregulation of several inflammation-associated genes, including IL1A, IL1B, and the anti-inflammatory IL-1RN.[3]
Q3: What are the key pharmacokinetic parameters of this compound?
Preclinical studies have established several important pharmacokinetic properties of this compound.[1][2] A summary of these parameters is provided in the table below.
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | ~3 nM | Human, Mouse | For A3 Adenosine Receptor.[1][2] |
| Plasma Half-life (t1/2) | 1.09 h | Mouse | Following a 1 mg/kg i.p. dose.[1][2] |
| Max Plasma Concentration (Cmax) | 204 nM | Mouse | At 1 hour post 1 mg/kg i.p. dose.[1][2] |
| Area Under the Curve (AUC) | 213 ng x h/mL | Mouse | Following a 1 mg/kg i.p. dose.[1][2] |
| Oral Bioavailability (%F) | 5% | Rat | [1] |
| Plasma Protein Binding | High | Mouse, Rat | Determined at a 1 µM concentration.[2] |
| CYP Inhibition | No significant inhibition | In vitro | At concentrations <10 µM.[1][2] |
| Caco-2 Efflux Ratio | 86 | In vitro | Suggests intestinal efflux.[1][2] |
Troubleshooting Unexpected Results
Issue 1: Lack of Expected Efficacy
Question: I am not observing the expected biological effect of this compound in my experimental model. What are the potential causes and how can I troubleshoot this?
Possible Causes and Troubleshooting Steps:
-
Compound Stability and Handling:
-
Verify Stock Solution Integrity: Ensure that your this compound stock solution was prepared and stored correctly. Prepare fresh dilutions for each experiment.
-
Assess Compound Stability in Experimental Media: this compound has been shown to be very stable in vitro, but it's good practice to confirm its stability under your specific experimental conditions (e.g., temperature, pH, media components).[1][2]
-
-
A3AR Expression Levels:
-
Confirm Receptor Expression: Verify that your cell line or tissue model expresses sufficient levels of the A3 adenosine receptor. A3AR expression can vary significantly between cell types.[3]
-
Experimental Protocol:
-
Western Blot or qPCR: Perform Western blotting or quantitative PCR to quantify A3AR protein or mRNA levels, respectively, in your experimental system. Compare these levels to a positive control cell line or tissue known to express A3AR.
-
-
-
Dose and Concentration:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. The effective concentration can vary depending on the cell type and the specific endpoint being measured.
-
Consider Pharmacokinetics: For in vivo studies, the low oral bioavailability (5% in rats) and high plasma protein binding should be taken into account when determining the appropriate dosage and administration route.[1][2]
-
Experimental Workflow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for lack of this compound efficacy.
Issue 2: Unexpected or Off-Target Effects
Question: I am observing biological effects that are inconsistent with A3AR activation, or that occur in a system with low A3AR expression. How can I investigate potential off-target effects?
Possible Causes and Troubleshooting Steps:
-
Activation of Other Adenosine Receptors:
-
High Concentrations: At high concentrations, this compound may lose its selectivity and activate other adenosine receptor subtypes (A1, A2A, A2B).[3]
-
Troubleshooting Protocol:
-
Use Selective Antagonists: Co-administer this compound with selective antagonists for other adenosine receptors (e.g., DPCPX for A1, ZM241385 for A2A, MRS1754 for A2B). If the unexpected effect is blocked, it suggests the involvement of that specific receptor subtype.
-
Dose-Response Comparison: Compare the dose-response curve for the unexpected effect with the dose-response for a known A3AR-mediated effect. A significant rightward shift for the unexpected effect may indicate a lower-potency interaction with an off-target.
-
-
-
A3AR-Independent Signaling:
-
Investigate Downstream Pathways: The observed effect might be due to the modulation of signaling pathways independent of A3AR.
-
Troubleshooting Protocol:
-
A3AR Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate A3AR expression. If the unexpected effect persists in the absence of A3AR, it is likely an off-target effect.
-
-
Signaling Pathway for A3AR and Potential Off-Targets
Caption: Potential on-target and off-target signaling of this compound.
Issue 3: Paradoxical or Opposite Effects
Question: I am observing a biological effect that is the opposite of what is reported in the literature for A3AR agonists. What could explain this?
Possible Causes and Troubleshooting Steps:
-
Cell Type-Specific Signaling:
-
Differential G-Protein Coupling: A3ARs can couple to different G proteins (e.g., Gi, Gq) depending on the cell type, leading to different downstream signaling and physiological outcomes.
-
Troubleshooting Protocol:
-
Characterize G-Protein Coupling: Use G protein inhibitors (e.g., pertussis toxin for Gi) to determine which signaling pathway is active in your system.
-
Literature Review: Conduct a thorough literature search for A3AR signaling in your specific cell type or a closely related one.
-
-
-
Receptor Desensitization and Downregulation:
-
Prolonged Exposure: Chronic or high-concentration exposure to an agonist can lead to receptor desensitization and downregulation, potentially causing a diminished or paradoxical response over time.
-
Troubleshooting Protocol:
-
Time-Course Experiment: Perform a time-course experiment to assess the effect of this compound at different time points.
-
Pulsatile Dosing: Consider a pulsatile or intermittent dosing regimen to minimize receptor desensitization.
-
-
Logical Flow for Investigating Paradoxical Effects
Caption: Logic diagram for troubleshooting paradoxical this compound effects.
Detailed Experimental Protocols
Protocol 1: Western Blot for A3AR Expression
-
Sample Preparation: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against A3AR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: A3AR Knockdown using siRNA
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute the A3AR-specific siRNA and a non-targeting control siRNA in serum-free media. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Verification of Knockdown: Harvest the cells and assess A3AR mRNA or protein levels by qPCR or Western blot to confirm knockdown efficiency.
-
Functional Assay: Treat the knockdown and control cells with this compound and measure the biological endpoint of interest.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Effects of MRS5698
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the experimental effects of MRS5698, a highly selective A3 adenosine (B11128) receptor (A3AR) agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not responding to this compound treatment. What are the possible reasons?
A1: Lack of cellular response to this compound can stem from several factors. Firstly, confirm that your cell line endogenously expresses the A3 adenosine receptor (A3AR) at sufficient levels. This can be verified by qPCR, western blot, or radioligand binding assays. If expression is low or absent, consider using a cell line known to express A3AR or a recombinant system. Secondly, ensure the this compound compound is properly dissolved and stored to maintain its activity. Finally, the chosen functional assay may not be sensitive enough to detect A3AR activation in your specific cell type. Consider trying alternative downstream readouts of A3AR signaling, such as cAMP levels, intracellular calcium mobilization, or ERK phosphorylation.
Q2: How can I be sure that the observed effects are specifically mediated by the A3 adenosine receptor?
A2: To confirm the specificity of this compound's effects, it is crucial to perform control experiments using a selective A3AR antagonist. Pre-treatment of your cells with a known A3AR antagonist, such as MRS1220 or MRS1523, should block the effects of this compound.[1] If the antagonist prevents the cellular response to this compound, it strongly suggests that the observed effect is mediated through the A3AR. Additionally, if available, performing experiments in cells or tissues from A3AR knockout mice can provide definitive evidence of on-target activity.[2]
Q3: I am observing off-target effects at higher concentrations of this compound. How can I mitigate this?
A3: While this compound is highly selective for the A3AR, off-target effects can occur at high concentrations.[2][3] It is essential to perform dose-response experiments to determine the optimal concentration range for A3AR activation without inducing non-specific effects. We recommend starting with a concentration close to the known Ki of this compound for the A3AR (approximately 3 nM) and titrating up to a maximum of 1 µM.[2] If off-target effects persist even at lower concentrations, consider using another structurally distinct A3AR agonist as a positive control to see if it recapitulates the desired on-target effect.
Q4: What are appropriate positive and negative controls for my this compound experiments?
A4: For positive controls, you can use other well-characterized A3AR agonists such as IB-MECA or Cl-IB-MECA.[1][4] These compounds should produce similar qualitative effects to this compound. The vehicle used to dissolve this compound (e.g., DMSO) should be used as a negative control to ensure it does not have any effect on its own. Furthermore, as mentioned in Q2, a selective A3AR antagonist can serve as a negative control to demonstrate specificity.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes for key validation experiments.
Table 1: cAMP Accumulation Assay
| Treatment Condition | Expected Outcome | Rationale |
| Vehicle Control | Basal cAMP level | Establishes baseline |
| Forskolin | Increased cAMP | Positive control for adenylyl cyclase activation |
| This compound | Decreased cAMP (or inhibition of forskolin-stimulated cAMP) | A3AR couples to Gi, inhibiting adenylyl cyclase[5][6] |
| This compound + A3AR Antagonist | Basal cAMP level (or no inhibition of forskolin-stimulated cAMP) | Demonstrates A3AR-specific effect |
| Other A3AR Agonist (e.g., IB-MECA) | Decreased cAMP | Confirms expected pharmacology |
Table 2: Intracellular Calcium Mobilization Assay
| Treatment Condition | Expected Outcome | Rationale |
| Vehicle Control | Basal Calcium Level | Establishes baseline |
| This compound | Increased Intracellular Calcium | A3AR can couple to Gq, activating the PLC pathway[5][6] |
| This compound + A3AR Antagonist | Basal Calcium Level | Demonstrates A3AR-specific effect |
| Ionomycin | Markedly Increased Intracellular Calcium | Positive control for calcium signaling |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
-
Seed cells in a 96-well plate and culture overnight.
-
Wash cells with serum-free media.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
For antagonist experiments, pre-incubate with the A3AR antagonist for 15-30 minutes.
-
Add this compound or other compounds at desired concentrations. If measuring inhibition of adenylyl cyclase, co-stimulate with forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.
Protocol 2: Calcium Flux Assay
-
Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This is typically done for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
For antagonist experiments, pre-incubate with the A3AR antagonist for 15-30 minutes.
-
Use a fluorescent plate reader with an injection module to add this compound or other compounds and immediately begin measuring fluorescence intensity over time.
-
An increase in fluorescence indicates a rise in intracellular calcium.
Visualizations
Caption: A3 Adenosine Receptor Signaling Pathways.
Caption: General Experimental Workflow for Validating this compound Effects.
Caption: Troubleshooting Logic for Lack of this compound Response.
References
- 1. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of A3 adenosine receptor agonists as novel non‐narcotic analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of MRS5698 and Cl-IB-MECA Selectivity for the A3 Adenosine Receptor
In the landscape of adenosine (B11128) receptor research, the development of selective agonists is paramount for elucidating the physiological and pathophysiological roles of individual receptor subtypes. This guide provides a detailed comparison of two prominent A3 adenosine receptor (A3AR) agonists, MRS5698 and Cl-IB-MECA, focusing on their selectivity and functional potency. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research applications.
Overview of this compound and Cl-IB-MECA
Both this compound and Cl-IB-MECA are highly selective agonists for the A3 adenosine receptor, a G protein-coupled receptor (GPCR) that primarily couples to the Gi protein. Activation of the A3AR leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound is a newer generation agonist featuring a bicyclo[3.1.0]hexane ring system in place of the ribose moiety, a modification designed to enhance A3AR affinity and selectivity.[1] Cl-IB-MECA is a well-established and widely used A3AR agonist, recognized for its high affinity and selectivity.[2]
Data Presentation: Binding Affinity and Functional Potency
The selectivity of a compound is determined by its binding affinity (Ki) for its target receptor compared to other receptors. A lower Ki value indicates a higher binding affinity. Functional potency (EC50) measures the concentration of a compound required to elicit a half-maximal response in a functional assay, providing insight into its efficacy as an agonist.
Table 1: Adenosine Receptor Binding Affinity (Ki, nM)
| Compound | Human A3AR | Human A1AR | Human A2AAR | Selectivity (A1/A3) | Selectivity (A2A/A3) |
| This compound | ~3[3][4] | >10,000 | >10,000 | >3000-fold[1] | >3000-fold[1] |
| Cl-IB-MECA | 0.33[2] | 825 | 462 | ~2500-fold[2] | ~1400-fold[2] |
Note: Ki values are compiled from multiple sources and represent approximate values.
Table 2: A3AR Functional Potency (EC50, nM) and Efficacy (Emax, %)
| Compound | Assay Type | EC50 (nM) | Emax (%) |
| This compound | β-arrestin2 Recruitment | 3.5 | 96 |
| miniGαi Recruitment | 3.6 | 100 | |
| Cl-IB-MECA | Reporter Cell Line | 32.28 ± 11.2[5] | Not Reported |
| β-arrestin2 Recruitment | 1.8 | 91 | |
| miniGαi Recruitment | 2.5 | 95 |
Note: Functional data is compiled from different studies and assay types. Emax values for β-arrestin2 and miniGαi recruitment assays are relative to a reference agonist.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to determine selectivity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are synthesized protocols for key assays used in the characterization of this compound and Cl-IB-MECA.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, or A3).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer containing increasing concentrations of the test compound (this compound or Cl-IB-MECA).
-
50 µL of a fixed concentration of the appropriate radioligand (e.g., [³H]DPCPX for A1AR, [³H]ZM241385 for A2AAR, or [¹²⁵I]I-AB-MECA for A3AR).
-
100 µL of the cell membrane suspension.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled standard agonist or antagonist (e.g., 10 µM NECA).
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Accumulation Functional Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the A3AR signaling pathway.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells) in appropriate growth medium.
-
Seed the cells into 96-well plates at a suitable density and allow them to attach and grow overnight.
2. Assay Procedure:
-
Aspirate the growth medium and wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Add varying concentrations of the test agonist (this compound or Cl-IB-MECA) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
3. Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescent assay.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy) values for the agonist.
Conclusion
Both this compound and Cl-IB-MECA are highly potent and selective agonists for the A3 adenosine receptor. This compound demonstrates exceptionally high selectivity, with over 3000-fold preference for the A3AR over A1 and A2A receptors.[1] Cl-IB-MECA also exhibits excellent selectivity, albeit slightly lower than this compound.[2] Functional assays indicate that both compounds are efficacious agonists at the A3AR, capable of potently recruiting downstream signaling molecules. The choice between these two compounds may depend on the specific requirements of the experiment, with this compound offering a potential advantage in studies where minimizing any possible off-target effects at A1 and A2A receptors is critical. The provided data and protocols serve as a valuable resource for researchers to design and interpret experiments aimed at exploring the therapeutic potential of targeting the A3 adenosine receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 3. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MRS5698 and Other A3 Adenosine Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the A3 adenosine (B11128) receptor (A3AR) agonist MRS5698 against other prominent A3AR agonists, supported by experimental data. This analysis focuses on binding affinity and functional potency to aid in the selection of appropriate compounds for preclinical and clinical research.
The A3 adenosine receptor, a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of conditions including inflammatory diseases, neuropathic pain, and cancer.[1] The development of selective A3AR agonists is a key area of research, with several compounds advancing to clinical trials. Among these, this compound has garnered attention for its high selectivity and potency.[2][3] This guide compares the in vitro efficacy of this compound with other well-characterized A3AR agonists, namely IB-MECA (Piclidenoson) and Cl-IB-MECA (Namodenoson).
Quantitative Comparison of A3AR Agonist Efficacy
The efficacy of A3AR agonists is primarily evaluated based on their binding affinity (Ki) and functional potency (EC50). The following tables summarize the available data for this compound and other key A3AR agonists.
Table 1: Binding Affinity (Ki) of A3AR Agonists
Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity.
| Agonist | Species | Receptor | Ki (nM) | Reference(s) |
| This compound | Human | A3AR | ~3 | [4][5] |
| Mouse | A3AR | ~3 | [4][5] | |
| IB-MECA (Piclidenoson) | Human | A3AR | 1.1 - 1.8 | [5][6] |
| Cl-IB-MECA (Namodenoson) | Human | A3AR | 0.33 | [5][7][8] |
Data compiled from multiple sources. Values may vary depending on the specific experimental conditions.
Table 2: Functional Potency (EC50) of A3AR Agonists
Functional potency, represented by the half-maximal effective concentration (EC50), measures the concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC50 value indicates greater potency.
| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| This compound | cAMP Inhibition | CHO-hA3AR | 1.2 - 2.52 | [4][9] |
| Calcium Mobilization | CHO-A3 | 17.3 | [9] | |
| Cl-IB-MECA (Namodenoson) | Functional Assay (Reporter Gene) | A3AR expressing cells | 32.28 | [10] |
Data compiled from multiple sources. The specific functional assay and cell line used can influence the EC50 value.
Experimental Protocols
The quantitative data presented above are derived from standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Displacement Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing the human A3AR are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[11]
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled A3AR antagonist (e.g., [3H]PSB-11) and varying concentrations of the unlabeled agonist (e.g., this compound).[12]
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[11]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.[11]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay for Determining Functional Potency (EC50)
This functional assay measures the activation of G proteins coupled to the A3AR by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[13][14] It is used to determine the potency (EC50) and efficacy (Emax) of an agonist.[14]
1. Membrane Preparation:
-
Prepare cell membranes expressing the A3AR from the desired species as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [35S]GTPγS, GDP (to ensure binding is to the activated state), and varying concentrations of the test agonist.[15]
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
3. Separation and Detection:
-
The reaction is stopped, and the bound [35S]GTPγS is separated from the free form, typically by rapid filtration.
-
The radioactivity captured on the filters is quantified using a scintillation counter.[16]
4. Data Analysis:
-
The amount of [35S]GTPγS binding is plotted against the agonist concentration.
-
The EC50 value is determined from the resulting dose-response curve, representing the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflows
A3 Adenosine Receptor Signaling Pathways
Activation of the A3AR by an agonist like this compound initiates a cascade of intracellular events. The A3AR primarily couples to the inhibitory G protein (Gi) and, in some cellular contexts, to the Gq protein.
Caption: A3AR signaling cascade upon agonist binding.
Experimental Workflow for Agonist Efficacy Assessment
The process of determining the binding affinity and functional potency of an A3AR agonist follows a structured workflow.
Caption: Workflow for A3AR agonist efficacy evaluation.
References
- 1. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of [76Br]-Labeled High Affinity A3 Adenosine Receptor Ligands for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
- 16. revvity.com [revvity.com]
A Head-to-Head Comparison of A3 Adenosine Receptor Agonists: MRS5698 and 2-Cl-IB-MECA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent A3 adenosine (B11128) receptor (A3AR) agonists: MRS5698 and 2-Cl-IB-MECA. The A3AR is a G-protein coupled receptor implicated in a variety of physiological and pathological processes, making its selective agonists valuable tools for research and potential therapeutic agents for conditions such as neuropathic pain, inflammation, and cancer. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical pathways to aid in the informed selection of the appropriate agonist for your research needs.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for this compound and 2-Cl-IB-MECA, based on available experimental data. It is important to note that direct head-to-head comparisons in the same study are limited, and thus some data is compiled from different sources.
| Parameter | This compound | 2-Cl-IB-MECA | Reference |
| Binding Affinity (Ki) | ~3 nM (human and mouse A3AR) | 0.33 nM (human A3AR) | [1][2][3][4][5][6] |
| Selectivity | >3000-fold for A3AR over other ARs (human and mouse) | 2500-fold over A1 and 1400-fold over A2A receptors | [2][4][5] |
| Functional Activity | Nearly full agonist | Partial agonist | |
| Emax (cAMP Assay) | ~81% (enhanced by LUF6000) | ~59% (enhanced by LUF6000) | |
| In Vivo Efficacy | Effective in reversing neuropathic pain in the Chronic Constriction Injury (CCI) model | Demonstrates anti-proliferative effects in cancer models | [2][7] |
| Oral Bioavailability | Low (~5%) but effective in vivo | Data not readily available | [2][3][5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Displacement Binding Assay for A3AR
This assay is used to determine the binding affinity (Ki) of a test compound for the A3 adenosine receptor.
Materials:
-
Cell membranes expressing the A3AR (e.g., from transfected HEK293 or CHO cells)
-
Radioligand (e.g., [¹²⁵I]I-AB-MECA)
-
Test compounds (this compound or 2-Cl-IB-MECA) at various concentrations
-
Non-specific binding control (e.g., a high concentration of a non-labeled agonist like NECA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membrane homogenates from cells overexpressing the A3AR.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled competitor.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The Ki value is then calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[8][9][10][11]
cAMP Accumulation Functional Assay for Gi-Coupled Receptors
This assay measures the functional activity of A3AR agonists by quantifying their ability to inhibit adenylyl cyclase and thus decrease intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the A3AR (e.g., CHO-K1 or HEK293-T cells)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels)
-
Test compounds (this compound or 2-Cl-IB-MECA) at various concentrations
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell lysis buffer
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed cells expressing the A3AR in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound to the cells and incubate for a specific period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve.
-
From the curve, determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist).[4][12][13][14][15]
Chronic Constriction Injury (CCI) Model for Neuropathic Pain in Rats
This in vivo model is used to assess the efficacy of compounds in alleviating neuropathic pain.
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period of 7-14 days, during which they will develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
-
Assess pain behaviors using standardized tests like the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
-
Administer the test compound (e.g., this compound) and measure the reversal of pain behaviors at different time points post-administration.[1][16][17][18][19]
MTS Assay for Cancer Cell Viability
This colorimetric assay is used to assess the effect of compounds on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
Test compound (e.g., 2-Cl-IB-MECA) at various concentrations
-
MTS reagent
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product at 490-500 nm using a plate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control cells.[2][3][20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of A3AR agonists and a typical experimental workflow for their evaluation.
Caption: A3AR agonist signaling pathway.
Caption: Experimental workflow for A3AR agonist evaluation.
Discussion and Conclusion
Both this compound and 2-Cl-IB-MECA are potent and selective agonists of the A3 adenosine receptor. However, key differences in their pharmacological profiles make them suitable for different research applications.
This compound stands out for its exceptionally high selectivity for the A3AR over other adenosine receptor subtypes.[2][5] This high selectivity minimizes the potential for off-target effects, making it a more precise tool for studying A3AR-mediated signaling and physiology. Its demonstrated efficacy in a preclinical model of neuropathic pain suggests its potential as a lead compound for the development of novel analgesics.[2] The characterization of this compound as a nearly full agonist indicates its ability to elicit a robust response upon receptor binding.
2-Cl-IB-MECA , while also highly selective, is considered a partial agonist at the A3AR. This property can be advantageous in certain therapeutic contexts where a maximal response is not desired, potentially reducing the risk of receptor desensitization or adverse effects associated with overstimulation. Its well-documented anti-proliferative effects in various cancer cell lines make it a valuable tool for oncology research and a candidate for combination cancer therapies.[7][21][22][23]
References
- 1. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 18. mdbneuro.com [mdbneuro.com]
- 19. aragen.com [aragen.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Efficacy of MRS5698: A Comparative Analysis of Human vs. Mouse A3 Adenosine Receptor Activity
For Immediate Release
This guide provides a comprehensive comparison of the activity of MRS5698, a potent and selective A3 adenosine (B11128) receptor (A3AR) agonist, between human and mouse species. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the compound's cross-species pharmacology.
Executive Summary
This compound demonstrates high affinity and selectivity for the A3 adenosine receptor in both human and mouse models.[1][2][3] Notably, the binding affinity (Ki) is reported to be approximately 3 nM for both species, suggesting a comparable interaction with the receptor at the molecular level.[1][2][3][4][5] This consistent high affinity across species underscores the potential of this compound as a valuable tool for preclinical studies investigating A3AR-mediated effects, with a strong likelihood of translatability to human applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound activity at the human and mouse A3 adenosine receptors.
| Parameter | Human A3AR | Mouse A3AR | Reference(s) |
| Binding Affinity (Ki) | ~ 3 nM | ~ 3 nM | [1][2][3][4] |
| Functional Potency (EC50) | 1.2 nM (cAMP assay) | Data Not Available | [2] |
Note: While the binding affinity is well-established to be similar, comprehensive comparative data on functional potency (e.g., EC50 from various functional assays) is less readily available in the public domain. The provided EC50 value is from a cAMP assay in CHO cells expressing the human A3AR.[2] Further studies are warranted to delineate any potential species-specific differences in functional responses.
A3 Adenosine Receptor Signaling Pathway
Activation of the A3 adenosine receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The A3AR primarily couples to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, A3AR activation can engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, and in some cellular contexts, couple to Gq proteins to activate phospholipase C (PLC).[6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the activity of this compound.
Radioligand Binding Assay (for Ki Determination)
This assay is employed to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human or mouse A3 adenosine receptor.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled A3AR antagonist (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of the unlabeled competitor ligand (this compound).
-
Incubate the mixture to allow for binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
cAMP Functional Assay (for EC50 Determination)
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in A3AR signaling.
-
Cell Culture and Treatment:
-
Seed cells expressing the A3AR (e.g., CHO or HEK293 cells) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect).
-
Conclusion
The available data strongly indicate that this compound is a high-affinity A3 adenosine receptor agonist in both human and mouse systems, with a consistent Ki value of approximately 3 nM. This remarkable conservation of binding affinity across species enhances the predictive value of preclinical animal models for human therapeutic outcomes. While further studies are needed to fully elucidate potential species-specific differences in functional activity, the existing evidence positions this compound as a robust and reliable pharmacological tool for A3AR research.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Index of MRS5698 and Other A3 Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the therapeutic potential of selective A3 adenosine (B11128) receptor agonists, focusing on the promising profile of MRS5698.
This guide provides a comprehensive comparison of the therapeutic index of this compound, a highly selective A3 adenosine receptor (A3AR) agonist, with other notable compounds in its class, namely Piclidenoson (IB-MECA) and Namodenoson (B1684119) (Cl-IB-MECA). A favorable therapeutic index, the ratio between a drug's therapeutic and toxic effects, is a critical determinant of its clinical viability. This document synthesizes preclinical data to offer a clear perspective on the relative safety and efficacy of these compounds, particularly in the context of neuropathic pain models.
Executive Summary
This compound emerges as a compound with a potentially superior therapeutic index compared to older A3AR agonists like Piclidenoson and Namodenoson. Preclinical studies have demonstrated that this compound is well-tolerated at high doses while exhibiting efficacy at significantly lower concentrations in rodent models of neuropathic pain. This wide margin between effective and tolerated doses suggests a promising safety profile for future therapeutic development. While Piclidenoson and Namodenoson also exhibit good safety profiles, the available preclinical data for this compound allows for a more robust estimation of its therapeutic window.
Data Presentation: A Comparative Overview
| Compound | Therapeutic Target | Animal Model | Effective Dose (ED) | Maximum Tolerated Dose (MTD) / Highest Reported Non-Toxic Dose | Estimated Therapeutic Index (MTD/ED) |
| This compound | A3 Adenosine Receptor | Rat (Neuropathic Pain) | ~1 mg/kg (i.p.) | 200 mg/kg (i.p.)[1] | ~200 |
| Piclidenoson (IB-MECA) | A3 Adenosine Receptor | Rat (Neuropathic Pain) | ~0.256 mg/kg (i.p.) (0.5 µmol/kg) | Toxicology studies in mice (up to 6 months) and monkeys (up to 9 months) indicate a good safety profile, but specific MTD values are not detailed in the available literature.[2] | Not determinable from available data |
| Namodenoson (Cl-IB-MECA) | A3 Adenosine Receptor | Rodent (Neuropathic Pain) | Efficacious in preclinical models, but a specific ED50 for a comparable endpoint is not clearly defined in the available literature. | Preclinical and clinical studies highlight an excellent safety profile, but a specific MTD in rodents is not detailed in the available literature.[3][4][5][6] | Not determinable from available data |
Experimental Protocols
The determination of the therapeutic index relies on robust experimental procedures to ascertain both efficacy and safety. The following are detailed methodologies for the key experiments cited in the evaluation of these A3AR agonists.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This widely used model is employed to induce a neuropathic pain state, allowing for the evaluation of analgesic compounds.
Procedure:
-
Anesthesia: Male Sprague-Dawley or Wistar rats (200-250g) are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Ligation: Four loose ligatures of 4-0 chromic gut are tied around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures are tightened to the point where they just evoke a brief twitch in the surrounding muscle.
-
Wound Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips.
-
Post-operative Care: Animals are monitored during recovery and housed individually with easy access to food and water. Behavioral testing typically commences 7-14 days post-surgery, allowing for the development of neuropathic pain symptoms.
Assessment of Mechanical Allodynia using the Von Frey Test
Mechanical allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus is perceived as painful, is quantified using von Frey filaments.
Procedure:
-
Habituation: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15-30 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.
-
Withdrawal Threshold: The filament is pressed against the paw until it bends, and the pressure is held for 3-5 seconds. A positive response is recorded if the rat sharply withdraws its paw.
-
Up-Down Method: The 50% paw withdrawal threshold is determined using the up-down method. Testing begins with a mid-range filament. If there is a positive response, a weaker filament is used next. If there is no response, a stronger filament is used. This is repeated until a pattern of responses is established.
-
Data Analysis: The 50% paw withdrawal threshold is calculated using a specific formula based on the pattern of responses, providing a quantitative measure of mechanical sensitivity. A significant increase in the withdrawal threshold after drug administration indicates an analgesic effect.
Mandatory Visualization
A3 Adenosine Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the A3 adenosine receptor, a Gi-protein coupled receptor.
Caption: A3 Adenosine Receptor signaling cascade.
Experimental Workflow for Evaluating Therapeutic Index
The following diagram outlines the logical flow of experiments conducted to determine and compare the therapeutic index of the compounds.
Caption: Workflow for Therapeutic Index determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Can-Fite BioPharma - Piclidenoson (CF101) [canfite.com]
- 3. New Preclinical Data Show Can-Fite's Namodenoson (CF102) Inhibits Liver Fibrosis -- Supports Potential Efficacy in Treatment of NASH [prnewswire.com]
- 4. biospace.com [biospace.com]
- 5. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of namodenoson (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
- 6. Namodenoson at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma [mdpi.com]
Synergistic Analgesic Effects of MRS5698: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic analgesic effects of MRS5698, a highly selective A3 adenosine (B11128) receptor (A3AR) agonist, with other analgesics. The data presented herein is based on preclinical studies and aims to inform future research and drug development in the field of pain management.
Executive Summary
This compound has demonstrated significant potential as a novel analgesic, particularly in the context of neuropathic pain. Its primary mechanism of action involves the activation of the Gi protein-coupled A3 adenosine receptor, leading to a reduction in cyclic AMP (cAMP) and subsequent modulation of downstream signaling pathways. Preclinical evidence strongly suggests a synergistic relationship between this compound and opioid analgesics, specifically morphine. This synergy is particularly relevant in mitigating opioid-induced hyperalgesia and tolerance, common challenges in long-term pain management. The underlying mechanism for this synergy involves the modulation of neuroinflammatory pathways, with a notable shift from pro-inflammatory to anti-inflammatory cytokine expression. Currently, there is a lack of published data on the synergistic effects of this compound with NSAIDs or gabapentin (B195806).
Synergistic Effects with Morphine
The combination of this compound with morphine has been shown to be particularly effective in preclinical models of opioid tolerance and neuropathic pain. Intrathecal administration of this compound has been observed to restore the analgesic efficacy of morphine in opioid-tolerant rats[1]. This suggests that this compound can counteract the diminishing returns of chronic opioid therapy.
Quantitative Data Comparison
| Treatment Group | Pain Model | Key Outcome Measure | Result | Reference |
| Morphine alone (tolerant) | Opioid Tolerance | Antinociceptive response | Reduced efficacy | [Doyle et al., 2020] |
| This compound + Morphine (tolerant) | Opioid Tolerance | Antinociceptive response | Partial restoration of morphine's efficacy | [Doyle et al., 2020] |
| This compound alone (morphine-naïve) | Acute Pain | Nociceptive threshold | No significant effect | [Doyle et al., 2020] |
| Morphine alone (chronic) | Neuropathic Pain | Hyperalgesia, Tolerance | Induces hyperalgesia and tolerance | [Doyle et al., 2020] |
| This compound + Morphine (chronic) | Neuropathic Pain | Hyperalgesia, Tolerance | Attenuates opioid-induced hyperalgesia and tolerance | [Doyle et al., 2020] |
Experimental Protocols
Study of this compound in Morphine-Tolerant Rats (Adapted from Doyle et al., 2020)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Tolerance: Repeated systemic administration of morphine.
-
Drug Administration: Intrathecal (i.t.) injection of this compound.
-
Pain Assessment: Nociceptive thresholds were measured using standard pain assays such as the tail-flick test or paw withdrawal test.
-
Experimental Groups:
-
Morphine-tolerant rats receiving vehicle.
-
Morphine-tolerant rats receiving this compound.
-
Morphine-naïve rats receiving this compound.
-
Morphine-naïve rats receiving vehicle.
-
-
Data Analysis: Comparison of antinociceptive responses between groups.
Signaling Pathway of this compound-Morphine Synergy
The synergistic effect of this compound with morphine is rooted in the modulation of neuroinflammatory signaling pathways. Chronic morphine administration leads to an increase in adenosine kinase (ADK), which reduces adenosine levels and leads to a pro-inflammatory state characterized by the upregulation of cytokines like TNF-α and IL-1β. This compound, by activating the A3AR, counteracts this by inhibiting adenylyl cyclase, reducing cAMP, and subsequently downregulating the expression of these pro-inflammatory cytokines while increasing the expression of the anti-inflammatory cytokine IL-10[2][3].
Caption: Signaling pathway of this compound and Morphine synergy.
Potential Synergistic Effects with Other Analgesics
Gabapentin
To date, no specific studies have been identified that investigate the synergistic effects of this compound with gabapentin. However, some research has explored the interaction between adenosine and gabapentin in a more general sense. These studies suggest a potential for additive or synergistic effects, as both pathways can modulate neuronal excitability. Further research is warranted to explore this potential interaction with the highly selective A3AR agonist, this compound.
Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
There is currently no available data from preclinical or clinical studies on the synergistic effects of this compound with NSAIDs. Given that this compound's mechanism involves the modulation of neuroinflammation, a combination with NSAIDs, which also target inflammatory pathways, could theoretically offer a multi-pronged approach to pain relief. This remains a promising area for future investigation.
Experimental Workflow for Investigating Synergy
The following workflow can be adapted to investigate the synergistic effects of this compound with other analgesics like gabapentin or NSAIDs.
Caption: Experimental workflow for synergy studies.
Conclusion
The selective A3 adenosine receptor agonist this compound shows considerable promise as an analgesic, particularly in combination with opioids like morphine to combat tolerance and hyperalgesia. The well-defined mechanism involving the modulation of neuroinflammatory pathways provides a strong rationale for its therapeutic potential. While the synergistic effects with other classes of analgesics such as gabapentin and NSAIDs have yet to be elucidated, this represents a fertile ground for future research that could lead to novel and more effective pain management strategies. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations.
References
- 1. Spinal A3 adenosine receptor activation acutely restores morphine antinociception in opioid tolerant male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Morphine-Induced Changes in Signaling at the A3 Adenosine Receptor Contribute to Morphine-Induced Hyperalgesia, Tolerance, and Withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Chronic morphine-induced changes in signaling at the A3 adenosine rece" by Timothy M. Doyle, Tally M. Largent-Milnes et al. [institutionalrepository.aah.org]
A Comparative Analysis of MRS5698 and Non-Adenosine Receptor Agonists in Pain Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of MRS5698, a highly selective A3 adenosine (B11128) receptor agonist, with prominent non-adenosine receptor agonists utilized in pain research, including mu-opioid, GABA-B, and alpha-2 adrenergic receptor agonists. This objective comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid researchers in understanding the distinct and overlapping mechanisms of these compounds.
Executive Summary
This compound has emerged as a promising investigational compound for the treatment of chronic pain, particularly neuropathic pain. Its high selectivity for the A3 adenosine receptor (A3AR) offers the potential for a favorable side-effect profile compared to traditional analgesics. This guide systematically compares the pharmacological and functional characteristics of this compound with established non-adenosine receptor agonists: Morphine (mu-opioid), Baclofen (GABA-B), and Clonidine (alpha-2 adrenergic). The comparison focuses on their receptor binding affinities, in vitro functional potencies, and efficacy in preclinical models of pain.
Data Presentation: Quantitative Comparison of Agonist Properties
The following table summarizes the key quantitative parameters for this compound and the selected non-adenosine receptor agonists. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Agonist | Receptor Target | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Efficacy in Neuropathic Pain Models | Reference |
| This compound | A3 Adenosine Receptor | ~3 nM (human A3AR) | ~17.3 nM (Calcium Mobilization) | Reverses mechanical allodynia | [1][2] |
| Morphine | Mu-Opioid Receptor | ~96 nM (human MOR) | ~193 nM (cAMP inhibition) | Reduces thermal hyperalgesia and mechanical allodynia | [3] |
| Baclofen | GABA-B Receptor | Varies by subunit composition | Micromolar range for analgesia | Attenuates mechanical allodynia | [4] |
| Clonidine | Alpha-2 Adrenergic Receptor | Sub-nanomolar to nanomolar range | 0.1-1 nmol (intrathecal) for analgesia | Relieves mechanical allodynia and thermal hyperalgesia | [5] |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments cited in this guide are provided below.
In Vivo Neuropathic Pain Models
1. Spinal Nerve Ligation (SNL) Model in Rats/Mice: This model is widely used to induce neuropathic pain.[6]
-
Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.
-
Behavioral Assessment: Mechanical allodynia is assessed using the von Frey test, and thermal hyperalgesia is measured using the Hargreaves test.
2. Von Frey Test for Mechanical Allodynia: [7][8][9][10][11]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure: Animals are placed on a wire mesh grid. Filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.
3. Hargreaves Test for Thermal Hyperalgesia: [12][13][14][15][16]
-
Apparatus: A radiant heat source focused on the plantar surface of the paw.
-
Procedure: The animal is placed in a chamber with a glass floor. The heat source is positioned under the paw, and the time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.
In Vitro Functional Assays
1. cAMP Accumulation Assay: [8][10][14][17][18][19][20] This assay is used to determine the functional activity of agonists acting on Gαi/o-coupled receptors (e.g., A3AR, mu-opioid, alpha-2 adrenergic) or Gαs-coupled receptors.
-
Principle: Agonists of Gαi/o-coupled receptors inhibit the production of cyclic AMP (cAMP) stimulated by forskolin. The amount of cAMP is measured using various methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.
-
General Protocol:
-
Cells expressing the receptor of interest are seeded in a multi-well plate.
-
Cells are pre-incubated with the test agonist at various concentrations.
-
Forskolin is added to stimulate adenylate cyclase.
-
After incubation, cells are lysed, and the cAMP concentration is determined using a detection kit.
-
Data are analyzed to determine the IC50 (for Gαi/o) or EC50 (for Gαs) of the agonist.
-
2. Calcium Mobilization Assay: [1][4][5][21][22][23][24][25] This assay is used to measure the increase in intracellular calcium concentration upon activation of Gαq-coupled receptors. Gαi/o-coupled receptors can also induce calcium mobilization, often through the Gβγ subunit activating phospholipase C.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence intensity.
-
General Protocol:
-
Cells expressing the receptor of interest are plated in a multi-well plate.
-
Cells are loaded with a calcium-sensitive dye.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
The test agonist is added, and the change in fluorescence is measured over time.
-
The EC50 of the agonist is calculated from the dose-response curve.
-
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by this compound and the compared non-adenosine receptor agonists.
This compound (A3 Adenosine Receptor) Signaling Pathway
Caption: this compound activates the A3AR, leading to Gαi/o-mediated inhibition of adenylyl cyclase and Gβγ-mediated activation of PLC and MAPK pathways, contributing to analgesia.
Morphine (Mu-Opioid Receptor) Signaling Pathway
Caption: Morphine activates the mu-opioid receptor, inhibiting adenylyl cyclase and modulating ion channel activity to produce analgesia.
Baclofen (GABA-B Receptor) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. bu.edu [bu.edu]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 8. protocols.io [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 16. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 17. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GABAB receptor - Wikipedia [en.wikipedia.org]
- 19. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Coincident Regulation of PLC β Signaling by Gq-Coupled and μ-Opioid Receptors Opposes Opioid-Mediated Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Role of the extracellular signal-regulated kinase (Erk) signal transduction cascade in alpha(2) adrenoceptor-mediated vasoconstriction in porcine palmar lateral vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Validating MRS5698 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS5698, a highly selective A3 adenosine (B11128) receptor (A3AR) agonist, with other relevant A3AR agonists, IB-MECA and Cl-IB-MECA. The focus is on in vivo validation of target engagement, offering objective performance comparisons and supporting experimental data to aid in the selection and application of these pharmacological tools.
Executive Summary
This compound is a potent and highly selective A3AR agonist that has demonstrated significant efficacy in preclinical models of neuropathic pain.[1][2] Compared to older, less selective A3AR agonists such as IB-MECA and Cl-IB-MECA, this compound offers a superior selectivity profile, which is advantageous for elucidating the specific roles of the A3AR in physiological and pathological processes, and potentially reducing off-target effects.[1] This guide details the methodologies for validating the in vivo target engagement of this compound and provides a comparative analysis of its performance against its predecessors.
Comparative Analysis of A3AR Agonists
The selection of an appropriate A3AR agonist for in vivo studies is critical and depends on the specific research question, the animal model employed, and the desired level of selectivity. While this compound stands out for its high selectivity, IB-MECA and Cl-IB-MECA have been more extensively used in earlier studies and are also in clinical trials for various indications.
Quantitative Data Summary
The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic and efficacy data for this compound, IB-MECA, and Cl-IB-MECA. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various sources, which may involve different experimental conditions.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Human Kᵢ (nM) | Selectivity vs. A₁ Receptor (fold) | Selectivity vs. A₂ₐ Receptor (fold) | Reference |
| This compound | A₃AR | ~3 | >3000 | >3000 | [1] |
| IB-MECA | A₃AR | 1.8 | ~28 | ~1611 | |
| Cl-IB-MECA | A₃AR | 0.33 | ~2500 | ~1400 | [3] |
Table 2: In Vivo Pharmacokinetics
| Compound | Animal Model | Dose & Route | Cₘₐₓ (nM) | Tₘₐₓ (h) | t₁/₂ (h) | Oral Bioavailability (%) | Reference |
| This compound | Mouse | 1 mg/kg, i.p. | 204 | 1 | 1.09 | 5 | [2] |
| IB-MECA | Dog | 100 µg/kg, i.v. | N/A | N/A | N/A | N/A | [4] |
| Cl-IB-MECA | Rat | N/A | N/A | N/A | N/A | N/A |
Table 3: In Vivo Efficacy in Neuropathic Pain Model (CCI)
| Compound | Animal Model | Route of Admin. | Efficacy | Reference |
| This compound | Rat | Oral | Reverses mechano-allodynia | [5] |
| IB-MECA | Rat | i.p. | Blocks/reverses mechano-allodynia | [5] |
| Cl-IB-MECA | Rat | i.p. | Blocks/reverses mechano-allodynia | [5] |
Note: While all three compounds show efficacy in the Chronic Constriction Injury (CCI) model of neuropathic pain, a direct quantitative comparison of their potency (e.g., ED₅₀) from a single study is not available in the provided search results. The cited reference indicates that this compound was as effective as IB-MECA and Cl-IB-MECA.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used to validate target engagement.
A3 Adenosine Receptor Signaling Pathway
Activation of the A3 adenosine receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, A3AR activation can modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and inflammation.[6]
Experimental Workflow for In Vivo Target Engagement Validation
Validating the in vivo target engagement of this compound typically involves a multi-step process, starting from the induction of a relevant disease model to the assessment of behavioral and molecular endpoints. The Chronic Constriction Injury (CCI) model of neuropathic pain is a widely used paradigm.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This model is widely used to induce a persistent state of neuropathic pain, characterized by allodynia and hyperalgesia, mimicking chronic nerve compression injuries in humans.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the skin over the lateral aspect of the mid-thigh of the left hind limb.
-
Sciatic Nerve Exposure: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Carefully free the nerve from the surrounding connective tissue. Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the hind paw, without arresting the epineural blood flow.
-
Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Allow the animals to recover on a heating pad. House them individually with easy access to food and water. Monitor for signs of infection or distress. Pain behaviors typically develop over several days and are stable for several weeks.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a hallmark of neuropathic pain, is assessed by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
von Frey filaments of calibrated stiffness (or an electronic von Frey apparatus)
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatization: Place the rats in individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Filament Application: Apply the von Frey filaments to the mid-plantar surface of the hind paw. Start with a filament of low stiffness and apply it with just enough force to cause it to bend. Hold for 3-5 seconds.
-
Response Measurement: A positive response is defined as a sharp withdrawal of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response to a given filament, the next stronger filament is applied. If there is a response, the next weaker filament is applied.
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
Conclusion
This compound represents a significant advancement in the development of selective A3AR agonists. Its high selectivity for the A3 adenosine receptor makes it an invaluable tool for dissecting the specific roles of this receptor in vivo, with a reduced likelihood of confounding off-target effects compared to less selective agonists like IB-MECA and Cl-IB-MECA. The experimental protocols and comparative data presented in this guide are intended to assist researchers in designing and interpreting in vivo studies aimed at validating the target engagement and therapeutic potential of this compound and other A3AR modulators. Careful consideration of the comparative pharmacology and adherence to detailed experimental procedures will be critical for generating robust and translatable findings.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Blocking the Effects of MRS5698: A Comparative Guide to A3AR Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of commercially available A3 adenosine (B11128) receptor (A3AR) antagonists in their ability to block the effects of the potent and selective A3AR agonist, MRS5698. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the underlying molecular interactions and experimental workflows.
This compound is a highly selective agonist for the A3 adenosine receptor (A3AR), with a binding affinity (Ki) of approximately 3 nM for both human and mouse receptors.[1][2] Its activation of the Gi protein-coupled A3AR leads to various cellular responses, including inhibition of adenylyl cyclase and intracellular calcium mobilization, making it a valuable tool in studying A3AR signaling in contexts such as pain and inflammation.[1] Understanding the blockade of these effects by A3AR antagonists is crucial for validating A3AR-mediated phenomena and for the development of novel therapeutics targeting this receptor.
Comparative Efficacy of A3AR Antagonists
The following table summarizes the quantitative data on the efficacy of various A3AR antagonists in blocking A3AR activation. While direct comparative studies blocking this compound with a wide range of antagonists are limited, this table compiles available data from studies using this compound or other potent A3AR agonists like NECA (adenosine-5'-N-ethylcarboxamide). The antagonist affinity is presented as the equilibrium dissociation constant (KB) or the inhibitory constant (Ki), with lower values indicating higher potency.
| Antagonist | Receptor Species | Assay Type | Agonist Used | Antagonist Affinity (KB or Ki) | Reference |
| DPTN | Human A3AR | cAMP Functional Assay | This compound | 1.0 nM (KB) | Gao et al., 2021 |
| Mouse A3AR | cAMP Functional Assay | This compound | 3.65 nM (KB) | Gao et al., 2021 | |
| MRS1220 | Human A3AR | Adenylate Cyclase Assay | NECA | 1.7 nM (KB) | Jacobson et al., 1997[3] |
| MRS1523 | Human A3AR | Radioligand Binding | N/A | 18.9 nM (Ki) | [4] |
| Rat A3AR | Radioligand Binding | N/A | 113 nM (Ki) | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to study these interactions, the following diagrams illustrate the A3AR signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
A3AR Signaling Pathway
Experimental Workflow
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.
Materials:
-
CHO cells stably expressing the human or mouse A3AR (CHO-A3 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
96-well plates
-
Adenosine deaminase (ADA)
-
Rolipram (B1679513) (phosphodiesterase inhibitor)
-
This compound
-
A3AR antagonist of interest
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
Protocol:
-
Cell Culture: Culture CHO-A3 cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells in 96-well plates at a density of 20,000 cells/well and incubate overnight.
-
Assay Preparation:
-
Wash the cells once with serum-free medium.
-
Treat the cells with adenosine deaminase (2 units/mL) for 30 minutes at 37°C to remove endogenous adenosine.
-
Add the phosphodiesterase inhibitor rolipram (10 µM) to prevent cAMP degradation.
-
-
Antagonist Incubation: Add varying concentrations of the A3AR antagonist to the wells and incubate for 20 minutes at 37°C.
-
Agonist Stimulation:
-
Add a fixed concentration of this compound (e.g., a concentration that gives ~80% of the maximal response).
-
Immediately add forskolin (10 µM) to stimulate adenylyl cyclase.
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the concentration of the antagonist against the measured cAMP levels to generate dose-response curves.
-
Perform a Schild analysis to determine the KB value of the antagonist. This involves plotting the log(dose ratio - 1) against the log[antagonist concentration]. The x-intercept of the linear regression provides the pA2 value, from which the KB can be calculated.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following A3AR activation, which can be coupled to Gq or occur via Gβγ subunits of Gi proteins.
Materials:
-
CHO cells stably expressing the human A3AR (CHO-A3 cells)
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
A3AR antagonist of interest
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-A3 cells as described above.
-
Seed the cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Antagonist Incubation: Add 50 µL of assay buffer containing varying concentrations of the A3AR antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject a fixed concentration of this compound into the wells while continuously recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak fluorescence - baseline fluorescence) represents the intracellular calcium response.
-
Plot the antagonist concentration against the calcium response to generate inhibition curves and determine the IC50 value of the antagonist.
-
This guide provides a framework for researchers to compare and select appropriate A3AR antagonists for their studies involving the blockade of this compound-induced effects. The provided data and protocols serve as a starting point for designing and executing experiments to further elucidate the role of A3AR in various physiological and pathological processes.
References
- 1. Genetic and functional modulation by agonist this compound and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo Stability of MRS5698 and its Prodrug, MRS7476
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo stability and performance of the selective A3 adenosine (B11128) receptor (A3AR) agonist, MRS5698, and its prodrug, MRS7476. The information presented herein is supported by experimental data to aid in the objective assessment of these compounds for research and development purposes.
Introduction
This compound is a potent and highly selective agonist for the A3 adenosine receptor, a G protein-coupled receptor implicated in various physiological processes, including inflammation and neuropathic pain.[1] Despite its therapeutic potential, the utility of this compound in in vivo studies can be limited by its physicochemical properties. To address these limitations, a prodrug approach has been employed, resulting in the development of MRS7476.[1] This guide compares the in vivo characteristics of this compound and its prodrug, MRS7476, focusing on stability, efficacy, and duration of action.
Data Presentation
The following table summarizes the key in vivo and physicochemical properties of this compound and its prodrug, MRS7476.
| Parameter | This compound | MRS7476 (Prodrug of this compound) | Reference |
| Chemical Modification | Parent Drug | Succinylation of the 2' and 3' hydroxyl groups | [1] |
| Aqueous Solubility | Low | Greatly Increased | [1][2] |
| In Vivo Efficacy Model | Chronic Constriction Injury (CCI) model of neuropathic pain in mice | Chronic Constriction Injury (CCI) model of neuropathic pain in mice; Non-alcoholic steatohepatitis (NASH) in STAM mouse model | [1] |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | [1] |
| In Vivo Efficacy | Effective in reversing neuropathic pain | Fully efficacious in reversing neuropathic pain and protective against NASH | [1] |
| Duration of Action | Not specified, but shorter than MRS7476 | Longer duration of action compared to other tested A3AR agonist prodrugs | [1] |
| Bioactivation | N/A (Active Drug) | Readily liberated to active this compound upon incubation with liver esterases | [1][2] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
1. In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
-
Animal Model: The CCI model is a widely used model for inducing neuropathic pain in rodents. In the cited studies, this model was established in mice.
-
Procedure: The procedure involves surgical ligation of the sciatic nerve, leading to the development of chronic pain symptoms, such as mechanical allodynia.
-
Drug Administration: this compound and its prodrug MRS7476 were administered orally (p.o.) to the CCI model mice.[1]
-
Efficacy Assessment: The efficacy of the compounds in reversing neuropathic pain was assessed by measuring the withdrawal threshold of the animals to a mechanical stimulus (e.g., using von Frey filaments). An increase in the withdrawal threshold indicates an analgesic effect.
2. In Vivo Model of Non-alcoholic Steatohepatitis (NASH)
-
Animal Model: The STAM™ mouse model is utilized to study the progression of non-alcoholic fatty liver disease (NAFLD) to NASH.
-
Drug Administration: MRS7476 was administered orally (p.o.) twice daily to the STAM mice.[1]
-
Efficacy Assessment: The protective effects of MRS7476 against NASH were evaluated based on the NAFLD activity score (NAS), which includes assessment of hepatocyte ballooning, inflammation, and steatosis. Liver histology was also analyzed to observe changes in liver morphology.[1]
3. In Vitro Bioactivation of Prodrug
-
Objective: To confirm that the prodrug MRS7476 is converted to the active parent drug, this compound.
-
Analysis: The reaction mixture was analyzed at various time points using techniques such as High-Performance Liquid Chromatography (HPLC) to detect and quantify the formation of this compound.
Visualizations
A3 Adenosine Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated upon the activation of the A3 adenosine receptor by an agonist like this compound.
Caption: A3 Adenosine Receptor Signaling Pathway.
Experimental Workflow for In Vivo Prodrug Evaluation
This diagram outlines the general workflow for the in vivo comparison of a parent drug and its prodrug.
Caption: In Vivo Prodrug Evaluation Workflow.
Logical Relationship of the Prodrug Strategy
This diagram illustrates the rationale behind the prodrug approach for this compound.
Caption: Prodrug Strategy for this compound.
References
Benchmarking MRS5698 Against Standard-of-Care for Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational compound MRS5698 against current standard-of-care treatments for neuropathic pain. The information is intended to inform research and development decisions by presenting available preclinical data, mechanistic insights, and detailed experimental protocols.
Introduction to this compound and Standard-of-Care
Neuropathic pain, a chronic condition caused by nerve damage, remains a significant therapeutic challenge. Current first-line treatments provide relief for only a subset of patients and are often associated with dose-limiting side effects. This has spurred the search for novel analgesics with improved efficacy and tolerability.
This compound is a highly selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G-protein coupled receptor implicated in pain modulation. Preclinical studies have demonstrated its potential as a novel analgesic for neuropathic pain.[1][2]
Standard-of-care for neuropathic pain primarily includes gabapentinoids (gabapentin and pregabalin), serotonin-norepinephrine reuptake inhibitors (SNRIs), and tricyclic antidepressants (TCAs). Gabapentin (B195806) and pregabalin (B1679071) are widely prescribed and serve as a key benchmark for novel therapeutics.
Mechanism of Action
This compound: A3 Adenosine Receptor Agonism
This compound exerts its analgesic effects through the activation of the A3AR, which is coupled to inhibitory G-proteins (Gi/o). This activation triggers a cascade of intracellular signaling events that ultimately dampen neuronal excitability and reduce pain transmission.[3][4][5] Key downstream effects include:
-
Inhibition of Adenylyl Cyclase: Reduces the production of cyclic AMP (cAMP), a key second messenger in pain signaling.
-
Modulation of MAPK Pathways: Influences the activity of mitogen-activated protein kinases (MAPKs), which are involved in the central sensitization of pain.[6]
-
Supraspinal Inhibition: Activates descending serotonergic and noradrenergic pathways from the brain to the spinal cord, which inhibit pain signals at the spinal level.[3][4]
-
Neuro-immune Modulation: A3AR activation on immune cells, such as T-cells, can lead to the release of anti-inflammatory cytokines like IL-10, further contributing to pain relief.
Gabapentin: Modulation of Voltage-Gated Calcium Channels
Gabapentin, a structural analog of the neurotransmitter GABA, does not act on GABA receptors. Instead, its primary mechanism of action in neuropathic pain is the binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[7][8][9][10] This interaction leads to:
-
Reduced Calcium Influx: Decreases the influx of calcium into presynaptic nerve terminals.
-
Inhibition of Neurotransmitter Release: The reduction in calcium influx inhibits the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine.[10]
-
Attenuation of Neuronal Hyperexcitability: By dampening excitatory neurotransmission, gabapentin reduces the hyperexcitability of neurons that characterizes neuropathic pain.
Preclinical Efficacy Comparison
Direct head-to-head preclinical studies comparing this compound with gabapentin or pregabalin are limited in the publicly available literature. The following tables summarize available data from separate studies in a common model of neuropathic pain, the Chronic Constriction Injury (CCI) model in rats. It is important to note that direct comparison of values across different studies should be done with caution due to potential variations in experimental protocols.
Table 1: In Vivo Efficacy in the Rat Chronic Constriction Injury (CCI) Model
| Compound | Route of Administration | Dose Range Tested | Efficacy Endpoint | Key Findings | Reference |
| This compound | Intraperitoneal (i.p.), Oral (p.o.) | Not specified in detail for dose-response | Reversal of mechanical allodynia | Beneficial effect lasted for at least 2 hours after oral administration.[1] | --INVALID-LINK-- |
| Gabapentin | Intraperitoneal (i.p.) | 100 mg/kg | Reversal of mechanical allodynia and thermal hyperalgesia | Significant analgesic effect, with maximal reduction in pain behaviors on postoperative day 8.[11] | --INVALID-LINK-- |
| Gabapentin | Intrathecal | 10, 30, 100 µg | Reversal of mechanical allodynia | ED50: 54.84 µg | --INVALID-LINK-- |
| Pregabalin | Intrathecal | 3, 10, 30 µg | Reversal of mechanical allodynia | ED50: 13.47 µg | --INVALID-LINK-- |
Note: ED50 is the dose that produces 50% of the maximal effect.
Experimental Protocols
Chronic Constriction Injury (CCI) Model in Rats
This widely used model induces neuropathic pain that mimics symptoms of chronic nerve compression in humans.
Detailed Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with a spacing of about 1 mm between each. The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow. The muscle and skin are then closed in layers.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Development of Neuropathic Pain: Animals typically develop signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus), within a few days to a week after surgery.
-
Behavioral Assessment (von Frey Test): Mechanical allodynia is quantified using von Frey filaments. The rat is placed in a chamber with a mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament of the lowest force that elicits a withdrawal response.
-
Drug Administration and Efficacy Testing: After establishing a baseline of mechanical allodynia, animals are administered with this compound, a standard-of-care drug, or vehicle. The von Frey test is then repeated at various time points after drug administration to assess the reversal of allodynia.
Summary and Future Directions
The available preclinical data suggests that this compound, through its selective activation of the A3 adenosine receptor, represents a promising novel mechanism for the treatment of neuropathic pain. Its distinct mode of action compared to standard-of-care drugs like gabapentin offers the potential for an improved side-effect profile and efficacy in patient populations that are refractory to current therapies.
However, a critical gap in the current knowledge is the lack of direct, head-to-head comparative studies of this compound against gabapentinoids in validated animal models of neuropathic pain. Such studies are essential to quantitatively benchmark the potency, efficacy, and duration of action of this compound against the current clinical standards.
Recommendations for Future Research:
-
Conduct dose-response studies of orally administered this compound and gabapentin in the CCI rat model to determine and compare their respective ED50 values and maximal efficacy in reversing mechanical allodynia.
-
Evaluate the side-effect profile of this compound in comparison to gabapentin, particularly with respect to sedation and motor impairment, at therapeutically relevant doses.
-
Investigate the efficacy of this compound in other models of neuropathic pain, such as chemotherapy-induced neuropathic pain and diabetic neuropathy, to broaden its potential therapeutic application.
-
Explore the potential for synergistic effects when this compound is co-administered with standard-of-care drugs, which could offer a dose-sparing strategy and improved pain management.
By addressing these research questions, a clearer picture of the therapeutic potential of this compound relative to the current standard-of-care for neuropathic pain will emerge, guiding its future clinical development.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous adenosine A3 receptor activation selectively alleviates persistent pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous adenosine A3 receptor activation selectively alleviates persistent pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly selective A3 adenosine receptor agonists relieve chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 11. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the Anti-inflammatory Effects of MRS5698: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS5698, a highly selective A3 adenosine (B11128) receptor (A3AR) agonist, with other relevant compounds in the context of its anti-inflammatory effects. The information is compiled from published findings to assist researchers in replicating and expanding upon these studies. Detailed experimental protocols and a summary of quantitative data are presented to facilitate experimental design and data interpretation.
Comparative Analysis of A3AR Agonists
This compound has been identified as a potent and highly selective agonist for the A3 adenosine receptor.[1] Its anti-inflammatory properties are attributed to the activation of the A3AR, which is known to be overexpressed in inflammatory cells.[2][3][4] This targeted expression makes the A3AR an attractive therapeutic target for inflammatory diseases. The activation of A3AR by agonists has been shown to modulate inflammatory pathways, primarily through the downregulation of the NF-κB signaling cascade.[2][3][4]
The following table summarizes the selectivity and potency of this compound in comparison to other well-studied A3AR agonists, IB-MECA (CF101) and Cl-IB-MECA (CF102).
| Compound | Target | Kᵢ (nM) | Selectivity vs. A1AR | Selectivity vs. A2AAR | Reference |
| This compound | Human A3AR | ~3 | >3000-fold | >1000-fold | [1] |
| IB-MECA (CF101) | Rat A3AR | - | 50 to 100-fold | - | [1] |
| Cl-IB-MECA (CF102) | Human A3AR | - | - | - | [1] |
Experimental Protocols
To facilitate the replication of findings on the anti-inflammatory effects of this compound and other A3AR agonists, detailed experimental protocols for key in vivo and in vitro assays are provided below.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation and the efficacy of anti-inflammatory agents.
Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (180-190 g)
-
This compound (or other test compounds)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Vehicle (e.g., 5% Tween 80 in saline)
-
Plethysmometer
-
Indomethacin (positive control, 10 mg/kg)
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Divide animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin), and this compound treatment groups (various doses).
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Thirty minutes after treatment, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at specified time points after (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
This assay is used to evaluate the effect of compounds on the production of inflammatory mediators in cultured immune cells.
Objective: To determine the effect of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
Griess Reagent
-
MTT assay kit for cell viability
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant to measure NO production using the Griess reagent.
-
Assess cell viability using the MTT assay to rule out cytotoxic effects of the compound.
-
Calculate the percentage of inhibition of NO production compared to the LPS-only treated group.
Signaling Pathways
The anti-inflammatory effects of A3AR agonists are primarily mediated through the modulation of the NF-κB signaling pathway. Activation of the G-protein coupled A3AR leads to a cascade of intracellular events that ultimately inhibit the translocation of the NF-κB transcription factor to the nucleus, thereby reducing the expression of pro-inflammatory genes.
References
- 1. Efficient, large-scale synthesis and preclinical studies of this compound, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effect of A3 adenosine receptor agonists: a novel targeted therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. canfite.com [canfite.com]
Safety Operating Guide
Safe Disposal of MRS5698: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of MRS5698, a high-affinity A3 adenosine (B11128) receptor agonist. Adherence to these protocols is vital to mitigate risks and ensure compliance with safety regulations.
This compound should be treated as a hazardous chemical waste. The following procedures are based on established guidelines for the disposal of laboratory chemicals.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided below to inform safe handling and disposal practices.
| Property | Value |
| Chemical Name | (1S,2R,3S,4R,5S)-4-[6-[[(3-Chlorophenyl)methyl]amino]-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |
| Molecular Formula | C₂₈H₂₃ClF₂N₆O₃ |
| Molecular Weight | 564.97 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO to 10 mM |
| Storage | Store at -20°C |
Experimental Protocols for Disposal
The disposal of this compound, as with other potent research compounds, must be handled with care to avoid personnel exposure and environmental contamination. The following protocols outline the necessary steps for its proper disposal.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes, but is not limited to:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Personal Protective Equipment (PPE) that has come into direct contact with the compound.
-
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate this compound waste from other incompatible chemical waste streams to prevent dangerous reactions.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a sealable, chemical-resistant container.
-
If the solvent is flammable (e.g., DMSO), the container should be stored in a designated flammable waste storage area.
-
Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous glass or plastic waste, with the label defaced.
-
3. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should also include:
-
The full chemical name: this compound.
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The primary hazards associated with the compound (e.g., "Toxic," "Handle with Care").
-
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from sources of ignition and incompatible materials.
-
Keep waste containers sealed at all times, except when adding waste.
5. Final Disposal:
-
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Essential Safety and Logistical Information for Handling MRS5698
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of MRS5698.
This document provides crucial safety protocols and logistical plans for the use of this compound, a potent and selective A3 adenosine (B11128) receptor agonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Given that the full toxicological properties of this compound have not been thoroughly investigated, caution is advised. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound, based on general laboratory safety principles for handling potent bioactive compounds.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions. | To avoid inhalation of dust or aerosols. |
| Body Protection | Laboratory coat | To protect personal clothing and skin from contamination. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is critical for both safety and experimental accuracy. The following workflow outlines the key steps from receiving the compound to its final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
